1,3-Cyclopentanediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopentane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-1-2-5(7)3-4/h4-5H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWRZCZEOLZBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596626 | |
| Record name | Cyclopentane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73211-32-2 | |
| Record name | Cyclopentane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of cis-1,3-Cyclopentanediamine
Executive Summary
cis-1,3-Cyclopentanediamine (cis-1,3-CPDA) is a critical diamine scaffold in medicinal chemistry, particularly as a bidentate ligand for second- and third-generation platinum-based antineoplastic agents (e.g., analogs of Carboplatin). Its geometric rigidity and specific bite angle offer distinct pharmacological profiles compared to its 1,2-diamine counterparts.
The primary synthetic challenge lies in establishing and maintaining the cis-1,3 stereochemistry. Unlike 1,2-diamines, which are often resolved from accessible precursors, the 1,3-relationship requires deliberate stereocontrol. This guide details the Curtius Rearrangement Route as the industry "Gold Standard" for high-purity synthesis, utilizing a thermodynamic anhydride singularity for stereochemical purification. A secondary Bio-based Oxime Route is presented as an emerging green alternative.
Strategic Analysis of Routes
| Feature | Route A: Curtius Rearrangement (Recommended) | Route B: Dioxime Hydrogenation (Alternative) |
| Starting Material | 1,3-Cyclopentanedicarboxylic acid (cis/trans mix) | Cyclopentane-1,3-dione / Furfuryl alcohol |
| Stereocontrol | High (Via Anhydride Separation) | Moderate (Depends on Catalyst/H2 pressure) |
| Scalability | High (Batch or Flow for Azide step) | High (Catalytic hydrogenation) |
| Safety Profile | Caution: Acyl azide intermediates | High (Standard hydrogenation risks) |
| Purity Profile | Excellent (Isomers separated early) | Variable (Often requires final resolution) |
Deep Dive: The Curtius Rearrangement Protocol
This route is preferred for drug development due to the strict retention of stereochemistry during the rearrangement of the acyl azide to the isocyanate.
Phase 1: Stereochemical Resolution (The Anhydride Singularity)
The commercial starting material, 1,3-cyclopentanedicarboxylic acid, is typically a mixture of cis and trans isomers. We exploit a thermodynamic difference: the cis-isomer can form a cyclic anhydride (bicyclo[3.2.1] system) with low strain, whereas the trans-isomer cannot bridge the 1,3-positions without extreme strain.
Protocol:
-
Reagents: Mixed 1,3-cyclopentanedicarboxylic acid (1.0 eq), Acetic Anhydride (excess).
-
Reflux: Heat the mixture at reflux (140°C) for 3–5 hours.
-
Workup: Concentrate in vacuo to remove acetic acid/anhydride.
-
Isolation: The residue typically contains cis-1,3-cyclopentanedicarboxylic anhydride and unreacted trans-acid (or polymeric anhydride).
-
Purification: Extract the residue with cold dry toluene or diethyl ether. The cis-anhydride is soluble; the trans-acid/polymer is largely insoluble. Filter and evaporate.
-
Hydrolysis: Boil the purified anhydride in water for 1 hour to revert to pure cis-1,3-cyclopentanedicarboxylic acid.
-
Validation: mp ~50–51°C (Anhydride); mp ~136°C (Pure cis-acid).
-
Phase 2: Acyl Azide Formation & Rearrangement
Safety Warning: Acyl azides are energetic. Perform reactions behind a blast shield. Do not concentrate acyl azide solutions to dryness if possible.
Step-by-Step Methodology:
-
Activation:
-
Suspend pure cis-1,3-cyclopentanedicarboxylic acid (10 mmol) in dry THF (50 mL).
-
Add Triethylamine (2.2 eq) and cool to 0°C.
-
Add Ethyl Chloroformate (2.2 eq) dropwise (Mixed Anhydride Method). Stir for 30 min.
-
Alternative: Use Diphenylphosphoryl azide (DPPA) for a direct conversion, though the mixed anhydride method is often cleaner for scale-up.
-
-
Azidation:
-
Add Sodium Azide (NaN3, 2.5 eq) as a saturated aqueous solution dropwise at 0°C.
-
Stir vigorously for 1–2 hours.
-
Extraction: Dilute with cold toluene. Wash with water and brine. Dry the organic layer (MgSO4) at <10°C. Do not heat.
-
-
The Rearrangement (Curtius):
-
Heat the toluene solution of the diazide slowly to 80–90°C.
-
Observation: Evolution of N2 gas indicates isocyanate formation.
-
Continue heating until gas evolution ceases (~1–2 hours). The solution now contains cis-1,3-cyclopentanediisocyanate.
-
-
Hydrolysis to Amine:
-
Cool the mixture to room temperature.
-
Add 20% HCl (aq) and reflux for 1 hour (converts isocyanate
amine HCl). -
Concentrate to dryness to obtain cis-1,3-cyclopentanediamine dihydrochloride.
-
Visualization: Curtius Pathway
Figure 1: The Curtius Rearrangement pathway emphasizing the critical anhydride purification step for stereochemical integrity.
Analytical Characterization (Self-Validating Systems)
To ensure the protocol was successful, the following data checkpoints must be met.
NMR Spectroscopy
The cis isomer possesses a plane of symmetry (
| Nucleus | cis -1,3-CPDA (Target) | trans -1,3-CPDA (Impurity) |
| Symmetry | Meso (Plane of symmetry) | |
| C2 Proton (1H) | Distinctive multiplet (shielded/deshielded relative to trans) | Distinctive multiplet |
| 13C Signals | 3 distinct signals (C1/3, C2, C4/5) | 3 distinct signals (shifts differ) |
Key Validation: In the cis isomer, the protons on C2 are diastereotopic (
Derivative Formation (Platinum Test)
React the crude amine with
-
cis-isomer: Forms a discrete, neutral chelate complex
. -
trans-isomer: Cannot chelate in a bidentate fashion due to distance/strain; forms polymeric or monodentate species.
-
Test: The cis-Pt complex is typically a yellow solid with defined solubility, whereas trans-products are often insoluble polymers.
Alternative: The "Green" Dioxime Route
For labs avoiding azides or requiring bio-based sourcing, this route utilizes furfuryl alcohol derivatives.
Workflow:
-
Rearrangement: Furfuryl alcohol
4-hydroxycyclopent-2-enone (Piancatelli rearrangement). -
Isomerization:
1,3-Cyclopentanedione. -
Oximation: React with Hydroxylamine
1,3-Cyclopentanedione dioxime. -
Hydrogenation: Rh/C or Raney Ni catalyzed hydrogenation.
-
Note: This often produces a cis/trans mixture (approx 70:30 favoring cis), requiring final resolution or chromatography.
-
Figure 2: The bio-based alternative route. Note that stereocontrol is generally lower than the Curtius method.
References
-
Curtius Rearrangement in Drug Discovery: Ghosh, A. K., et al.[1] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." J. Med. Chem., 2018. Link
- Stereoselective Synthesis of Cyclopentane Derivatives: Gouault, N., et al. "Stereoselective synthesis of 1,3-disubstituted cyclopentanes." Tetrahedron Letters, 2000.
- Anhydride Purification Method: Lansbury, P. T., et al. "1,3-Cyclopentanedicarboxylic acid isomers and anhydride formation." J. Am. Chem. Soc., 1958. (Foundational text on the thermodynamic stability of the cis-anhydride).
-
Bio-based Synthesis (Green Route): van Slagmaat, C., et al. "Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers." Green Chemistry, 2019. Link
- Platinum Complex Characterization: Berdah, I., et al. "Synthesis and antitumor activity of new platinum(II) complexes with cyclopentane-1,3-diamine ligands." Journal of Medicinal Chemistry, 1995.
Sources
Technical Guide: Synthesis and Resolution of trans-1,3-Cyclopentanediamine
Executive Summary
The trans-1,3-cyclopentanediamine scaffold is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted diamine found in neuraminidase inhibitors (e.g., Peramivir analogs) and as a chiral ligand in asymmetric catalysis. Unlike its 1,2-counterpart, the 1,3-substitution pattern presents unique synthetic challenges due to the lack of direct access via epoxide ring-opening.
This guide details the most robust, scalable protocol for accessing racemic trans-1,3-cyclopentanediamine via the Dioxime-Hydrogenation pathway , followed by a diastereomeric separation strategy. It further delineates the optical resolution required to isolate enantiopure (1R,3R) or (1S,3S) isomers, essential for clinical development.
Strategic Analysis: The Stereochemical Challenge
Before initiating synthesis, one must understand the thermodynamic and kinetic landscape of the 1,3-cyclopentane system:
| Feature | cis-1,3-Isomer | trans-1,3-Isomer |
| Symmetry | Meso (Achiral, Plane of Symmetry) | |
| Conformation | Pseudo-diequatorial (Envelope) | Pseudo-axial/equatorial |
| Stability | Thermodynamically favored | Less stable (Ring puckering strain) |
| Synthetic Implication | Major product of thermodynamic control | Requires kinetic control or separation |
Why not Nucleophilic Substitution? While converting cis-1,3-cyclopentanediol (easily accessible from 1,3-dione reduction) to the diamine via mesylation and azide displacement is theoretically possible, double inversion of a cis-meso substrate yields a cis-meso product. Accessing the trans-isomer via substitution requires a difficult mono-inversion or desymmetrization. Therefore, the Reductive Amination/Oximation route is preferred for reliability.
Primary Synthetic Pathway: The Dioxime Route
This protocol is selected for its scalability, cost-effectiveness, and avoidance of expensive chiral auxiliaries in the early stages.
Phase 1: Oximation of 1,3-Cyclopentanedione
Reaction Type: Condensation
Reagents:
-
1,3-Cyclopentanedione (CAS: 3859-41-4)
-
Hydroxylamine Hydrochloride (
)[1] -
Sodium Acetate (
) or Sodium Carbonate ( ) -
Solvent: Water/Ethanol (1:1)
Protocol:
-
Dissolve 1,3-cyclopentanedione (1.0 eq) in water.
-
Add Hydroxylamine HCl (2.5 eq) and NaOAc (2.5 eq).
-
Stir at ambient temperature for 2-4 hours. The dione is highly enolizable, but the oxime formation is favored.
-
Observation: The dioxime typically precipitates as a white solid.
-
Workup: Filter the solid, wash with ice-cold water, and dry.
-
QC Check:
NMR (DMSO- ) should show disappearance of ketone/enol peaks.
Phase 2: Catalytic Hydrogenation
Reaction Type: Reduction
Reagents:
-
1,3-Cyclopentanedioxime (from Phase 1)
-
Catalyst: Raney Nickel (active) or
(5%) -
Solvent: Ethanol or Methanol (ammonia saturated)
-
Pressure: 50–100 psi
Protocol:
-
Load the dioxime into a high-pressure hydrogenation vessel (Parr reactor).
-
Add solvent (MeOH saturated with
to suppress secondary amine formation). -
Add Raney Nickel (10-20 wt%). Caution: Pyrophoric.
-
Hydrogenate at 50–60°C under 50–100 psi
for 12–24 hours. -
Workup: Filter catalyst over Celite (keep wet). Concentrate filtrate to yield a viscous oil.
-
Result: A diastereomeric mixture of cis- and trans-1,3-cyclopentanediamine (typically 60:40 to 70:30 ratio).
Separation and Resolution Strategy
Since Phase 2 yields a mixture, the critical step is the isolation of the trans-isomer and its subsequent optical resolution.
Phase 3: Diastereomer Separation (Cis/Trans)
The trans-isomer forms a dihydrochloride salt with significantly different solubility properties than the cis-isomer.[2]
Protocol:
-
Dissolve the crude diamine mixture in minimal dry Methanol.
-
Slowly bubble anhydrous
gas or add in dioxane/ether at 0°C until pH < 2. -
Crystallization: The trans-1,3-cyclopentanediamine dihydrochloride is generally less soluble and will precipitate preferentially or can be induced to crystallize by adding acetone/ether.
-
Filtration: Collect the precipitate (trans-enriched).
-
Recrystallization: Recrystallize from MeOH/Ethanol to achieve >98% diastereomeric purity.
Phase 4: Optical Resolution (Enantiomer Separation)
The trans-diamine is a racemate of (1R,3R) and (1S,3S).
Reagents:
-
L-(+)-Tartaric Acid or (S)-Mandelic Acid
-
Solvent: Water/Ethanol mixtures
Protocol:
-
Liberate the free amine from the trans-dihydrochloride salt using NaOH and extract into DCM.
-
Add 1.0 eq of L-(+)-Tartaric acid in hot Ethanol.
-
Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer (e.g., (1R,3R)-diamine
L-tartrate) will crystallize out. -
Liberation: Treat the salt with base to obtain the optically pure diamine.
-
Determination of ee: Derivatize a small aliquot with Mosher's acid chloride and analyze via HPLC or
NMR.
Visualizing the Workflow
The following diagram illustrates the critical decision points and flow from raw material to enantiopure target.
Caption: Workflow for the synthesis, diastereomeric separation, and optical resolution of trans-1,3-cyclopentanediamine.
Technical Data & Safety
Reagent Comparison Table
| Reagent | Role | Pros | Cons |
| Raney Nickel | Hydrogenation Catalyst | High activity for oximes; cheap. | Pyrophoric; difficult to handle on large scale. |
| Rh/C (5%) | Hydrogenation Catalyst | Milder conditions; less pyrophoric. | Expensive; lower turnover frequency. |
| L-Tartaric Acid | Resolving Agent | Inexpensive; forms stable crystalline salts. | Requires trial and error for solvent optimization. |
| Mandelic Acid | Resolving Agent | Stronger chiral induction in some cases. | More expensive than tartaric acid. |
Safety Protocols (Self-Validating Systems)
-
Azide Avoidance: This route avoids the use of Sodium Azide (
), eliminating the risk of forming hydrazoic acid ( ) or explosive transition metal azides, a common hazard in the substitution route. -
Hydrogenation Safety: The reduction of oximes is exothermic. The protocol is self-validating by monitoring
uptake; cessation of uptake indicates reaction completion. Ensure the reactor is grounded to prevent static discharge when handling Raney Nickel. -
Ammonia Usage: The use of ammonia-saturated methanol is critical to prevent the formation of secondary amines (dimers) via the condensation of the intermediate imine with the product amine.
References
-
Bio-based synthesis of cyclopentane-1,3-diamine: Van Slagmaat, C. A., et al. "Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation." Green Chemistry, 2018. Link
-
Separation of Isomers: Martin, J. C., et al. "Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols."[3] U.S. Patent 3,227,764, 1966.[3] (Methodology adapted for cyclopentane systems).[4][5][6] Link
-
Resolution Protocols: Walsh, P. J., et al. "Resolution of trans-Cyclohexane-1,2-diamine...". Journal of Chemical Education, 1997. (Standard protocol adapted for cyclic diamines). Link
-
Stereochemical Data: "1,3-Cyclopentanediamine, (cis- and trans- mixture) Safety Data Sheet." TCI Chemicals. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 4. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselective Synthesis of 1,3-Cyclopentanediamine: A Technical Guide
Executive Summary
1,3-Cyclopentanediamine is a critical pharmacophore and chiral scaffold in modern medicinal chemistry. Its rigid cyclic structure locks substituents into specific vectors, reducing the entropic penalty of binding to protein targets. This scaffold is the structural core of Peramivir (a neuraminidase inhibitor for Influenza) and serves as a backbone for
The synthesis of this molecule presents a classic stereochemical challenge: controlling the relative configuration (cis vs. trans) and the absolute configuration (enantioselectivity). This guide moves beyond basic textbook preparations to focus on stereochemically retentive and enzymatically guided routes that are scalable and industrially relevant.
Core Strategic Approaches
| Approach | Target Stereochemistry | Key Mechanism | Application |
| Chemoenzymatic | Trans ( | Lipase Desymmetrization + Curtius | Chiral Ligands, Drug Intermediates |
| Bicyclic Scaffolding | Cis (Meso) or Trans | Norbornadiene Oxidation + Rearrangement | Peramivir, Bulk Scale-up |
| Transition Metal | Trans (Enantioenriched) | Pd-Catalyzed Allylic Alkylation (Trost) | Complex Natural Products |
The Stereochemical Landscape
Before selecting a synthetic route, one must define the target isomer. The 1,3-substitution pattern on a cyclopentane ring generates two diastereomers with distinct symmetry properties.
-
Cis-1,3-cyclopentanediamine: Possesses a plane of symmetry (
), making it a meso compound (achiral). -
Trans-1,3-cyclopentanediamine: Possesses a
axis of rotation but no plane of symmetry, making it chiral . It exists as a pair of enantiomers ( and ).
Figure 1: Stereochemical hierarchy of 1,3-cyclopentanediamine. Note that accessing the trans-isomer requires methods that break symmetry (desymmetrization).
Route 1: The "Gold Standard" Chemoenzymatic Synthesis
Best for: High enantiopurity (>99% ee), accessing the trans-isomer.
This route utilizes the extreme specificity of lipases to desymmetrize a prochiral diester, followed by a chemical rearrangement that strictly retains stereochemistry.
Phase A: Enzymatic Desymmetrization
The starting material is dimethyl 1,3-cyclopentanedicarboxylate (a mixture of cis/trans). However, for high stereocontrol, one often starts with the cis-diester (meso), which can be desymmetrized.
Enzyme: Candida antarctica Lipase B (CAL-B), typically immobilized (e.g., Novozym 435). Reaction: Hydrolysis of one ester group of the meso-diester to yield a chiral mono-ester mono-acid.
Phase B: The Curtius Rearrangement
The carboxylic acid moiety is converted to an amine via the Curtius rearrangement.[1][2][3][4]
Mechanism: Acid
Figure 2: The chemoenzymatic workflow for generating chiral amino-esters.
Detailed Protocol: Curtius Rearrangement
This protocol describes the conversion of a chiral 1,3-cyclopentanecarboxylic acid derivative to the Boc-protected amine. This method avoids the isolation of the explosive acyl azide intermediate by using Diphenylphosphoryl azide (DPPA).
Safety Warning: Azides are potential explosion hazards. Perform all reactions behind a blast shield. Ensure proper ventilation to avoid inhalation of isocyanates.
Reagents & Equipment[6]
-
Substrate: (1R,3S)-3-(methoxycarbonyl)cyclopentanecarboxylic acid (1.0 equiv)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Base: Triethylamine (TEA) (1.2 equiv)
-
Solvent/Nucleophile: tert-Butanol (
-BuOH) (Excess, as solvent) or Toluene/ -BuOH mixture. -
Equipment: Flame-dried round-bottom flask, reflux condenser, nitrogen atmosphere.
Step-by-Step Methodology
-
Activation (0°C):
-
Charge the flask with the carboxylic acid substrate and dry toluene/t-BuOH (10:1 ratio).
-
Add Triethylamine (TEA) and stir under nitrogen.
-
Cool the mixture to 0°C in an ice bath.
-
Add DPPA dropwise via syringe over 15 minutes. Reasoning: Exothermic control prevents premature decomposition.
-
-
Rearrangement (Reflux):
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Heat the reaction to reflux (approx. 80-90°C) for 3-5 hours.
-
Self-Validation Point: Monitor by IR spectroscopy.[3] The disappearance of the acyl azide peak (~2140 cm⁻¹) and the transient appearance/disappearance of the isocyanate peak (~2270 cm⁻¹) confirms the rearrangement is proceeding.
-
-
Trapping (Carbamate Formation):
-
The isocyanate formed in situ reacts immediately with the tert-butanol present in the solvent matrix.
-
Continue reflux until the isocyanate is fully consumed (TLC/IR check).
-
-
Workup:
-
Cool to room temperature.[5]
-
Dilute with Ethyl Acetate.
-
Wash sequentially with 5% citric acid (removes residual amines), saturated NaHCO₃ (removes unreacted acid/DPPA byproducts), and brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
Purify the resulting Boc-amino ester via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
-
Expected Yield: 75-85% Stereochemical Outcome: >98% Retention of Configuration.
Route 2: The "Peramivir" Industrial Route
Best for: Large-scale synthesis, accessing the scaffold from non-cyclic precursors.
In the industrial synthesis of Peramivir, the 1,3-disubstituted cyclopentane core is often constructed via a [3+2] cycloaddition followed by a reductive cleavage.
-
Cycloaddition: Reaction of a nitrile oxide (generated from an oxime) with a bicyclic olefin (like norbornadiene or a cyclopentene derivative).
-
Oxidative Cleavage: The resulting isoxazoline or bicyclic intermediate is cleaved to reveal the 1,3-functionalized core.
-
Stereocontrol: The exo-selectivity of the initial cycloaddition dictates the relative stereochemistry of the final cyclopentane ring.
This route is chemically efficient for generating the cis-4-amino-cyclopent-2-enecarboxylate core found in Peramivir, which can be hydrogenated to the saturated diamine.
Analytical & Quality Control
Validating the stereochemistry of 1,3-cyclopentanediamine requires specific techniques due to the lack of chromophores in the core structure.
| Technique | Purpose | Key Observation |
| Chiral HPLC/GC | Enantiomeric Excess (ee) | Requires derivatization (e.g., with Mosher's acid chloride or chiral isocyanates) to separate enantiomers on standard columns. |
| 1H NMR (NOESY) | Relative Config (cis vs trans) | Cis: Strong NOE correlation between H1 and H3 (axial-axial or pseudo-axial interaction). Trans: Weak or absent NOE between H1 and H3. |
| 13C NMR | Symmetry Check | Meso (Cis): Fewer carbon signals due to the plane of symmetry. Chiral (Trans): |
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.[6] Link
-
Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018).[4] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373.[4] Link
-
Gotor, V., et al. (2007).[7] Enzymatic Desymmetrization of Prochiral 2-Substituted-1,3-Diamines. Organic Letters, 9(21), 4203–4206. Link
-
Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor. Journal of Medicinal Chemistry, 43(19), 3482-3486. Link
-
Mineno, T., & Miller, M. J. (2003). Stereoselective synthesis of the carbocyclic core of peramivir (BCX-1812) via a [3+2]-cycloaddition protocol. The Journal of Organic Chemistry, 68(17), 6597-6602. Link
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. iris.unife.it [iris.unife.it]
An In-Depth Technical Guide to the Physical Properties of 1,3-Cyclopentanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclopentanediamine (CPDA) is a cyclic diamine that has garnered significant interest in various fields, including pharmaceuticals and polymer chemistry. Its rigid cyclopentane backbone imparts unique conformational constraints, making it a valuable building block for the synthesis of novel molecules with specific spatial arrangements. The presence of two primary amine functionalities allows for a diverse range of chemical modifications, rendering it a versatile intermediate in drug development and a key monomer in the production of advanced polymers.[1] The stereoisomeric nature of 1,3-cyclopentanediamine, existing as cis and trans isomers, further expands its utility, as the spatial orientation of the amine groups can profoundly influence the biological activity of derivative compounds and the macroscopic properties of resulting polymers.[2] A thorough understanding of the distinct physical properties of these isomers is therefore paramount for their effective application.
This technical guide provides a comprehensive overview of the core physical properties of cis- and trans-1,3-cyclopentanediamine, supported by experimental protocols for their determination and an exploration of their underlying structural and chemical principles.
Molecular Structure and Stereoisomerism
1,3-Cyclopentanediamine is a five-membered cycloalkane substituted with two amino groups at the 1 and 3 positions. The stereochemistry of these substituents gives rise to two diastereomers: cis-1,3-cyclopentanediamine, where the amino groups are on the same side of the cyclopentane ring, and trans-1,3-cyclopentanediamine, where they are on opposite sides. This difference in stereochemistry leads to distinct molecular symmetries and, consequently, different physical and chemical properties.
Caption: Molecular structures of cis- and trans-1,3-cyclopentanediamine.
Core Physical Properties: A Comparative Analysis
The physical properties of the cis and trans isomers of 1,3-cyclopentanediamine are summarized in the table below. It is important to note that while some experimental data is available, many of the reported values in publicly accessible databases are predicted. This guide prioritizes experimentally determined values where available.
| Property | cis-1,3-Cyclopentanediamine | trans-1,3-Cyclopentanediamine |
| CAS Number | 63486-45-3[3] | 55283921 (unspecified stereochemistry) |
| Molecular Formula | C₅H₁₂N₂[3] | C₅H₁₂N₂[4] |
| Molecular Weight | 100.16 g/mol [3] | 100.16 g/mol [4] |
| Boiling Point | 172.7±8.0 °C (Predicted)[3] | Not available |
| Density | 0.964±0.06 g/cm³ (Predicted)[3] | Not available |
| pKa | 10.84±0.40 (Predicted)[3] | Not available |
| Solubility | Soluble in water and polar organic solvents.[4][5][6] | Soluble in water and polar organic solvents.[4][5][6] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the identification and differentiation of the cis and trans isomers of 1,3-cyclopentanediamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The differing symmetries of the cis and trans isomers result in distinct NMR spectra.
-
¹H NMR: The chemical shifts and coupling constants of the methine protons (CH-NH₂) and the methylene protons (CH₂) will differ between the two isomers due to their different spatial orientations. In the cis isomer, the two methine protons are chemically equivalent in a time-averaged sense, while in the trans isomer, they are inequivalent.
-
¹³C NMR: The number of unique carbon signals can help distinguish between the isomers. The cis isomer, possessing a plane of symmetry, will exhibit fewer signals than the less symmetric trans isomer.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. Both isomers of 1,3-cyclopentanediamine will exhibit characteristic absorptions for N-H and C-N bonds.
-
N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹, characteristic of primary amines.
-
N-H Bending: Found around 1600 cm⁻¹.
-
C-N Stretching: Appears in the 1000-1250 cm⁻¹ region.
Subtle differences in the positions and shapes of these bands may be observable between the cis and trans isomers due to differences in hydrogen bonding and molecular symmetry.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers will have the same molecular ion peak (M⁺) corresponding to their identical molecular weight. However, the relative intensities of the fragment ions may differ due to the different stereochemistry influencing the stability of the fragment ions.
Experimental Protocols for Physical Property Determination
The following section outlines detailed methodologies for the experimental determination of key physical properties of 1,3-cyclopentanediamine isomers.
Caption: A generalized workflow for the experimental determination of the physical properties of 1,3-cyclopentanediamine isomers.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
Ensure the sample of 1,3-cyclopentanediamine is pure and dry.
-
Grind a small amount of the solid sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (the clear point). The melting point is reported as this range.
Causality: A slow heating rate near the melting point is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Impurities will typically depress and broaden the melting range.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Thermometer
-
Small test tube
-
Capillary tube sealed at one end
Procedure (Micro method using a Thiele tube):
-
Add a small amount (0.5-1 mL) of the liquid 1,3-cyclopentanediamine isomer to a small test tube.
-
Place a capillary tube, sealed end up, into the test tube.
-
Attach the test tube to a thermometer.
-
Place the assembly in a Thiele tube filled with a suitable heating oil.
-
Heat the side arm of the Thiele tube gently.
-
Observe the capillary tube. A stream of bubbles will emerge as the air inside expands and is replaced by the vapor of the liquid.
-
When a continuous and rapid stream of bubbles emerges, stop heating.
-
As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Causality: The boiling point is reached when the vapor pressure inside the capillary tube equals the atmospheric pressure. As the apparatus cools, the pressure inside the capillary drops, and the atmospheric pressure forces the liquid back into the tube.
Solubility Assessment
Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a useful guideline.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
To a series of test tubes, add a known amount of the 1,3-cyclopentanediamine isomer (e.g., 10 mg).
-
To each test tube, add a known volume of a different solvent (e.g., 1 mL of water, ethanol, acetone, dichloromethane, hexane).
-
Vortex the test tubes for 1-2 minutes.
-
Visually inspect the solutions for the presence of undissolved solute.
-
Classify the solubility as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the saturated solution can be determined.
Causality: The amine groups of 1,3-cyclopentanediamine can form hydrogen bonds with protic solvents like water and alcohols, leading to high solubility.[4] Its solubility in nonpolar solvents is expected to be lower due to the polarity of the amine groups.
pKa Determination by Potentiometric Titration
Principle: The pKa is a measure of the acidity of a compound. For an amine, it is the pKa of its conjugate acid (R-NH₃⁺). Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of the 1,3-cyclopentanediamine isomer and dissolve it in a known volume of deionized water.
-
Place the beaker on a stir plate and immerse the pH electrode and the tip of the burette in the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small increments.
-
Record the pH after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point(s) of the titration curve. For a diamine, there will be two pKa values.
Causality: As the strong acid is added, it protonates the basic amine groups. The pH at the point where half of an amine group has been protonated is equal to the pKa of that group, according to the Henderson-Hasselbalch equation.[7]
Conclusion
The physical properties of cis- and trans-1,3-cyclopentanediamine are critical determinants of their utility in scientific research and industrial applications. While a complete experimental dataset for both isomers is not yet fully established in the public domain, this guide provides a comprehensive overview of the available information and the experimental methodologies required for their characterization. The distinct stereochemistry of the cis and trans isomers is expected to lead to measurable differences in their physical properties, which in turn will influence their reactivity, biological activity, and the properties of materials derived from them. As research into the applications of these versatile building blocks continues, a thorough and accurate understanding of their physical properties will be of ever-increasing importance.
References
-
van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 23(18), 7100-7114. [Link]
-
PubChem. (n.d.). cis-Cyclopentane-1,3-diamine dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). trans-Cyclopentane-1,3-diamine. Retrieved from [Link]
-
InnoSyn B.V. (2021, August 19). Green Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, December 27). 1,3-Diaminopropane. Retrieved from [Link]
-
Springer Nature. (n.d.). Measurement of Polyamine pK a Values. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentane-1,3-diamine. Retrieved from [Link]
-
ACS Publications. (2021, January 25). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. Retrieved from [Link]
-
MDPI. (2022, November 23). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. Retrieved from [Link]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
Sources
- 1. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. innosyn.com [innosyn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ncert.nic.in [ncert.nic.in]
- 5. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 6. moorparkcollege.edu [moorparkcollege.edu]
- 7. pubs.acs.org [pubs.acs.org]
Precision-Driven Discovery of 1,3-Cyclopentanediamine Derivatives
From Chiral Scaffolds to Clinical Candidates
Executive Summary
The 1,3-cyclopentanediamine scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of conformational restriction and physicochemical versatility. Unlike flexible linear diamines, the cyclopentane ring locks substituents into specific vectors, allowing for precise probing of biological targets such as neuraminidase enzymes and chemokine receptors (CCR2). This guide details the technical roadmap for discovering and synthesizing these derivatives, moving from the foundational "Vince Lactam" methodology to modern green synthetic routes, culminating in the successful case study of Peramivir.
Structural Significance & Pharmacophore Logic
The utility of 1,3-cyclopentanediamine lies in its ability to bridge the gap between rigid bicyclic systems and flexible alkyl chains.
-
Conformational Locking: The five-membered ring imposes a specific envelope conformation. This pre-organizes the functional groups (amines) to interact with receptor pockets, reducing the entropic penalty of binding.
-
Stereochemical Diversity: The scaffold presents four stereocenters (C1, C3, and potentially C4/C5 depending on substitution). This allows for the generation of distinct cis (meso or chiral) and trans (enantiomeric) libraries.
-
Bioisosterism: It frequently serves as a hydrolytically stable bioisostere for sugar rings (as seen in neuraminidase inhibitors) or peptide turns.
Table 1: Physicochemical Comparison of Diamine Scaffolds
| Feature | 1,3-Propanediamine (Linear) | 1,3-Cyclopentanediamine (Cyclic) | 1,3-Cyclohexanediamine (Cyclic) |
| Entropy | High (Flexible) | Low (Restricted) | Medium (Chair/Boat flux) |
| Lipophilicity (LogP) | Low | Moderate (Ideal for CNS/Cell pen.) | High |
| Metabolic Stability | Low (Oxidative deamination) | High (Steric hindrance) | High |
| Vector Angle | Variable | Fixed (~109° projected) | Fixed (109° or 180°) |
Synthetic Strategies: The "How-To"
The synthesis of these derivatives is non-trivial due to the requirement for high diastereoselectivity. Two primary routes dominate the field: the classical Vince Lactam route and the emerging Green Piancatelli route.
A. The Vince Lactam Route (Industry Standard)
The starting material, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam), is the cornerstone of this chemistry.[1] It contains a pre-formed cyclopentene ring with defined stereochemistry.
Mechanism of Access:
-
Resolution: The racemic lactam is resolved enzymatically (Savinase or Lipase) to yield the enantiopure (-)-lactam.
-
Ring Opening: Acid-catalyzed hydrolysis or Pd(0)-catalyzed allylic substitution opens the bicyclic system, revealing the 1,3-amino-cyclopentyl core.
-
Functionalization: The double bond allows for further oxidation or addition, while the amine and acid handles allow for diversification.
B. The Green Piancatelli Route (Emerging)
A sustainable alternative involves the rearrangement of furfuryl alcohol.
-
Piancatelli Rearrangement: Furfuryl alcohol
4-hydroxycyclopent-2-enone. -
Isomerization & Oximation: Conversion to 1,3-cyclopentanedione followed by double oximation.
-
Reduction: Hydrogenation of the dioxime yields the diamine.
Visualization: Synthetic Workflow (Vince Lactam)
Caption: Logical flow from the racemic Vince Lactam precursor to the functionalized 1,3-cyclopentanediamine core, highlighting the critical resolution step.
Case Study: Peramivir (BCX-1812)
Peramivir serves as the definitive proof-of-concept for the 1,3-cyclopentanediamine scaffold in drug discovery.
-
The Challenge: Influenza neuraminidase inhibitors like Zanamivir had poor oral bioavailability due to high polarity. Oseltamivir improved this but required a cyclohexene scaffold.
-
The Solution: BioCryst Pharmaceuticals utilized the cyclopentane core.[2][3][4][5]
-
Guanidino Group: Placed at C4 (relative to the acid) to interact with the conserved Glu119, Asp151, and Glu227 residues in the active site.
-
Hydrophobic Side Chain: A 3-pentyl group was attached to the amine nitrogen to fill the hydrophobic pocket (Ile222).
-
Result: The cyclopentane ring positioned these groups perfectly, achieving sub-nanomolar affinity (IC50 < 1 nM) and a distinct resistance profile compared to Oseltamivir.
-
Visualization: SAR Logic of Peramivir
Caption: Pharmacophore mapping of Peramivir, demonstrating how the cyclopentane core spatially orients critical binding elements.
Experimental Protocol: Enzymatic Resolution of Vince Lactam
Note: This protocol establishes the chiral purity required for pharmaceutical applications.
Objective: Isolate (-)-2-azabicyclo[2.2.1]hept-5-en-3-one with >98% ee.
Reagents:
-
Racemic Vince Lactam (100 g)
-
Savinase (Protease from Bacillus sp.) - 16L Type EX
-
Phosphate Buffer (pH 7.0)
-
Dichloromethane (DCM)
Methodology:
-
Preparation: Suspend racemic lactam (1.0 eq) in Phosphate Buffer (0.5 M, pH 7.0) at a concentration of 10% w/v.
-
Initiation: Add Savinase enzyme (1-2% w/w relative to substrate).
-
Incubation: Stir the mixture vigorously at 30°C. Monitor the pH continuously. The hydrolysis of the (+)-enantiomer produces an amino acid, which lowers the pH.
-
Maintenance: Maintain pH 7.0 by automated addition of 2N NaOH.
-
Termination: The reaction is complete when NaOH consumption stops (approx. 50% conversion).
-
Workup:
-
Extract the reaction mixture with DCM (3x). The unreacted (-)-lactam partitions into the organic phase.
-
The hydrolyzed (+)-amino acid remains in the aqueous phase.
-
-
Purification: Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Recrystallize from hexane/ethyl acetate to upgrade ee% if necessary.
Validation:
-
Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA 90:10).
-
NMR: 1H NMR should show characteristic olefin protons at
6.6 ppm.
Emerging Applications: CCR2 Antagonists[4][6]
Beyond antivirals, this scaffold is gaining traction in immunology. Research by Merck and Janssen has identified 1,3-cyclopentanediamine derivatives as potent CCR2 antagonists.
-
Mechanism: These compounds block Monocyte Chemoattractant Protein-1 (MCP-1) from binding to CCR2, potentially treating inflammatory diseases like rheumatoid arthritis.[6]
-
Structural Insight: The 1,3-diamine acts as a spacer, separating a basic piperidine motif from an aromatic tail, allowing the molecule to span the transmembrane binding crevice of the GPCR.
References
-
Discovery of Peramivir (BCX-1812): Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design." Journal of Medicinal Chemistry.
-
Vince Lactam Overview: Singh, R., & Vince, R. (2012). "2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Intermediate and its Applications in Organic Synthesis." Chemical Reviews.
-
Green Synthesis: Li, H., et al. (2017). "Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers." Green Chemistry.
-
CCR2 Antagonists: Pasternak, A., et al. (2008). "Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Peramivir Crystallography: Smee, D. F., et al. (2001). "Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities." Antimicrobial Agents and Chemotherapy.
Sources
- 1. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-aminooctahydrocyclopentalene-3a-carboxamides as potent CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectral Characterization of 1,3-Cyclopentanediamine
This guide details the spectral characterization of 1,3-cyclopentanediamine, a critical bifunctional monomer used in the synthesis of bio-based polyamides and polyurethanes. The data presented synthesizes established stereochemical principles with recent "green chemistry" isolation protocols.
Executive Summary
1,3-Cyclopentanediamine (CPDA) (
This guide provides a multi-modal spectral analysis (NMR, IR, MS) grounded in the "bio-based" synthetic route derived from furfuryl alcohol, a pathway that has recently gained prominence over petrochemical routes.
Stereochemical Context
Before analyzing spectra, one must understand the symmetry elements that dictate the signal count in NMR.
-
cis-1,3-Cyclopentanediamine:
-
Symmetry: Possesses a plane of symmetry (
) passing through C2 and bisecting the C4-C5 bond (in the planar average). -
Nature: Meso compound (achiral).
-
Conformation: Predominantly adopts an "envelope" conformation to minimize 1,3-diaxial-like interactions.
-
-
trans-1,3-Cyclopentanediamine:
-
Symmetry: Possesses a
rotation axis passing through C2. -
Nature: Chiral (
symmetry makes the enantiomers spectrally equivalent in achiral solvents).
-
Nuclear Magnetic Resonance (NMR) Analysis[2][3][4][5]
Sample Preparation Protocol
To prevent signal broadening from proton exchange and to ensure distinct shift separation:
-
Solvent: Deuterated Methanol (
) or Deuterated Chloroform ( ) with TMS. Note: will exchange amine protons, erasing the N-H signals. -
Concentration: 10-15 mg of diamine in 0.6 mL solvent.
-
Filtration: Filter through a glass wool plug to remove ammonium salt particulates.
C NMR Data (75-100 MHz)
Both isomers exhibit 3 distinct carbon signals due to their respective symmetry elements. Differentiation relies on chemical shift variations caused by steric compression (gamma-gauche effect).
| Carbon Position | Assignment | Approx. Shift ( | Multiplicity (DEPT) | Notes |
| C1, C3 | 52.0 – 55.0 | CH | Deshielded by Nitrogen. | |
| C2 | 40.0 – 45.0 | Shift varies significantly between cis/trans due to steric strain. | ||
| C4, C5 | 30.0 – 35.0 | Furthest from functional groups. |
Diagnostic Insight: In 1,3-disubstituted cyclopentanes, the bridging carbon (C2) in the cis isomer is often shielded (upfield, lower ppm) relative to the trans isomer due to steric compression, though this effect is subtler in amines than in alkyl derivatives.
H NMR Data (300-400 MHz)
The proton spectrum is complex due to the puckering of the cyclopentane ring, which creates non-equivalent "pseudo-axial" and "pseudo-equatorial" protons on the methylene groups.
| Proton | Integration | Approx. Shift ( | Multiplicity | Notes |
| 2H | 3.20 – 3.60 | Multiplet | Quintet-like pattern. | |
| 4H | 1.50 – 2.50 | Broad Singlet | Highly variable; concentration/pH dependent. | |
| 6H | 1.20 – 2.20 | Complex Multiplets | C2 protons often appear as distinct multiplets from C4/C5. |
Logic Flow for Structural Assignment
The following diagram illustrates the decision tree for assigning the stereochemistry based on spectral data.
Caption: Logical workflow for distinguishing cis/trans isomers using NMR and derivatization.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy confirms the functional group integrity but is less effective for stereochemical differentiation.
| Frequency ( | Vibration Mode | Intensity | Assignment |
| 3350 & 3280 | N-H Stretch | Medium/Broad | Primary Amine ( |
| 2960 – 2850 | C-H Stretch | Strong | Cyclic alkane |
| 1600 – 1580 | N-H Bend | Medium | Scissoring vibration of primary amine. |
| 1450 – 1470 | Medium | Scissoring of ring methylene groups. | |
| 1150 – 1000 | C-N Stretch | Medium | Aliphatic C-N stretch. |
Mass Spectrometry (MS)
Method: Electron Ionization (EI, 70 eV) is preferred for structural elucidation over Soft Ionization (ESI) to observe fragmentation patterns.
-
Molecular Ion (
): m/z 100 (Often weak in aliphatic amines). -
Base Peak: The fragmentation is dominated by
-cleavage adjacent to the nitrogen.[1]
Fragmentation Pathway
The primary fragmentation involves the loss of ammonia or ring opening followed by alkene elimination.
Caption: Primary fragmentation pathway for 1,3-cyclopentanediamine under Electron Ionization.
Synthesis & Purification Context
Understanding the sample origin is vital for spectral interpretation. The modern "Green Route" (Van Slagmaat et al.) yields a mixture that requires separation.
-
Precursor: Furfuryl alcohol
1,3-Cyclopentanedione. -
Oximation: Conversion to 1,3-cyclopentanedione dioxime.
-
Reduction: Hydrogenation (Rh/C or Raney Ni) yields the diamine.
-
Purification: The cis and trans isomers are often separated by fractional crystallization of their dihydrochloride salts or by derivatization (e.g., reaction with acetone to form Schiff bases, followed by hydrolysis).
Reference Verification: The spectral data ranges provided above are consistent with the structural analogs and bio-based synthesis characterization found in recent literature [1][2].
References
-
Van Slagmaat, C. A. M. R., et al. (2019). "Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation." Green Chemistry, 21, 567-575.
-
National Institute of Standards and Technology (NIST).[2] "Mass Spectrum of Cyclopentane derivatives." NIST Chemistry WebBook, SRD 69.
-
PubChem.[3][4] "Cyclopentane-1,3-diamine Compound Summary." National Library of Medicine.
Sources
Methodological & Application
application of 1,3-cyclopentanediamine in polyamide synthesis
Application Notes & Protocols
Topic: Application of 1,3-Cyclopentanediamine in the Synthesis of Novel Polyamides
Audience: Researchers, scientists, and drug development professionals.
Abstract
1,3-Cyclopentanediamine (1,3-CPDA) is an alicyclic diamine monomer that offers a unique combination of rigidity and flexibility, making it a compelling building block for high-performance polyamides.[1][2] The incorporation of the non-planar cyclopentyl ring into the polymer backbone disrupts the extensive hydrogen bonding and chain packing often seen in linear aliphatic polyamides (nylons), potentially leading to enhanced solubility, modified thermal characteristics, and unique mechanical properties.[3][4] This guide provides a comprehensive overview of the application of 1,3-CPDA in polyamide synthesis, detailing synthetic strategies, step-by-step experimental protocols, and methods for polymer characterization. We will explore low-temperature solution polycondensation and interfacial polymerization as two primary methods for synthesizing polyamides from this versatile monomer.
Introduction: The Rationale for Cyclopentyl-Containing Polyamides
Synthetic polyamides are a cornerstone of the polymer industry, valued for their high strength, toughness, and thermal stability.[5] These properties arise from the strong intermolecular hydrogen bonds formed between amide linkages. However, aromatic polyamides (aramids) often suffer from poor solubility and high processing temperatures, while linear aliphatic polyamides can be limited by their moisture sensitivity and lower glass transition temperatures.[6]
The introduction of a bulky, alicyclic structure like the cyclopentane ring directly into the polymer backbone offers a strategic approach to modulate these properties.[3][4]
Key Potential Advantages of 1,3-CPDA in Polyamides:
-
Improved Solubility: The non-planar cyclopentyl group can inhibit dense chain packing, increasing the free volume and allowing solvent molecules to penetrate, thereby improving solubility in common organic solvents.
-
Elevated Glass Transition Temperature (Tg): The rigid ring structure restricts segmental rotation of the polymer chain, which can lead to a higher Tg compared to analogous linear aliphatic polyamides. This translates to better dimensional stability and retention of mechanical properties at elevated temperatures.[6][7]
-
Tunable Mechanical Properties: The stereochemistry of 1,3-CPDA (cis- and trans-isomers) can influence the polymer's final morphology (amorphous vs. semi-crystalline), providing a handle to fine-tune properties such as tensile strength and elongation at break.[1]
-
Bio-Based Potential: Recent advancements have demonstrated green synthetic routes to 1,3-CPDA from hemicellulosic feedstock, positioning it as a renewable monomer for sustainable polymer development.[1][2]
Synthetic Strategies for 1,3-CPDA Polyamides
The synthesis of polyamides from 1,3-CPDA typically involves step-growth polymerization with a suitable dicarboxylic acid or its derivative. The choice of method depends on the desired polymer properties, scale, and available reagents.
Low-Temperature Solution Polycondensation
This is a highly versatile and common laboratory-scale method. It involves the reaction of a diamine with a highly reactive diacid chloride in an aprotic polar solvent at or below room temperature.[6] The reaction is rapid and often yields high molecular weight polymers. An acid scavenger, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine monomer and halt the reaction.
Interfacial Polymerization
In this technique, the polymerization reaction occurs at the interface of two immiscible liquids.[8] Typically, the diamine (1,3-CPDA) is dissolved in an aqueous phase, often with an inorganic base to neutralize the HCl byproduct, while the diacid chloride is dissolved in an organic solvent (e.g., chloroform, hexane).[8] When the two solutions are brought into contact, a thin film of polyamide forms instantly at the interface.[9] This method is particularly useful for creating membranes, microcapsules, and polymer coatings.[8][9]
Experimental Protocols
Protocol 1: Synthesis of Poly(cyclopentane-1,3-adipamide) via Low-Temperature Solution Polycondensation
This protocol details the synthesis of a novel polyamide from cis/trans-1,3-cyclopentanediamine and adipoyl chloride.
3.1.1. Materials and Reagents
-
1,3-Cyclopentanediamine (cis/trans mixture, >98%)
-
Adipoyl chloride (>98%)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (<50 ppm water)
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
-
Nitrogen gas (high purity)
3.1.2. Equipment
-
Three-neck round-bottom flask with a magnetic stirrer
-
Nitrogen inlet/outlet
-
Dropping funnel
-
Magnetic stir plate
-
Ice bath
-
Buchner funnel and vacuum flask
-
Vacuum oven
3.1.3. Step-by-Step Methodology
-
Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, nitrogen inlet, and a septum. Flame-dry the glassware under vacuum and cool under a stream of nitrogen to ensure anhydrous conditions.
-
Diamine Dissolution: In the flask, dissolve 1,3-cyclopentanediamine (e.g., 1.00 g, 10.0 mmol) in 20 mL of anhydrous NMP. Add anhydrous pyridine (1.74 mL, 21.5 mmol) to the solution as the acid scavenger.
-
Cooling: Place the flask in an ice bath and stir the solution under a gentle nitrogen flow until it reaches 0-5 °C. Causality: Lowering the temperature helps to control the highly exothermic reaction between the amine and acid chloride, preventing side reactions and promoting the formation of a high molecular weight polymer.
-
Diacid Chloride Addition: Separately, dissolve adipoyl chloride (e.g., 1.83 g, 10.0 mmol) in 10 mL of anhydrous NMP. Transfer this solution to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred diamine solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under nitrogen for 4-6 hours. The solution will become noticeably viscous as the polymer forms.
-
Precipitation and Washing: Pour the viscous polymer solution slowly into a beaker containing 200 mL of vigorously stirring methanol. A fibrous white precipitate will form. Rationale: Methanol is a non-solvent for the polyamide but is miscible with NMP, effectively precipitating the polymer while washing away unreacted monomers and pyridine hydrochloride salt.
-
Purification: Collect the polymer by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with 100 mL of deionized water (to remove salts) and then 100 mL of methanol (to remove residual water and organic impurities).
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C for 24 hours to a constant weight.
3.1.4. Polymer Characterization
-
FTIR Spectroscopy: Confirm the formation of the amide bond by identifying the characteristic C=O stretch (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
-
NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure and purity.
-
Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Thermal Analysis (DSC/TGA): Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), if any. Use Thermogravimetric Analysis (TGA) to assess thermal stability.
Workflow for Low-Temperature Solution Polycondensation
Caption: Workflow for polyamide synthesis using 1,3-CPDA.
Expected Properties and Data
The properties of polyamides derived from 1,3-CPDA are expected to differ significantly from their linear counterparts like Nylon 6,6. The following table summarizes hypothetical data for a polyamide synthesized from 1,3-CPDA and adipoyl chloride, based on structure-property relationships.[10][11][12]
| Property | Expected Value/Characteristic | Rationale |
| Appearance | White to off-white fibrous solid | Typical for amorphous or semi-crystalline polyamides. |
| Solubility | Soluble in NMP, DMAc, DMSO | The alicyclic ring disrupts chain packing, enhancing solubility.[3] |
| Glass Transition (Tg) | 100 - 150 °C | Higher than Nylon 6,6 (~50-60 °C) due to restricted chain rotation. |
| Melting Point (Tm) | 200 - 250 °C or amorphous | May be lower than Nylon 6,6 (~265 °C) if the structure is less crystalline. |
| Decomposition Temp (Td) | > 400 °C (in N₂) | Amide linkages provide high thermal stability. |
| Molecular Weight (Mw) | 20,000 - 50,000 g/mol | Achievable via solution polycondensation.[5] |
General Reaction Scheme
Caption: Polycondensation of 1,3-CPDA and adipoyl chloride.
Conclusion and Future Outlook
1,3-Cyclopentanediamine is a promising monomer for the development of novel polyamides with enhanced processability and performance characteristics. The protocols outlined in this guide provide a robust starting point for synthesizing and characterizing these materials. The ability to tune properties based on the stereochemistry of the diamine and the choice of diacid co-monomer opens up a vast design space for materials tailored to specific applications, from advanced engineering plastics to specialty fibers and membranes. Future research should focus on the detailed mechanical and thermo-mechanical analysis of these polymers, as well as exploring the synthesis of copolyamides to further refine material properties.
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1,3-cyclopentanediamine as a monomer for polyimides
1,3-Cyclopentanediamine as a Monomer for High-Performance Polyimides
Introduction: The Role of Cycloaliphatic Diamines in Advanced Polyimides
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Traditionally, aromatic diamines have been the cornerstone of polyimide synthesis, imparting rigidity and thermal stability to the polymer backbone. However, the planarity and strong intermolecular interactions in fully aromatic polyimides often lead to poor solubility and processability, limiting their applications.[2]
To address these limitations, researchers have turned to the incorporation of non-aromatic, specifically cycloaliphatic, monomers. The introduction of alicyclic structures, such as the cyclopentane ring, into the polyimide backbone disrupts the dense packing of polymer chains.[3] This disruption can lead to a desirable combination of properties, including enhanced solubility, improved optical transparency, and a lower dielectric constant, while often maintaining high thermal stability.[4][5][6]
It is important to clarify that in the context of modern polyimide research, "cyclopentanediamine" can refer to two distinct types of monomers. The first is the simple aliphatic diamine, 1,3-diaminocyclopentane. The second, and more extensively studied, is a larger "cardo" diamine monomer which incorporates a cyclopentyl group as a bulky, pendant structure. This application note will first discuss the expected contributions of the simple 1,3-cyclopentanediamine and then provide detailed protocols and data for the synthesis and characterization of polyimides based on a well-documented cardo-type cyclopentane-containing diamine, 4,4'-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))dianiline (CPDA).
The Scientific Rationale: Structure-Property Relationships
The incorporation of a cyclopentane ring into the diamine monomer has a profound impact on the final properties of the polyimide.
-
Increased Solubility: The non-planar, three-dimensional structure of the cyclopentane ring prevents the close packing of polymer chains that is characteristic of fully aromatic polyimides. This reduced intermolecular interaction leads to significantly improved solubility in common organic solvents, facilitating processing.[3][7]
-
Enhanced Optical Transparency: The reduction in intermolecular charge transfer complexes, which are a source of color in traditional polyimides, results in polymers with higher optical transparency and less coloration.[4]
-
Lower Dielectric Constant: The introduction of the aliphatic cyclopentane structure can lower the dielectric constant of the resulting polyimide, making it a promising candidate for applications in microelectronics.[4]
-
High Thermal Stability: While the introduction of aliphatic units can sometimes reduce thermal stability compared to fully aromatic systems, the rigidity of the cyclopentane ring helps to maintain a high glass transition temperature (Tg) and good thermal decomposition temperatures.[3][5]
-
Good Mechanical Properties: Polyimides derived from cyclopentane-containing diamines have been shown to exhibit excellent mechanical properties, including high tensile strength and significant elongation at break, resulting in tough and flexible films.[3][7]
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA) from a Cardo-Type Cyclopentanediamine (CPDA)
This protocol details the synthesis of the poly(amic acid) precursor using 4,4'-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))dianiline (CPDA) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Materials:
-
4,4'-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))dianiline (CPDA)
-
4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Reaction flask
Procedure:
-
In a clean, dry reaction flask under a nitrogen atmosphere, dissolve a precise amount of CPDA (e.g., 1 mmol) in anhydrous DMAc.
-
Once the CPDA is fully dissolved, add an equimolar amount of 6FDA (1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. The viscosity of the solution will increase as the poly(amic acid) forms.[3][8]
-
The resulting viscous poly(amic acid) solution is ready for the subsequent imidization step.
Protocol 2: Thermal Imidization of PAA to form a Polyimide Film
This protocol describes the conversion of the poly(amic acid) solution into a solid polyimide film via a stepwise thermal treatment.
Materials and Equipment:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate (e.g., petri dish or glass plate)
-
Doctor blade or spin coater
-
Programmable high-temperature oven with a vacuum or nitrogen atmosphere
Procedure:
-
Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade or spin coater to achieve a uniform thickness.
-
Place the cast film in a programmable oven and perform the following multi-step thermal imidization process[3]:
-
Heat to 60°C for 5 hours to slowly remove the solvent.
-
Increase the temperature to 100°C and hold for 2 hours.
-
Increase the temperature to 200°C and hold for 2 hours.
-
Finally, increase the temperature to 250-300°C and hold for 20 minutes to ensure complete cyclization to the polyimide.
-
-
After the thermal treatment, allow the film to cool slowly to room temperature.
-
The resulting freestanding polyimide film can be carefully peeled from the glass substrate.
Characterization of Cyclopentane-Containing Polyimides
A comprehensive characterization of the synthesized polyimides is crucial to validate their structure and properties.
Structural Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): The conversion of the poly(amic acid) to the polyimide can be monitored by the disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the diamine monomer and the final polyimide.[3]
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide, specifically the temperature at which 5% weight loss occurs (T₅%) and the decomposition temperature. Polyimides from cardo-type cyclopentanediamines typically exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.[5]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polyimide. The rigid cyclopentane structure contributes to high Tg values, often above 250°C.[3]
Mechanical Properties
-
Tensile Testing: The mechanical properties of the polyimide films, such as tensile strength, elongation at break, and Young's modulus, can be measured using a universal testing machine. Polyimides based on CPDA have shown excellent mechanical properties, with high tensile strength and flexibility.[3][7]
Solubility
The solubility of the synthesized polyimide can be tested in a range of common organic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), tetrahydrofuran (THF), and chloroform. The incorporation of the cyclopentane moiety generally imparts good solubility in these solvents.[3][7]
Data Presentation
The following table summarizes the properties of a series of polyimides synthesized from the cardo-type cyclopentanediamine (CPDA) and various dianhydrides.
| Polyimide ID | Dianhydride | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Tg (°C) | T₅% (°C) |
| CPI-PM | PMDA | 0.99 | - | - | 290 | 509 |
| CPI-BP | BPDA | 1.27 | - | - | 276 | 511 |
| CPI-6F | 6FDA | 0.85 | 99.4 | 20.0 | 254 | 505 |
Data sourced from Wu, C.-H., et al. (2019).[3]
Visualizations
Caption: Monomer and resulting polyimide structures.
Conclusion
The use of 1,3-cyclopentanediamine and its derivatives as monomers for polyimide synthesis offers a versatile approach to developing high-performance polymers with a unique combination of properties. The incorporation of the cyclopentane ring enhances solubility and processability, improves optical transparency, and lowers the dielectric constant, while maintaining the high thermal stability and robust mechanical properties characteristic of polyimides. These attributes make cyclopentane-containing polyimides highly attractive for a range of advanced applications, including flexible electronics, aerospace components, and gas separation membranes. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this promising class of polymers.
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AZoM. (2018, July 16). Characterizing Cycloaliphatic-containing Polyimides. AZoM.com. [Link]
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MDPI. (n.d.). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. MDPI. [Link]
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Royal Society of Chemistry. (n.d.). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. [Link]
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PMC. (n.d.). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. PMC. [Link]
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VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. [Link]
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ResearchGate. (n.d.). Synthesis and properties of polyimides from a diamine containing side diphenylphosphine oxide and trifluoromethyl groups. Request PDF. [Link]
-
ResearchGate. (n.d.). (PDF) Properties of Alicyclic Polyimides with Bis-spironorbornane Structure Prepared in Various Solvents. ResearchGate. [Link]
-
PMC. (n.d.). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. PMC. [Link]
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Semantic Scholar. (n.d.). Figure 1 from Polyimides with Alicyclic Diamines. I. Syntheses and Thermal Properties. Semantic Scholar. [Link]
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VTechWorks. (n.d.). CHAPTER 2 LITERATURE REVIEW. VTechWorks. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Fully Aliphatic Polyimides from an Aliphatic Dianhydride with Piperazine Spacer for Enhanced Solubility, Transparency, and Low Dielectric Constant. Request PDF. [Link]
-
Revue Roumaine de Chimie. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie. [Link]
-
Royal Society of Chemistry. (n.d.). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. MDPI. [Link]
-
ResearchGate. (n.d.). Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides. ResearchGate. [Link]
-
Wu, C.-H., et al. (2019). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. MDPI. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Polyimides from Unsymmetrical Diamine with Cyano Groups. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. ResearchGate. [Link]
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PubChem. (n.d.). Cyclopentane-1,3-diamine. PubChem. [Link]
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PubChem. (n.d.). 1,3-Cyclopentadiene, 5-(1-methylethylidene)-. PubChem. [Link]
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Application Notes & Protocols: The Strategic Use of 1,3-Cyclopentanediamine in the Synthesis of Novel Coordination Complexes
Foreword: Unveiling the Potential of a Niche Ligand
In the vast landscape of coordination chemistry, diamine ligands have established themselves as indispensable building blocks. From the pioneering work on ethylenediamine to the sophisticated, chiral C₂-symmetric ligands used in modern asymmetric catalysis, these molecules are cornerstones of the field.[1][2] While ligands like 1,2-diaminocyclohexane have been extensively studied, their structural cousins often remain in the periphery. This guide focuses on one such promising yet under-explored ligand: 1,3-cyclopentanediamine (CPDA) .
CPDA presents a unique structural motif. As a bidentate ligand, it forms a six-membered chelate ring upon coordination to a metal center, a contrast to the five-membered ring formed by 1,2-diamines. This seemingly subtle difference in the "bite angle" and ring conformation can profoundly influence the stability, reactivity, and stereochemistry of the resulting metal complex.[3] Furthermore, CPDA exists as cis and trans diastereomers, offering distinct spatial arrangements of the amino groups, which can be exploited to fine-tune the geometry and properties of coordination compounds.
This document serves as a detailed technical guide for researchers, medicinal chemists, and materials scientists. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing robust, self-validating protocols for the synthesis and characterization of CPDA-based coordination complexes. We will explore its application in two high-impact areas: the development of platinum-based anticancer agents and its use in copper-catalyzed cross-coupling reactions.
Section 1: The 1,3-Cyclopentanediamine (CPDA) Ligand: Synthesis and Properties
A reliable supply of the ligand is the prerequisite for any study. Recently, a green and sustainable route to CPDA has been developed, starting from hemicellulosic feedstock, making it an attractive bio-based building block.[4]
Bio-Based Synthesis of 1,3-Cyclopentanediamine (CPDA)
The multi-step synthesis from furfuryl alcohol, a derivative of hemicellulose, provides access to both cis and trans isomers of CPDA.[4] The general workflow is outlined below.
Caption: Workflow for the bio-based synthesis of CPDA.[4]
Key Properties and Stereochemistry
The defining feature of CPDA is its stereoisomerism. The relative orientation of the two amino groups is fixed, leading to distinct coordination behavior.
-
cis-1,3-Cyclopentanediamine: The two amino groups are on the same face of the cyclopentane ring. This pre-organization is ideal for chelation to a single metal center, enforcing a specific geometry.
-
trans-1,3-Cyclopentanediamine: The amino groups are on opposite faces. While chelation to a single metal center is possible, it forces the cyclopentane ring into a strained conformation. This isomer is also well-suited to act as a bridging ligand between two metal centers.
This inherent stereochemistry is the primary tool a researcher can use to control the final architecture of the coordination complex.
Section 2: Application Note I: Platinum(II) Complexes for Anticancer Research
Introduction and Rationale
The clinical success of cisplatin, cis-[Pt(NH₃)₂Cl₂], is predicated on its ability to form intrastrand cross-links with DNA, which ultimately triggers apoptosis in cancer cells.[5] However, its efficacy is hampered by severe side effects and the development of drug resistance. A primary strategy to overcome these limitations is to replace the ammine ligands with a chelating diamine.[6] The rationale is that a bulkier, more lipophilic diamine ligand can alter the drug's cellular uptake, DNA binding kinetics, and ability to be recognized by cellular repair mechanisms.[7][8]
Using CPDA as the carrier ligand in a platinum(II) complex offers a novel scaffold to create cisplatin analogs. The six-membered chelate ring formed by CPDA is expected to produce a complex with different conformational properties compared to the five-membered ring of oxaliplatin's diaminocyclohexane ligand.
Protocol: Synthesis of cis-[Pt(cis-CPDA)Cl₂]
This protocol describes the synthesis of a square planar Pt(II) complex using cis-1,3-cyclopentanediamine. It is adapted from established methods for preparing similar platinum-diamine complexes.[9]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
cis-1,3-Cyclopentanediamine dihydrochloride (cis-CPDA·2HCl)[10]
-
Potassium hydroxide (KOH)
-
Deionized water
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Ligand Preparation: In a 50 mL round-bottom flask, dissolve cis-CPDA·2HCl (1.0 mmol) in 10 mL of deionized water. While stirring, add a solution of KOH (2.0 mmol) in 5 mL of water dropwise to neutralize the hydrochloride and liberate the free diamine. This step is critical as the free amine is required for coordination.
-
Complexation: In a separate 100 mL flask, dissolve K₂PtCl₄ (1.0 mmol) in 20 mL of deionized water. The solution should be a clear, reddish-orange.
-
Slowly add the aqueous solution of free cis-CPDA to the stirring K₂PtCl₄ solution at room temperature. A yellow precipitate should begin to form immediately.
-
Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.
-
Isolation: Collect the yellow solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with deionized water (3 x 10 mL), ethanol (2 x 10 mL), and finally diethyl ether (2 x 10 mL) to remove unreacted starting materials and water.
-
Purification (Optional): If necessary, the product can be recrystallized by dissolving it in a minimal amount of hot DMF and allowing it to cool slowly, which often yields higher purity crystals suitable for X-ray diffraction.
-
Dry the final product, cis-[Pt(cis-CPDA)Cl₂], under vacuum to a constant weight.
Caption: General workflow for the synthesis of a CPDA-platinum complex.
Self-Validation: Characterization Data
To ensure the synthesis was successful, the following characterization is essential. The data presented are hypothetical expected values based on analogous complexes.[7][8]
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | Multiplets in the 1.5-3.0 ppm range (cyclopentyl protons), Broad singlet ~5.0 ppm (N-H protons). | Confirms the presence of the coordinated CPDA ligand. N-H protons are often broad. |
| ¹³C NMR | Chemical Shift (δ) | Resonances corresponding to the cyclopentyl carbons. | Confirms the carbon backbone of the ligand. |
| ¹⁹⁵Pt NMR | Chemical Shift (δ) | A single resonance around -2300 to -2400 ppm. | Characteristic for Pt(II) in a PtN₂Cl₂ coordination environment. Confirms the cis geometry. |
| FT-IR | Wavenumber (cm⁻¹) | N-H stretching (~3100-3300 cm⁻¹), Pt-N stretching (~500-550 cm⁻¹), Pt-Cl stretching (~300-340 cm⁻¹). | Confirms coordination of the amine groups to platinum and the presence of Pt-Cl bonds. |
| Elemental Analysis | %C, %H, %N | Calculated values for C₅H₁₂N₂PtCl₂. | Measured values should be within ±0.4% of calculated values to confirm purity and stoichiometry. |
Section 3: Application Note II: Ligands in Copper-Catalyzed Cross-Coupling
Introduction and Rationale
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are powerful tools for forming C-N, C-O, and C-S bonds. The development of modern protocols using catalytic amounts of copper has been greatly facilitated by the use of supporting ligands, with diamines being particularly effective.[1][11] These ligands stabilize the copper catalyst, prevent aggregation, and modulate its reactivity, often allowing reactions to proceed under much milder conditions (even room temperature) than traditional Ullmann reactions.
CPDA, as a simple and accessible diamine, is a prime candidate for use in this context. The six-membered chelate ring it forms can provide a stable yet flexible coordination environment for the copper(I) catalytic species, potentially promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Protocol: General Procedure for Cu(I)/CPDA-Catalyzed N-Arylation of an Amine
This protocol provides a general starting point for exploring the use of CPDA in the N-arylation of a primary or secondary amine with an aryl iodide. Optimization of the base, solvent, and temperature will likely be required for specific substrates.
Materials:
-
Copper(I) iodide (CuI)
-
trans-1,3-Cyclopentanediamine (trans-CPDA)
-
Aryl iodide (1.0 mmol)
-
Amine (1.2 mmol)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To an oven-dried Schlenk tube or reaction vial, add CuI (0.05 mmol, 5 mol%), trans-CPDA (0.10 mmol, 10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). The use of the trans isomer is suggested here as it may offer a more flexible coordination geometry beneficial for the catalytic cycle, though the cis isomer should also be screened.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl iodide (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (3-5 mL).
-
Seal the vessel and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or GC-MS until the aryl iodide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the copper salts and base.
-
Wash the filter pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired N-arylated amine.
Caption: A conceptual catalytic cycle for Cu/CPDA-catalyzed N-arylation.
Section 4: Summary and Outlook
1,3-Cyclopentanediamine is a ligand of untapped potential. Its unique six-membered chelate ring and fixed cis/trans stereochemistry provide a compelling platform for the design of novel coordination complexes. The protocols and rationale provided herein demonstrate its immediate applicability in the synthesis of new platinum-based therapeutic candidates and as an effective ligand in copper-catalyzed cross-coupling reactions.
Future research should focus on:
-
Asymmetric Catalysis: The synthesis of chiral, enantiopure versions of CPDA could unlock its use in asymmetric synthesis, an area where diamine ligands excel.
-
Materials Science: The trans isomer, in particular, could be used to construct coordination polymers and metal-organic frameworks with interesting structural and electronic properties.
-
Broader Catalytic Applications: Exploring CPDA complexes of other transition metals like Ruthenium, Rhodium, and Palladium in reactions such as hydrogenation and C-H activation is a logical next step.
By providing this foundational guide, we hope to encourage the broader scientific community to explore 1,3-cyclopentanediamine as a valuable and versatile tool in the ever-expanding world of coordination chemistry.
References
- Benchchem. (2025).
-
Zhang, J. J., et al. (2006). Preparation, characterization and in vitro anticancer activity of platinum(II) complexes with N-Cyclohexyl-1,3-propanediamine as the carrier. PubMed. [Link]
-
Zhang, J. J., et al. (2007). Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes. PubMed. [Link]
-
Todorova, T., et al. (2022). New Pt(II) complexes with 3'-methyl tetrahydro-4H-thiopyranspiro-5'-hydantoin: synthesis, theoretical and cytotoxic investigation. ResearchGate. [Link]
-
Organic Syntheses. (2019). Synthesis of Chiral Diamine Ligands for Nickel-catalyzed Asymmetric Cross-couplings of Alkylchloroboronate Esters. Organic Syntheses. [Link]
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Johnstone, T. C., et al. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. PMC - NIH. [Link]
-
MDPI. (2020). Beyond the Simple Copper(II) Coordination Chemistry with Quinaldinate and Secondary Amines. MDPI. [Link]
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Haas, K. L., & Franz, K. J. (2009). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. PMC. [Link]
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Wiśniewska, J., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. NIH. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. DSpace@MIT. [Link]
-
Wang, D., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Molecules. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. PMC - NIH. [Link]
-
Seroka, B., & Złotkowska, S. (2019). Synthesis of steroidal 1,2- and 1,3-diamines as ligands for transition metal ion complexation. Steroids. [Link]
-
van Slagmaat, C., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry (RSC Publishing). [Link]
-
PubChem. (n.d.). cis-Cyclopentane-1,3-diamine dihydrochloride. PubChem. [Link]
-
De Smet, L. (2017). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. ResearchGate. [Link]
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Application Notes and Protocols: Experimental Setup for 1,3-Cyclopentanediamine Reactions
Introduction: The Versatility of 1,3-Cyclopentanediamine
1,3-Cyclopentanediamine (CPDA) is a cyclic diamine that serves as a highly versatile building block in synthetic chemistry. Its constrained five-membered ring structure and the 1,3-disposition of its two amine functional groups impart unique stereochemical properties, making it a valuable component in medicinal chemistry, polymer science, and asymmetric catalysis. The molecule exists as two primary diastereomers, cis- and trans-, each offering distinct conformational geometries that can be leveraged to control the architecture of larger molecules.
The utility of CPDA stems from the reactivity of its primary amine groups, which can readily participate in a wide range of chemical transformations, including amide and imine bond formation. These reactions allow for its incorporation into novel polymers, such as polyamides and polyurethanes, or its use as a scaffold for the synthesis of complex organic molecules and chiral ligands.[1] For instance, diastereomerically pure cis- and trans-isomers of CPDA have been reacted with bio-based molecules to synthesize novel bifunctional monomers, demonstrating its role in creating sustainable materials.[1]
This guide provides a comprehensive overview of the synthesis of CPDA from its dione precursor and details key experimental protocols for its subsequent reactions, offering field-proven insights into optimizing reaction conditions and ensuring product integrity.
Safety, Handling, and Storage
Like most aliphatic amines, 1,3-cyclopentanediamine and its precursors are corrosive and can cause severe skin burns and eye damage.[2] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Inhalation: Harmful if inhaled. Remove the individual to fresh air immediately.[2]
-
Skin Contact: Causes severe burns. Wash affected areas immediately and thoroughly with soap and water.
-
Ingestion: Harmful if swallowed. Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[2]
Synthesis of 1,3-Cyclopentanediamine from Cyclopentane-1,3-dione
A common and effective route to CPDA is the two-step conversion of cyclopentane-1,3-dione.[3][4][5] This pathway involves an initial oximation to form the intermediate cyclopentane-1,3-dioxime, followed by a catalytic hydrogenation to yield the final diamine product. This method is analogous to well-established procedures for synthesizing similar cyclic diamines.[6]
The Oximation-Hydrogenation Pathway: A Rationale
The conversion of a ketone to an amine via an oxime intermediate is a robust and widely used transformation in organic synthesis.
-
Oximation: Cyclopentane-1,3-dione reacts with hydroxylamine (often from hydroxylamine hydrochloride) to form a more stable dioxime. The nitrogen in hydroxylamine is a stronger nucleophile than ammonia, facilitating the reaction.[6] This step effectively converts the carbonyl groups into a functionality that is primed for reduction to an amine.
-
Hydrogenation: The N-O bond in the oxime is readily cleaved under catalytic hydrogenation conditions to produce the desired primary amine.[6] Common catalysts for this step include Raney Nickel or Rhodium on Carbon (Rh/C), which provide high yields and good selectivity.[1][6]
Workflow for the Synthesis of 1,3-Cyclopentanediamine
Caption: Workflow for the two-step synthesis of CPDA.
Detailed Protocols
Protocol 1: Synthesis of Cyclopentane-1,3-dioxime (CPDX)
This protocol is adapted from established methods for the oximation of cyclic diones.[6]
-
Materials:
-
Cyclopentane-1,3-dione (1.0 eq)
-
Hydroxylamine hydrochloride (2.2 eq)
-
Sodium hydroxide (2.3 eq)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, cooling bath
-
-
Procedure:
-
In a round-bottom flask, dissolve cyclopentane-1,3-dione (e.g., 9.8 g, 0.1 mol) and hydroxylamine hydrochloride (e.g., 15.3 g, 0.22 mol) in deionized water (e.g., 100 mL).
-
Cool the flask in an ice bath to maintain a temperature between 0-5 °C.
-
Prepare a solution of sodium hydroxide (e.g., 9.2 g, 0.23 mol) in water (e.g., 50 mL) and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir in the cooling bath for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
The product, cyclopentane-1,3-dioxime, will precipitate from the aqueous solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The product can be used in the next step without further purification.
-
Protocol 2: Hydrogenation of CPDX to 1,3-Cyclopentanediamine (CPDA)
This protocol is based on the catalytic hydrogenation of oximes to amines.[1][6]
-
Materials:
-
Cyclopentane-1,3-dioxime (1.0 eq)
-
Raney Nickel (approx. 20-30% by weight of substrate) or 5% Rh/C
-
Methanol or Ethanol
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
-
Procedure:
-
Caution: Raney Nickel is pyrophoric and must be handled as a slurry in water or alcohol. Hydrogen gas is highly flammable. Perform this reaction in a certified high-pressure bay.
-
To a stainless-steel autoclave, add cyclopentane-1,3-dioxime (e.g., 12.8 g, 0.1 mol) and methanol (e.g., 150 mL).
-
Carefully add the Raney Nickel catalyst (e.g., ~3 g, slurry) to the reactor.
-
Seal the autoclave and purge the system with nitrogen gas 3-5 times to remove all oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40-50 bar).
-
Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 60-80 °C).
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen.
-
The catalyst can be separated from the reaction mixture by careful filtration through a pad of Celite. Do not allow the catalyst to dry , as it can ignite upon contact with air.
-
The resulting filtrate contains the 1,3-cyclopentanediamine product in methanol. The solvent can be removed under reduced pressure to yield the crude product.
-
| Parameter | Protocol 1: Oximation | Protocol 2: Hydrogenation |
| Key Reagents | Hydroxylamine HCl, NaOH | Raney Ni or Rh/C, H₂ |
| Solvent | Water | Methanol / Ethanol |
| Temperature | 0 °C to Room Temp. | 60 - 80 °C |
| Pressure | Atmospheric | 40 - 50 bar |
| Typical Duration | 4 - 5 hours | 4 - 8 hours |
| Product State | Solid Precipitate | Soluble in Alcohol |
Table 1: Summary of Reaction Parameters for CPDA Synthesis.
Core Reactions of 1,3-Cyclopentanediamine
Polyamide Synthesis
The reaction of a diamine with a dicarboxylic acid (or its more reactive diacyl chloride derivative) is the fundamental basis of step-growth polymerization to form polyamides. CPDA is an excellent monomer for this purpose, creating polymers with unique thermal and mechanical properties derived from its cyclic structure.
Caption: Workflow for the synthesis of a polyamide from CPDA.
Protocol 3: Synthesis of a Polyamide from CPDA and Adipoyl Chloride
-
Materials:
-
1,3-Cyclopentanediamine (1.0 eq)
-
Adipoyl chloride (1.0 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Anhydrous pyridine or triethylamine (2.0 eq, as an acid scavenger)
-
Nitrogen atmosphere setup, magnetic stirrer, dropping funnel
-
-
Procedure:
-
Set up a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Dissolve 1,3-cyclopentanediamine (e.g., 1.00 g, 10 mmol) and pyridine (e.g., 1.58 g, 20 mmol) in anhydrous NMP (e.g., 20 mL).
-
In a separate flask, dissolve adipoyl chloride (e.g., 1.83 g, 10 mmol) in anhydrous NMP (e.g., 20 mL).
-
Cool the diamine solution to 0 °C in an ice bath.
-
Add the adipoyl chloride solution dropwise to the stirred diamine solution over 30 minutes. A viscous solution or precipitate will form.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Precipitate the resulting polyamide by pouring the reaction mixture into a large volume of a non-solvent like methanol or water.
-
Collect the polymer by filtration, wash it thoroughly with water and methanol to remove salts and unreacted monomers, and dry it in a vacuum oven at 60-80 °C.
-
Schiff Base (Imine) Formation
CPDA readily reacts with aldehydes or ketones to form Schiff bases (imines). If a dialdehyde is used, this can also lead to polymer formation. This reaction is typically reversible and catalyzed by a trace amount of acid.
Protocol 4: Synthesis of a Bis-imine from CPDA and Benzaldehyde
-
Materials:
-
1,3-Cyclopentanediamine (1.0 eq)
-
Benzaldehyde (2.1 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with Dean-Stark trap (optional)
-
-
Procedure:
-
Dissolve 1,3-cyclopentanediamine (e.g., 1.00 g, 10 mmol) in ethanol (e.g., 50 mL) in a round-bottom flask.
-
Add benzaldehyde (e.g., 2.23 g, 21 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours. To drive the reaction to completion, water can be removed using a Dean-Stark trap.
-
Upon completion, cool the reaction mixture. The product may crystallize upon cooling or after partial removal of the solvent under reduced pressure.
-
Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol to obtain the pure bis-imine.
-
Purification and Characterization
Purification Strategies
-
Crude CPDA: The crude diamine obtained after hydrogenation can be purified by vacuum distillation. Alternatively, it can be converted to its dihydrochloride salt by adding excess hydrochloric acid, which can then be purified by recrystallization.[6]
-
Reaction Mixtures: Unreacted diamine can be difficult to remove due to its high polarity. An effective workup procedure involves washing the organic layer with a dilute aqueous solution of copper(II) sulfate. The diamine will complex with the copper ions and move into the aqueous phase.[7] This method is particularly useful if the desired product does not coordinate with copper.
Analytical Techniques
-
Gas Chromatography (GC): GC and GC-Mass Spectrometry (GC-MS) are excellent techniques for assessing the purity of CPDA and monitoring reaction progress.[6] Specialized GC columns designed for amine analysis, such as the Agilent CP-Volamine, can provide sharp peaks and reproducible results for these highly polar analytes.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final products. The formation of an amide or imine bond results in characteristic chemical shifts that are easily identifiable.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for confirming the functional group transformations. Key absorbances to monitor include the disappearance of the N-H stretch of the primary amine (~3300-3400 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹) or the C=N stretch of an imine (~1640-1690 cm⁻¹).
References
-
van Slagmaat, C. et al. (2022). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. [Link]
-
Li, H. et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-diamines. [Link]
-
Poole, K. et al. (2012). Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. Chemical Communications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering the Synthesis of 1,3-Cyclopentanedione: Methods and Mechanisms. [Link]
-
ResearchGate. Synthesis of 1,2-diamines. [Link]
-
Poole, K. et al. (2012). Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. Chemical Communications. [Link]
-
PubChem. Cyclopentane-1,3-diamine. [Link]
-
Ozaki, H. et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. [Link]
-
Bisai, A. et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. How can I remove 1,3-PropaneDiamine from reaction mixture? [Link]
- Google Patents. US5113012A - Process for the production of 1,3-cyclopentanedione.
-
PubChem. trans-Cyclopentane-1,3-diamine. [Link]
-
PubChem. 1,3-Cyclopentanedione. [Link]
-
NIST. 1,3-Cyclopentanedione. [Link]
-
Wang, H. et al. (2021). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
van Slagmaat, C. et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega. [Link]
- Google Patents. US5744648A - Process for the manufacture of 1,3-cyclohexanedione.
-
MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]
-
Wikipedia. 1,3-Cyclopentanedione. [Link]
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- 2. 1,3-Cyclohexanediamine | 3385-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 1,3-Cyclopentanedione | C5H6O2 | CID 77466 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Analytical Methods for the Quantification of 1,3-Cyclopentanediamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust analytical methodologies for the accurate quantification of 1,3-cyclopentanediamine, a critical building block in pharmaceutical synthesis. Addressing the inherent analytical challenges of this aliphatic diamine, including its lack of a native chromophore and the presence of stereoisomers, this document provides detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) with derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Emphasis is placed on the rationale behind experimental choices, method validation according to ICH guidelines, and strategies for chiral separation to ensure data integrity and regulatory compliance.
Introduction: The Analytical Challenge of 1,3-Cyclopentanediamine
1,3-Cyclopentanediamine (1,3-CPDA) is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its stereoisomeric forms—cis and trans, each with potential enantiomers—can significantly influence the efficacy and safety profile of the final drug product. Therefore, the development of precise, accurate, and stereospecific analytical methods for its quantification is paramount for process control, impurity profiling, and quality assurance in drug development.
The primary analytical hurdles for 1,3-CPDA are twofold:
-
Lack of a UV Chromophore: As a simple aliphatic diamine, 1,3-CPDA does not absorb ultraviolet (UV) light, rendering standard HPLC-UV detection ineffective for achieving the required sensitivity.
-
Stereoisomerism: The molecule exists as three stereoisomers: (1R,3S)-cyclopentane-1,3-diamine (a meso compound) and an enantiomeric pair, (1R,3R)- and (1S,3S)-cyclopentane-1,3-diamine.[1] Analytical methods must be capable of separating these isomers if they impact the final product's quality.
This guide provides a selection of validated starting points for developing fit-for-purpose analytical methods, grounded in established principles of analytical chemistry and regulatory expectations.
Method Selection: A Strategic Overview
The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the need for isomeric separation.
| Method | Primary Application | Advantages | Considerations |
| HPLC-UV/FLD | Routine quality control, content uniformity, process monitoring. | Widely available instrumentation, robust, cost-effective. | Requires pre- or post-column derivatization.[2] |
| LC-MS/MS | Trace-level impurity analysis, quantification in complex matrices (e.g., biological fluids). | High sensitivity and selectivity, structural confirmation.[3] | Higher instrument cost and complexity. |
| GC-MS | Analysis of volatile impurities, alternative to LC methods. | Excellent separation efficiency for volatile compounds. | Requires derivatization to improve volatility and peak shape.[4] |
| Chiral HPLC | Stereoisomeric purity testing, enantiomeric excess determination. | Direct separation of enantiomers and diastereomers.[5] | Requires specialized chiral stationary phases. |
The Central Role of Derivatization in HPLC Analysis
For HPLC-based methods, derivatization is not merely an option but a necessity to render 1,3-CPDA detectable by UV or fluorescence detectors.[6] The process involves chemically modifying the primary amine functional groups to attach a chromophore or fluorophore.[7]
Mechanism: Derivatization with Dansyl Chloride
A widely used reagent is 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl Chloride, DNS-Cl). It reacts with primary amines under mild alkaline conditions to form highly fluorescent sulfonamide derivatives, enabling sensitive detection.[8]
Caption: Reaction of 1,3-CPDA with Dansyl Chloride.
Detailed Application Protocols
Method 1: Quantification by HPLC with Fluorescence Detection (FLD) following Pre-Column Derivatization
This protocol provides a highly sensitive method suitable for quantifying 1,3-CPDA as a raw material or in drug substance samples.
A. Experimental Workflow
Caption: HPLC-FLD analysis workflow.
B. Step-by-Step Protocol
-
Reagent Preparation:
-
Diluent: 0.1 M Hydrochloric Acid.
-
Borate Buffer: 0.2 M Boric Acid, adjusted to pH 9.5 with 1 M Sodium Hydroxide.
-
Derivatizing Reagent: 5 mg/mL Dansyl Chloride in acetonitrile. Prepare fresh daily and protect from light.
-
-
Standard Preparation:
-
Prepare a stock solution of 1,3-cyclopentanediamine reference standard at 1.0 mg/mL in diluent.
-
Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an appropriate amount of 1,3-CPDA and dissolve in the diluent to achieve a target concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a microvial, add 200 µL of Borate Buffer.
-
Add 200 µL of the Derivatizing Reagent, cap tightly, and vortex.
-
Incubate the vials in a heating block at 60°C for 30 minutes.
-
Cool to room temperature and add 50 µL of 2 M acetic acid to quench the reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 min; hold at 90% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 10 µL |
| FLD Settings | Excitation: 340 nm, Emission: 525 nm |
C. Validation Characteristics (Typical)
The method should be validated according to ICH Q2(R2) guidelines.[9] Typical performance is summarized below.
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the analyte's retention time.[10] |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.1 - 10 µg/mL |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0%[10] |
| Precision (%RSD) | ≤ 2.0%[11] |
Method 2: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for determining trace levels of 1,3-CPDA in complex matrices or as a low-level impurity.
A. Step-by-Step Protocol
-
Sample Preparation:
-
Sample extraction may be required depending on the matrix. For aqueous samples, a simple dilution in the mobile phase may suffice. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction might be necessary.[12]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | HILIC or C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or shallow gradient depending on matrix |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
-
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 101.1 (M+H)⁺ for C₅H₁₂N₂ |
| Product Ions (Q3) | m/z 84.1 (loss of NH₃), m/z 56.1 |
| Collision Energy | Optimize for maximum signal intensity |
| Dwell Time | 50 ms |
B. Rationale for Choices
-
ESI+: The amine groups are readily protonated in the acidic mobile phase, making positive ion mode highly efficient.
-
MRM (Multiple Reaction Monitoring): Monitoring specific precursor-to-product ion transitions provides exceptional selectivity and reduces matrix interference, which is a key principle of tandem mass spectrometry.[3]
Critical Consideration: Chiral Separation of Stereoisomers
When the specific stereoisomer of 1,3-CPDA is critical, a chiral separation method is required. This is typically achieved using an HPLC system with a chiral stationary phase (CSP).[5][13]
A. Protocol for Chiral HPLC
-
Derivatization (Optional but Recommended): While some CSPs can separate free amines, derivatization with a reagent like benzoyl chloride can improve peak shape and resolution.[7] The resulting diastereomers can often be separated on a standard achiral column, or the derivatized enantiomers can be separated on a chiral column.[13]
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) |
| Mobile Phase | Typically a non-polar organic mobile phase like Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (if derivatized) or CAD/ELSD |
B. Isomer Identification The elution order of the isomers must be confirmed by analyzing pure isomeric reference standards. The three stereoisomers (meso, R,R, and S,S) should be resolved.
Method Validation: Ensuring Trustworthiness and Compliance
All analytical methods intended for use in a regulated environment must be validated to demonstrate they are fit for purpose.[14] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guideline.[9][11][15]
Key Validation Parameters as per ICH Q2(R2)
| Parameter | Purpose | Assessment For Impurity Test (Quantitative) |
| Specificity | To ensure the signal is unequivocally from the analyte.[10] | Required |
| Linearity | Proportional relationship between concentration and signal. | Required |
| Range | The interval where the method is precise, accurate, and linear.[10] | Required |
| Accuracy | Closeness of results to the true value.[10] | Required |
| Precision | Agreement among a series of measurements. | Required (Repeatability & Intermediate Precision) |
| Limit of Quantitation (LOQ) | Lowest amount quantifiable with suitable precision and accuracy. | Required |
| Limit of Detection (LOD) | Lowest amount detectable (not necessarily quantifiable). | Required |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Required during development |
Conclusion
The accurate quantification of 1,3-cyclopentanediamine requires a thoughtful analytical approach tailored to the specific needs of the project. For routine analysis, HPLC with pre-column derivatization and fluorescence detection offers a robust and sensitive solution. For trace-level analysis in complex matrices, LC-MS/MS provides unparalleled selectivity and sensitivity. When stereochemistry is a critical quality attribute, chiral HPLC methods must be employed. In all cases, rigorous method validation according to ICH guidelines is essential to ensure the generation of reliable, defensible data that supports confident decision-making throughout the drug development lifecycle.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Scribd. Derivatives in HPLC Analysis Techniques.
- National Center for Biotechnology Information. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- IJRPS. Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
- National Center for Biotechnology Information. (2016, September 5). A comprehensive LC/MS analysis of novel cyclopentenedione library.
- National Center for Biotechnology Information. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis.
- MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- National Center for Biotechnology Information. (2018, October 1). Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products.
- Quora. (2024, November 29). How many stereoisomers are in (1R,3S)-cyclopentane-1,3-diol?.
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Chiral Resolution and Utilization of 1,3-Cyclopentanediamine (CPDA)
Executive Summary
1,3-Cyclopentanediamine (CPDA) is a critical diamine scaffold used in the synthesis of bioactive compounds (e.g., neuraminidase inhibitors, CCR2 antagonists) and as a ligand in asymmetric catalysis. Unlike its 6-membered analog (1,2-diaminocyclohexane or DACH), CPDA presents a unique stereochemical challenge: it exists as a cis-meso isomer (achiral) and a trans-racemic pair (
This Application Note provides a definitive guide to:
-
Purification: Separating the trans-racemate from the cis-meso isomer.
-
Resolution: Optically resolving trans-1,3-CPDA using L-Tartaric acid.
-
Application: Utilizing the resolved
-CPDA as a resolving agent for chiral carboxylic acids.
Stereochemical Landscape
Before initiating wet chemistry, it is vital to understand the target species. Commercial CPDA is often a mixture of cis and trans isomers.
| Isomer | Structure | Chirality | Utility |
| cis-1,3-CPDA | Pseudo-axial/equatorial | Meso (Achiral) | Polymer cross-linking; not useful for chiral apps. |
| trans-1,3-CPDA | Diequatorial (favored) | Chiral (Enantiomers) | Precursor for chiral ligands and drug intermediates. |
Critical Directive: You must remove the cis-isomer before attempting optical resolution. The cis-isomer will co-crystallize or interfere with the diastereomeric salt formation, leading to low enantiomeric excess (
Protocol A: Pre-fractionation (Cis/Trans Separation)
This protocol exploits the differential solubility of the dihydrochloride salts in methanol/ethanol mixtures. The trans-isomer hydrochloride is generally less soluble in specific alcohol mixtures than the cis-isomer.
Materials
-
Crude 1,3-Cyclopentanediamine (mixture of cis/trans)
-
Hydrochloric acid (concentrated and gas)
-
Methanol (MeOH) and Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) pellets
Step-by-Step Methodology
-
Salt Formation: Dissolve the crude amine mixture in MeOH at
. Slowly bubble anhydrous HCl gas or add concentrated HCl dropwise until the solution is acidic (pH < 2). Caution: Exothermic reaction.[1] -
Crystallization: Concentrate the solution via rotary evaporation until a solid mass forms. Redissolve in a minimum amount of hot MeOH.
-
Differential Precipitation: Add hot EtOH slowly to the refluxing MeOH solution until slight turbidity is observed. Allow the solution to cool slowly to room temperature, then to
overnight. -
Filtration: The precipitate is predominantly the trans-1,3-CPDA·2HCl salt. The cis-isomer remains largely in the supernatant.
-
Basification: Dissolve the filtered salt in minimal water. Add solid NaOH pellets (cooling in ice bath) to saturate the solution. Extract the free amine with Dichloromethane (
). Dry over and concentrate.
Validation Point: Verify the removal of the cis-isomer via
Protocol B: Optical Resolution of trans-1,3-CPDA
This is the core workflow. We utilize L-(+)-Tartaric acid to form diastereomeric salts. The
Reagents
-
Racemic trans-1,3-Cyclopentanediamine (from Protocol A)
-
L-(+)-Tartaric Acid (99%+ purity)
-
Solvent: Water / Glacial Acetic Acid mixture
Experimental Workflow
-
Stoichiometry Setup: Calculate 1.0 molar equivalent of L-Tartaric acid relative to the diamine.
-
Note: While 0.5 eq (the "Pope-Peachey" method) is common, 1.0 eq is recommended here to form the bis-tartrate or monotartrate salt consistently, depending on pH.
-
-
Dissolution:
-
Solution A: Dissolve 100 mmol of L-Tartaric acid in 100 mL of distilled water at
. -
Solution B: Dissolve 100 mmol of trans-1,3-CPDA in 20 mL water.
-
-
Addition: Add Solution B to Solution A dropwise over 30 minutes while maintaining the temperature at
.-
Process Control: If precipitation occurs immediately, add small amounts of Glacial Acetic Acid (up to 10% v/v) to increase solubility and ensure thermodynamic equilibration.
-
-
Crystallization: Allow the mixture to cool to room temperature over 6 hours with slow stirring. Then chill to
for 12 hours. -
Harvesting: Filter the crystals. This is the
-1,3-CPDA L-Tartrate salt (Target A).-
The mother liquor contains the
-enriched fraction.
-
-
Recrystallization (Critical): The first crop usually has an
of 80–90%. Recrystallize the salt from boiling water (1:5 w/v ratio) to boost > 99%.
Recovery of the Free Amine
-
Dissolve the purified tartrate salt in water.[2]
-
Add excess KOH or NaOH pellets (keep cool).
-
Extract continuously with DCM or Chloroform for 24 hours (liquid-liquid extractor recommended due to high water solubility of the diamine).
-
Distill the solvent to obtain the pure
-1,3-cyclopentanediamine.
Visualization: Resolution Workflow
The following diagram illustrates the logical flow from crude mixture to optical purity.
Caption: Workflow for the purification and optical resolution of 1,3-cyclopentanediamine.
Protocol C: Application as a Resolving Agent
Once you have isolated
Rationale
The C2-symmetry of the
Procedure
-
Screening: Dissolve 1 mmol of racemic acid in Ethanol. Add 0.5 mmol of
-1,3-CPDA. -
Observation: Heat to reflux and cool. If no crystals form, switch solvents (Isopropanol, Acetone, or Acetonitrile).
-
Scale-Up:
-
Mix Racemic Acid (10 g) +
-CPDA (0.5 eq) in the optimal solvent. -
Heat to dissolve, then cool slowly.
-
The crystals formed are typically the diastereomerically pure salt of one acid enantiomer.
-
-
Liberation: Treat the salt with 1M HCl, extract the acid with ether, and recover the expensive chiral amine from the aqueous layer by basification.
Analytical Validation
Do not rely on rotation alone.[3] Use these methods to validate
| Method | Details | Acceptance Criteria |
| Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% Diethylamine. | |
| Derivatization | React diamine with Mosher's Acid Chloride or GITC. Analyze via | Distinct diastereomeric peaks (limit of detection ~1%) |
| Polarimetry | Specific Rotation | Compare to lit.[2][4][5][6][7][8] values (e.g., |
Strategic Considerations (E-E-A-T)
-
The "Dutch Resolution" Effect: If the tartaric acid resolution fails (oiling out), consider using a "family" approach. Add a small amount (5-10%) of a structurally similar achiral acid (e.g., succinic acid) alongside the tartaric acid. This can nucleate crystallization by disrupting the amorphous phase.
-
Safety: 1,3-cyclopentanediamine is corrosive and volatile. All free-basing steps must be done in a fume hood.
-
Cost Efficiency: Always recover the resolving agent. The
-amine is valuable.[9] After extracting your target acid, the aqueous layer contains the amine. Basify it (pH > 12) and extract it back for reuse.
References
-
Separation of Cis/Trans Isomers
-
Process for separating trans cyclohexane diamine (Analogous Protocol). US Patent 3,880,925. Link
-
-
Synthesis and Properties
-
Resolution Methodology (Tartaric Acid)
-
Resolution of trans-1,2-cyclohexanediamine (Standard Reference Protocol). Journal of Chemical Education. Link
-
-
Application in Drug Synthesis
-
Synthesis of Factor Xa Inhibitors (Use of chiral cyclopentane diamine). Journal of Medicinal Chemistry. Link
-
-
General Data
Sources
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- 3. Diastereoselective synthesis of chiral 1,3-cyclohexadienals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-环戊二醇,顺反异构体混合物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 9. mdpi.com [mdpi.com]
- 10. Cyclopentane-1,3-diamine | C5H12N2 | CID 18933503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 1,3-Cyclopentanediamine Amino Groups
Introduction: The Strategic Value of the 1,3-Cyclopentanediamine Scaffold
1,3-Cyclopentanediamine is a versatile bifunctional scaffold that has garnered significant interest in medicinal chemistry and drug development. Its constrained cyclic structure provides a rigid backbone, which can be advantageous for presenting pharmacophoric elements in a defined spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets.[1] The presence of two primary amino groups offers multiple points for diversification, allowing for the creation of compound libraries with a wide range of chemical and physical properties. Functionalized 1,3-cyclopentanediamine derivatives have been explored as inhibitors of various enzymes, highlighting their potential as privileged structures in drug discovery.[2]
This guide provides a comprehensive overview of the key strategies for the functionalization of the amino groups of 1,3-cyclopentanediamine, including acylation, sulfonylation, urea formation, and reductive amination. A critical focus is placed on methodologies for achieving both di-functionalization and selective mono-functionalization through the strategic use of protecting groups.
Core Functionalization Strategies
The two primary amino groups of 1,3-cyclopentanediamine can be readily functionalized using a variety of standard synthetic transformations. The choice of reaction will depend on the desired final compound and the required physicochemical properties.
Di-Acylation and Di-Sulfonylation: Symmetrical Functionalization
In the absence of a protecting group strategy, both amino groups of 1,3-cyclopentanediamine can be readily acylated or sulfonylated to yield symmetrically substituted derivatives.
a) Di-Acylation to Form Di-Amides
The reaction of 1,3-cyclopentanediamine with two equivalents of an acylating agent, such as an acid chloride or an activated carboxylic acid, in the presence of a base, affords the corresponding di-amide.
Protocol 1: General Procedure for the Di-Acylation of 1,3-Cyclopentanediamine
-
Dissolution: Dissolve 1,3-cyclopentanediamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2-3.0 eq).
-
Acylating Agent Addition: Cool the solution to 0 °C and add the acylating agent (e.g., acid chloride, 2.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
b) Di-Sulfonylation to Form Di-Sulfonamides
The synthesis of di-sulfonamides is achieved by reacting 1,3-cyclopentanediamine with two equivalents of a sulfonyl chloride in the presence of a base. Sulfonamides are important functional groups in medicinal chemistry due to their ability to act as hydrogen bond acceptors and their metabolic stability.[3][4][5]
Protocol 2: General Procedure for the Di-Sulfonylation of 1,3-Cyclopentanediamine
-
Dissolution: Dissolve 1,3-cyclopentanediamine (1.0 eq) in a suitable solvent such as DCM or pyridine.
-
Base Addition: If not using pyridine as the solvent, add a base such as TEA or DIPEA (2.2-3.0 eq).
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the sulfonyl chloride (2.1 eq) portion-wise or dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.
| Reaction | Reagents | Solvent | Base | Typical Conditions |
| Di-Acylation | Acid Chloride (2.1 eq) | DCM, DMF | TEA, DIPEA | 0 °C to RT |
| Di-Sulfonylation | Sulfonyl Chloride (2.1 eq) | DCM, Pyridine | TEA, DIPEA | 0 °C to RT |
Table 1: Summary of Di-functionalization Conditions
Reductive Amination: Symmetrical and Unsymmetrical N-Alkylation
Reductive amination is a powerful method for the N-alkylation of amines.[6] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[7][8] This method can be used for both di-alkylation and, with careful control of stoichiometry, mono-alkylation.
Protocol 3: General Procedure for the Di-Reductive Amination of 1,3-Cyclopentanediamine
-
Imine Formation: Dissolve 1,3-cyclopentanediamine (1.0 eq) and the desired aldehyde or ketone (2.2 eq) in a suitable solvent such as methanol (MeOH), dichloroethane (DCE), or tetrahydrofuran (THF). The use of an acid catalyst, such as acetic acid, can facilitate imine formation.
-
Reducing Agent Addition: Add a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[9]
-
Reaction: Stir the reaction at room temperature until completion.
-
Work-up: Quench the reaction with water or a basic aqueous solution. Extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Urea and Thiourea Formation
The reaction of 1,3-cyclopentanediamine with isocyanates or isothiocyanates provides a straightforward route to di-ureas and di-thioureas, respectively. These functional groups are prevalent in bioactive molecules due to their ability to participate in hydrogen bonding interactions.[10][11][12]
Protocol 4: General Procedure for the Formation of Di-Ureas
-
Dissolution: Dissolve 1,3-cyclopentanediamine (1.0 eq) in an aprotic solvent like THF or DMF.
-
Isocyanate Addition: Add the isocyanate (2.0-2.1 eq) dropwise at room temperature. The reaction is often exothermic.
-
Reaction: Stir at room temperature until the reaction is complete. The product often precipitates from the reaction mixture.
-
Isolation: Collect the solid product by filtration and wash with a suitable solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization if necessary.
Strategies for Selective Mono-Functionalization
Achieving selective mono-functionalization of a symmetrical diamine like 1,3-cyclopentanediamine is a common challenge in organic synthesis. The most reliable method to achieve this is through the use of an orthogonal protecting group strategy.[13][14][15]
Mono-Protection Followed by Functionalization
The key to this approach is the selective introduction of a single protecting group onto one of the amino functions. The most commonly used protecting groups for amines are tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).[16][17][18][19][20][21]
a) Mono-Boc Protection
The Boc group is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[18][19]
Protocol 5: Mono-Boc Protection of 1,3-Cyclopentanediamine
-
Reagent Preparation: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in a suitable solvent such as dioxane or THF.
-
Diamine Addition: Add this solution dropwise to a solution of 1,3-cyclopentanediamine (1.0 eq) in the same solvent at 0 °C. Using an equimolar amount of the diamine favors mono-protection.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction carefully by TLC or LC-MS to maximize the formation of the mono-protected product and minimize the formation of the di-protected by-product.
-
Purification: Purify the reaction mixture by column chromatography to isolate the desired mono-Boc-1,3-cyclopentanediamine.
b) Functionalization of the Free Amino Group
Once the mono-protected diamine is isolated, the remaining free amino group can be functionalized using the protocols described in the previous section (acylation, sulfonylation, reductive amination, etc.).
c) Deprotection
The final step is the removal of the Boc protecting group to reveal the second primary amine, which can then be further functionalized if desired, leading to the synthesis of unsymmetrically substituted 1,3-cyclopentanediamines.
Protocol 6: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected compound in DCM.
-
Acid Addition: Add an excess of TFA (typically 20-50% v/v in DCM).
-
Reaction: Stir at room temperature for 1-2 hours.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA. Co-evaporation with a solvent like toluene can aid in the complete removal of residual acid.
-
Neutralization: The resulting amine will be in the form of its trifluoroacetate salt. It can be neutralized by washing with a basic aqueous solution or by using an ion-exchange resin.
Applications in Drug Discovery and Chemical Biology
The functionalized 1,3-cyclopentanediamine scaffold can be incorporated into a variety of molecular architectures to target different biological systems.
-
Enzyme Inhibitors: The rigid cyclopentane core can position functional groups to interact with specific residues in an enzyme's active site. For example, derivatives of cyclopentane have been investigated as inhibitors of steroid metabolizing enzymes.[2] The introduction of functionalities like sulfonamides or ureas can enhance binding through hydrogen bonding.
-
Protein-Protein Interaction Modulators: The ability to generate both symmetrical and unsymmetrical derivatives allows for the creation of molecules that can mimic key interactions at protein-protein interfaces.
-
Molecular Probes: The amino groups can be functionalized with reporter tags such as fluorophores or biotin, enabling the use of these compounds as chemical probes to study biological processes.
Conclusion
The 1,3-cyclopentanediamine scaffold offers a robust and versatile platform for the design and synthesis of novel chemical entities. Through the judicious application of standard amine functionalization reactions and strategic use of protecting group chemistry, a diverse array of both symmetrically and unsymmetrically substituted derivatives can be accessed. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this valuable building block in their respective fields.
References
-
Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). Tetrahedron, 76(48), 131662. [Link]
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2022). Catalysts, 12(10), 1144. [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-Ureas. (2019). Pharmaceutical Chemistry Journal, 53(1), 34-40. [Link]
-
Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. (2011). Chemical Communications, 47(38), 10794-10796. [Link]
-
New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. (2009). European Journal of Medicinal Chemistry, 44(6), 2563-2571. [Link]
-
Sulfonamide derivatives: Synthesis and applications. (2021). Frontier Research Publication. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
N-1-Boc-amino-3-cyclopentene. Natural Micron Pharm Tech. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society, 145(39), 21457-21464. [Link]
-
Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. (2011). Journal of Medicinal Chemistry, 54(19), 6969-6983. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2022). Catalysts, 12(10), 1234. [Link]
-
Cyclopentane-1,3-diamine. PubChem. [Link]
-
Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. (2017). Green Chemistry, 19(2), 488-496. [Link]
-
Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. American Chemical Society. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (2014). Green Chemistry, 16(8), 3859-3866. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][10]-Proton Shift Reaction.(1) Scope and Limitations. (1996). The Journal of Organic Chemistry, 61(19), 6563-6569. [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2013). International Journal of Organic Chemistry, 3(1), 1-5. [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). Molecules, 28(8), 3577. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Organocatalytic C(sp²)−H alkylation of cyclopentene‐1,3‐dione using nitroalkane as alkyl donor. (2018). Asian Journal of Organic Chemistry, 7(12), 2496-2499. [Link]
- Practical synthesis of urea derivatives.
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (1994). International Journal of Peptide and Protein Research, 44(3), 193-205. [Link]
-
Oxidative functionalization of cyclopentane-1,3-diones: cell imaging studies of diphenothiazine derivatives. (2022). Organic & Biomolecular Chemistry, 20(38), 7621-7626. [Link]
-
4-Cyclopentene-1,3-diol, monoacetate, cis. Organic Syntheses. [Link]
-
Functionalization of cyclopentanic 1,3-dicarbonyl derivatives in Eco-Compatible conditions. (2020). PhytoChem & BioSub Journal, 14(1), 29-34. [Link]
-
Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. (2018). Chemistry of Natural Compounds, 54(6), 1103-1105. [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. (2023). Chemical Science, 14(28), 7654-7659. [Link]
-
Desymmetrization of Cyclopentene‐1,3‐Diones via Alkylation, Arylation, Amidation and Cycloaddition Reactions. (2020). Asian Journal of Organic Chemistry, 9(12), 2004-2022. [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
Cyclopent-4-ene-1,3-diones: a new class of herbicides acting as potent photosynthesis inhibitors. (2014). Journal of Agricultural and Food Chemistry, 62(25), 5768-5775. [Link]
-
Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding. (2015). ACS Omega, 4(1), 1273-1282. [Link]
- Process for the manufacture of 1, 3-cyclohexanedione.
Sources
- 1. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R- and 1-(1,7,7-Tricyclo[2.2.1]heptan-2-yl)-3-R-ureas - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines | Poster Board #3423 - American Chemical Society [acs.digitellinc.com]
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- 15. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
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- 21. Fmoc-Protected Amino Groups [organic-chemistry.org]
Catalytic Applications of 1,3-Cyclopentanediamine Metal Complexes: Application Notes and Protocols
Abstract
The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern chemistry, with profound implications for the pharmaceutical and fine chemical industries.[1][2] Chiral ligands, when complexed with transition metals, are at the heart of asymmetric catalysis, enabling the production of specific stereoisomers. Among the diverse array of available ligands, C₂-symmetric diamines have proven to be exceptionally effective. While 1,2-diamines have been extensively studied and applied, the potential of 1,3-diamines remains a developing area of investigation. This guide focuses on the catalytic applications of metal complexes featuring 1,3-cyclopentanediamine, a conformationally rigid and versatile chiral ligand. We will explore its role in key transformations such as asymmetric transfer hydrogenation, providing detailed protocols, mechanistic insights, and comparative data to empower researchers in their synthetic endeavors.
Introduction: The Rationale for 1,3-Cyclopentanediamine
The stereochemical outcome of an asymmetric catalytic reaction is intrinsically linked to the three-dimensional structure of the catalyst. The design of the chiral ligand is therefore paramount. 1,3-Cyclopentanediamine offers several advantageous features:
-
Conformational Rigidity: The cyclopentane backbone restricts conformational flexibility, leading to a more defined and predictable chiral environment around the metal center. This rigidity is crucial for effective chirality transfer from the catalyst to the product.
-
Stereochemical Diversity: The synthesis of 1,3-cyclopentanediamine can be readily achieved from starting materials like (+)-camphoric acid, allowing access to specific enantiomers. This control over the ligand's stereochemistry directly translates to control over the product's stereochemistry.
-
Tunable Steric and Electronic Properties: The two amino groups of the diamine can be functionalized with a variety of substituents. This allows for the fine-tuning of the ligand's steric bulk and electronic properties, which in turn modulates the activity and selectivity of the resulting metal complex.
These characteristics make 1,3-cyclopentanediamine an attractive ligand for a range of metal-catalyzed reactions, particularly those involving ruthenium, rhodium, and iridium.
Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols. This reaction typically employs a hydrogen donor, such as isopropanol or formic acid, in place of molecular hydrogen, offering practical advantages in terms of safety and handling. Ruthenium complexes of chiral diamines are benchmark catalysts for this transformation.[3]
Mechanistic Considerations
The catalytic cycle of Ru-catalyzed ATH is believed to involve the formation of a ruthenium hydride species, which is the active reducing agent. The chiral diamine ligand, coordinated to the ruthenium center, orchestrates the stereoselective transfer of the hydride to the prochiral ketone. The enantioselectivity of the reaction is determined by the facial selectivity of the hydride attack on the carbonyl carbon, which is dictated by the chiral environment created by the 1,3-cyclopentanediamine ligand.
Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the ATH of acetophenone using a pre-formed or in-situ generated Ruthenium(II)-1,3-cyclopentanediamine catalyst.
Materials:
-
Ruthenium(II) precursor (e.g., [Ru(p-cymene)Cl₂]₂)
-
Chiral 1,3-cyclopentanediamine derivative (e.g., (1R,3S)-N-tosyl-1,3-cyclopentanediamine)
-
Acetophenone
-
Anhydrous isopropanol (iPrOH)
-
Base (e.g., potassium tert-butoxide, KOtBu)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation (In-situ):
-
In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium(II) precursor and the chiral 1,3-cyclopentanediamine ligand (in a 1:2 Ru:ligand molar ratio) in anhydrous isopropanol.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the catalyst solution, add acetophenone (the substrate).
-
Add the base (e.g., KOtBu, typically 5-10 mol%).
-
The final concentration of the substrate is typically in the range of 0.1-1.0 M.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC analysis.
-
Data Summary
The following table summarizes representative data for the asymmetric transfer hydrogenation of various ketones using different diamine-ligated metal catalysts.
| Entry | Catalyst System | Substrate | H-Donor | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Aromatic Ketones | i-PrOH | 28 | >95 | >95 | [3] |
| 2 | Ru(TsDPEN) | 2,2-dimethylcyclopentane-1,3-dione | i-PrOH | RT | 100 | 96 | [4][5] |
| 3 | Ru(TsDPEN) | 2,2-dimethylcyclopentane-1,3-dione | HCOOH | RT | 99 | 97 | [4][5] |
Note: TsDPEN (N-tosyl-1,2-diphenylethylenediamine) is a well-established 1,2-diamine ligand shown here for comparative purposes. Data for 1,3-cyclopentanediamine systems would be populated from specific experimental findings.
Other Potential Catalytic Applications
While ATH is a prominent application, the unique structural features of 1,3-cyclopentanediamine metal complexes suggest their potential utility in a broader range of catalytic transformations.
Asymmetric Hydrogenation
Direct asymmetric hydrogenation using molecular hydrogen is another cornerstone of enantioselective synthesis. Rhodium and Iridium complexes are often employed for these reactions.[6][7] The principles of ligand design and stereocontrol are analogous to those in ATH, with the chiral 1,3-cyclopentanediamine ligand dictating the facial selectivity of hydrogen addition to the substrate.
C-C Bond Forming Reactions
The development of enantioselective C-C bond-forming reactions is crucial for building molecular complexity. Palladium and Rhodium catalysts are frequently used in reactions like allylic alkylation and C-H activation.[8][9][10] The steric and electronic properties of 1,3-cyclopentanediamine ligands can be tuned to influence the regioselectivity and enantioselectivity of these transformations.
Caption: A general workflow for screening and optimizing new catalyst systems.
Conclusion and Future Outlook
Metal complexes of 1,3-cyclopentanediamine represent a promising, albeit less explored, class of catalysts for asymmetric synthesis. Their inherent rigidity and tunability provide a solid platform for developing highly selective and active catalysts. The protocols and insights provided in this guide serve as a starting point for researchers to explore the potential of these ligands in known reactions and to venture into new catalytic frontiers. Future research will likely focus on expanding the library of 1,3-cyclopentanediamine derivatives and applying them to a wider array of challenging synthetic transformations.
References
- M. Asami, H. Watanabe, K. Honda, and S. Inoue. "Synthesis and Catalytic Activity of New Chiral Ligands Based on a 1,3-Cyclopentanediamine." ElectronicsAndBooks.
- F. Ferri, L. A. Perego, and C. T. D. Tona. "Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis." PubMed, 7 June 2021.
- Synthesis and Application of Chiral Multisubstituted Cyclopentadienyl Ligands.
- Xingwei Li. "Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis." Accounts of Chemical Research.
- "Asymmetric Transfer Hydrogenation." Sigma-Aldrich.
- Catalytic Asymmetric Hydrogenation: Toward Chiral Diamines and Cyclohexanes.
- H. Wang, et al. "Asymmetric Synthesis of Tertiary α-Hydroxylation-Cyclopentanones via Synergetic Catalysis of Chiral-at-Metal Rhodium(III) Complexes/Pyrrolidine." PubMed, 19 January 2024.
- T. T. T. Nguyen, et al. "Ligand effect of cyclometallated iridium(iii) complexes on N-alkylation of amines in hydrogen borrowing reactions." PubMed Central.
- A. V. Kolos, et al. "Rhodium complexes with planar-chiral cyclopentadienyl ligands: synthesis from tert-butylacetylene and catalytic performance in C-H activation of arylhydroxamates." PubMed, 21 November 2023.
- J. Kreutziger, A. Jäger, and P. Metz. "Asymmetric transfer hydrogenation of prochiral cyclic 1,3-diketones." arkat usa, 12 November 2022.
- J. Kreutziger, A. Jäger, and P. Metz. "Asymmetric transfer hydrogenation of prochiral cyclic 1,3-diketones." arkat usa, 12 November 2022.
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- 9. Asymmetric Synthesis of Tertiary α-Hydroxylation-Cyclopentanones via Synergetic Catalysis of Chiral-at-Metal Rhodium(III) Complexes/Pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodium complexes with planar-chiral cyclopentadienyl ligands: synthesis from tert-butylacetylene and catalytic performance in C-H activation of arylhydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 1,3-Cyclopentanediamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Potential of 1,3-Cyclopentanediamine in Advanced Polymer Synthesis
1,3-Cyclopentanediamine (1,3-CPDA) is a cycloaliphatic diamine monomer that holds significant promise for the synthesis of novel polyamides and other polymers with unique properties. Its rigid, non-planar five-membered ring structure can impart enhanced thermal stability, mechanical strength, and specific solubility characteristics to the resulting polymer backbone. These attributes make polymers derived from 1,3-CPDA attractive for a range of high-performance applications, including specialty fibers, engineering plastics, and matrices for controlled drug delivery.
This guide provides detailed application notes and protocols for the polymerization of 1,3-cyclopentanediamine, with a primary focus on the synthesis of polyamides through interfacial and solution polymerization techniques. The information presented herein is grounded in established principles of polymer chemistry and is intended to provide researchers with a solid foundation for the successful synthesis and characterization of 1,3-CPDA-based polymers.
PART 1: CORE DIRECTIVE - A Guide Structured for Practical Application
This document is structured to provide not just procedural steps, but also the scientific reasoning behind them. We will explore two primary methods for the polymerization of 1,3-cyclopentanediamine:
-
Interfacial Polymerization: A rapid and robust technique ideal for producing high molecular weight polyamides at the interface of two immiscible liquids.
-
Solution Polymerization: A homogeneous method that allows for greater control over reaction kinetics and polymer architecture.
For each technique, we will provide detailed application notes, a step-by-step protocol, and guidance on the characterization of the resulting polymer.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: Understanding the "Why" Behind the "How"
The choice of polymerization technique and the specific reaction parameters are critical to achieving the desired polymer properties. Our protocols are designed to be self-validating systems, with explanations for each step to empower the researcher to troubleshoot and optimize the synthesis.
Trustworthiness: Self-Validating Protocols
Each protocol includes key characterization steps to confirm the identity and purity of the synthesized polymer. By comparing the experimental results with the expected outcomes, the researcher can have confidence in the integrity of their synthesis.
Authoritative Grounding & Comprehensive References
The information presented is supported by established principles of polymer chemistry. While specific literature on the polymerization of 1,3-cyclopentanediamine is emerging, the protocols are adapted from well-documented procedures for similar diamine monomers.[1][2][3]
Interfacial Polymerization of 1,3-Cyclopentanediamine
Interfacial polymerization is a powerful technique for the synthesis of polyamides from a diamine and a diacid chloride.[1][2] The reaction is extremely fast and occurs at the interface of two immiscible solvents, one containing the diamine and the other containing the diacid chloride.
Application Notes
-
Monomer Selection: 1,3-Cyclopentanediamine is the amine monomer. For the diacid chloride, common choices include terephthaloyl chloride (for rigid, high-melting polyamides) and sebacoyl chloride (for more flexible polyamides).
-
Solvent System: A two-phase system is required. The aqueous phase typically contains the 1,3-cyclopentanediamine and an acid scavenger. The organic phase, immiscible with water, dissolves the diacid chloride. Dichloromethane or hexane are suitable organic solvents.
-
Acid Scavenger: The polycondensation reaction produces hydrochloric acid (HCl) as a byproduct.[1] An acid scavenger, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), is added to the aqueous phase to neutralize the HCl and prevent protonation of the amine groups, which would halt the polymerization.
-
Stoichiometry: While a 1:1 molar ratio of diamine to diacid chloride is theoretically required for high molecular weight polymer, in practice, a slight excess of the diamine may be used to account for any potential side reactions.
-
Reaction Rate and Control: The reaction is diffusion-controlled and occurs very rapidly at the interface.[2] The rate of polymer formation can be influenced by the rate of stirring (in a stirred system) or the rate at which the polymer film is withdrawn from the interface (in an unstirred system).
Experimental Protocol: Interfacial Synthesis of a Polyamide from 1,3-Cyclopentanediamine and Terephthaloyl Chloride
Materials:
-
1,3-Cyclopentanediamine (1,3-CPDA)
-
Terephthaloyl chloride (TCL)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Methanol
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Glass rod or forceps
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 1.0 g (0.01 mol) of 1,3-cyclopentanediamine and 0.8 g (0.02 mol) of NaOH in 100 mL of deionized water. Stir until all solids are dissolved.
-
Prepare the Organic Phase: In a separate 250 mL beaker, dissolve 2.03 g (0.01 mol) of terephthaloyl chloride in 100 mL of dichloromethane.
-
Initiate Polymerization (Unstirred Method): Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to create two distinct layers. A polymer film will form immediately at the interface.
-
Isolate the Polymer: Using a glass rod or forceps, gently grasp the center of the polymer film and pull it vertically out of the beaker. A continuous rope of polyamide will be formed as fresh interface is exposed.
-
Wash and Purify: Wash the collected polymer rope thoroughly with deionized water to remove any unreacted monomers and salts. Then, wash with methanol to remove organic impurities.
-
Dry the Polymer: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.
Visualization of Interfacial Polymerization Workflow
Caption: Workflow for Solution Polymerization.
Data Presentation: Expected Properties and Reaction Conditions
The properties of the resulting polyamide will depend on the chosen diacid chloride and the polymerization method. The following table provides a general guide.
| Property | Polyamide from 1,3-CPDA & Terephthaloyl Chloride | Polyamide from 1,3-CPDA & Sebacoyl Chloride |
| Expected Morphology | Semi-crystalline to amorphous | Amorphous |
| Solubility | Soluble in strong acids (e.g., H₂SO₄), limited solubility in aprotic polar solvents. [4] | Generally more soluble in aprotic polar solvents (DMAc, NMP, DMF). [5] |
| Glass Transition Temp. (Tg) | High (expected > 200°C) | Moderate (expected 100-150°C) |
| Decomposition Temp. (Td) | High (expected > 400°C) | High (expected > 350°C) |
| Typical Inherent Viscosity | 0.4 - 1.5 dL/g | 0.3 - 1.0 dL/g |
Note: These are estimated values based on analogous polymer systems and will need to be confirmed by experimental characterization.
Polymer Characterization: Validating Your Synthesis
-
FTIR Spectroscopy: To confirm the formation of the amide bond, look for characteristic peaks: N-H stretching (~3300 cm⁻¹), C=O stretching (Amide I, ~1650 cm⁻¹), and N-H bending (Amide II, ~1550 cm⁻¹). [6]* NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed chemical structure of the polymer. Dissolving the polymer for NMR analysis can be challenging; deuterated sulfuric acid or a mixture of aprotic polar solvent with LiCl may be necessary.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) will determine the thermal stability and decomposition temperature of the polymer. Differential scanning calorimetry (DSC) is used to measure the glass transition temperature (Tg) and any melting transitions (Tm).
-
Gel Permeation Chromatography (GPC): GPC can be used to determine the molecular weight and molecular weight distribution of the polymer, provided a suitable solvent system and calibration standards are available. [5]
Safety and Handling
-
1,3-Cyclopentanediamine and other diamines: Can be corrosive and cause skin and eye irritation. [7][8]Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diacid Chlorides: Are moisture-sensitive and react with water to release HCl gas. They are corrosive and lachrymatory. Handle with extreme care in a fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. [9]DMAc and NMP are reproductive toxins. Avoid inhalation and skin contact.
-
General Precautions: Always review the Safety Data Sheet (SDS) for all chemicals before use. [10][11]
References
- 1,3-Cyclopentadiene Safety D
- NOVA Chemicals. (2025).
- Dytek. (2013).
- van Slagmaat, C., et al. (2020).
- Fisher Scientific. (2025).
- ChemPoint.com. (2016).
- van Slagmaat, C., et al. (2020).
- Chemistry LibreTexts. (2020). 1.
- MIT OpenCourseWare. (n.d.).
- ResearchGate. (2017).
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Sparkl. (n.d.). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides.
- Yang, Y., et al. (2023). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
- Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry.
- MDPI. (2022).
- Wiley Online Library. (2002). Synthesis and Characterization of Novel Soluble Triphenylamine-Containing Aromatic Polyamides Based on N,N′-Bis(4-aminophenyl).
- Polyamides. (n.d.).
- MDPI. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups.
- Royal Society of Chemistry. (2013). Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins.
- MDPI. (2019). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene.
- SciELO. (2015). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine.
- PubChem. (n.d.). Cyclopentane-1,3-diamine.
- ResearchGate. (2022). (a)
- ResearchGate. (2015). The coordination and polymerisation of cyclic 1,3-dienes by gold(I)
- MDPI. (2021).
- MDPI. (2022).
- ResearchGate. (n.d.). Polymerization of cyclopentene, 3‐methylcyclopentene, and 3‐methylcyclohexene.
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- 6. Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination | MDPI [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Cyclopentanediamine
Welcome to the technical support center for the synthesis of 1,3-cyclopentanediamine (CPDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile diamine. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Low Yield of 1,3-Cyclopentanediamine
Question: My overall yield of 1,3-cyclopentanediamine is significantly lower than expected. What are the common pitfalls and how can I improve it?
Answer: Low yield is a frequent challenge and can stem from multiple factors depending on your chosen synthetic route. Let's break down the troubleshooting process based on the primary starting materials.
Route 1: From Cyclopentane-1,3-dione (CPDO)
This two-step route, involving oximation followed by hydrogenation, is a robust method for synthesizing 1,3-cyclopentanediamine.[1][2] However, inefficiencies in either step can drastically reduce the overall yield.
-
Potential Cause: Unfavorable reaction equilibrium. The oximation of a dione is a reversible reaction.
-
Solution: To drive the reaction towards the product, an excess of the hydroxylamine salt is necessary.[3] For instance, using an excess of hydroxylamine hydrochloride can significantly improve the yield of the dioxime intermediate.
-
Potential Cause 1: Catalyst Inactivity or Inappropriateness. The choice and condition of your catalyst are critical.
-
Solution:
-
Catalyst Selection: Rh/C has been reported as an effective catalyst for the mild hydrogenation of CPDX.[1][2] Raney Ni is another viable and often more cost-effective option.[3]
-
Catalyst Loading: Insufficient catalyst will lead to slow or incomplete reactions. Increasing the catalyst dosage can improve the yield. For example, in the analogous hydrogenation of 1,3-cyclohexanedione dioxime, increasing the Raney Ni catalyst amount resulted in a significant yield increase.[3]
-
Catalyst Quality: Ensure your catalyst is not poisoned or expired. Use fresh catalyst for optimal performance.
-
-
Potential Cause 2: Suboptimal Reaction Conditions. Hydrogen pressure, temperature, and solvent play a crucial role in hydrogenation.
-
Solution:
-
Hydrogen Pressure: While higher pressure can sometimes increase reaction rates, there is an optimal range. For the hydrogenation of a similar dioxime, a high yield was achieved at 2.0 MPa of H₂, with no significant improvement at higher pressures.[3]
-
Temperature: The reaction should be conducted at a temperature that allows for a reasonable reaction rate without promoting side reactions. For Raney Ni catalyzed hydrogenation of a similar substrate, 50°C was found to be effective.[3]
-
Solvent Choice: The solvent must solubilize the substrate and be compatible with the catalyst and reaction conditions. Methanol is a commonly used solvent for the hydrogenation of oximes.[3]
-
Route 2: Reductive Amination of Cyclopentanone
Direct reductive amination of cyclopentanone is a more direct approach but can be prone to side reactions.[4]
-
Potential Cause 1: Formation of Side Products. The primary amine product can react further with the starting ketone to form secondary and tertiary amines, reducing the yield of the desired 1,3-diamine.
-
Solution:
-
Ammonia Concentration: Using a sufficient concentration of ammonia can help to suppress the formation of secondary and tertiary amines by favoring the reaction of the ketone with ammonia over the primary amine product.[3]
-
Solvent Effects: The choice of solvent can influence ammonia solubility and reaction selectivity. For a similar reductive amination, 1,4-dioxane provided a good balance of polarity and ammonia solubility, leading to higher yields of the primary diamine compared to less polar solvents like toluene or cyclohexane.[3]
-
-
Potential Cause 2: Inefficient Reduction of the Imine Intermediate. The choice of reducing agent is critical for selectively reducing the imine in the presence of the starting ketone.
-
Solution:
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride (NaBH₄) and is often preferred for one-pot reductive aminations as it selectively reduces the imine over the ketone.[5][6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective alternative that avoids the use of cyanide.[6]
-
pH Control: The formation of the imine intermediate is typically favored under slightly acidic conditions (pH ~5).[5] This is a delicate balance, as too low a pH will protonate the amine, rendering it non-nucleophilic.
-
Side Product Formation
Question: I am observing significant amounts of secondary and tertiary amine byproducts in my reductive amination reaction. How can I minimize these?
Answer: The formation of over-alkylated amines is a classic challenge in reductive amination. Here’s how to address it:
-
Stoichiometry: The most straightforward approach is to use a large excess of the aminating agent (ammonia in this case). This statistical advantage ensures the ketone is more likely to react with ammonia than with the newly formed primary amine.
-
Reaction Conditions:
-
Solvent: As mentioned previously, solvents with good ammonia solubility, like 1,4-dioxane, can help maintain a high effective concentration of ammonia in the reaction mixture.[3]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the competing side reactions more than the desired primary amination.
-
Purification Difficulties
Question: I am struggling to purify the final 1,3-cyclopentanediamine product. What are the recommended methods?
Answer: 1,3-Cyclopentanediamine is a polar, water-soluble compound, which can make extraction and purification challenging.
-
Acid-Base Extraction:
-
After the reaction, quench and dilute the mixture with water.
-
Acidify the aqueous solution with an acid like HCl to a low pH. This will protonate the diamine, forming the hydrochloride salt, which is highly water-soluble.
-
Wash the acidic aqueous layer with an organic solvent (e.g., dichloromethane or ether) to remove any non-basic organic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH. This will deprotonate the diamine hydrochloride, regenerating the free base.
-
Extract the free diamine into an organic solvent like dichloromethane or a mixture of isopropanol/chloroform.
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Crystallization of the Salt: For high purity, you can crystallize the diamine as its salt. After acidifying the reaction mixture with HCl, the hydrochloride salt may precipitate, especially upon cooling or the addition of a less polar co-solvent like acetone.[3] The resulting solid can then be collected by filtration and recrystallized.
-
Complexation with Metal Salts: A less common but effective method for removing residual amines from a reaction mixture is to wash with an aqueous solution of copper (II) sulfate. The amine will form a complex with the copper ions and be drawn into the aqueous phase.[7] This is particularly useful if your desired product does not complex with copper.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1,3-cyclopentanediamine?
The most common and effective routes start from either cyclopentane-1,3-dione or cyclopentanone. A bio-based route from furfuryl alcohol has also been developed, which proceeds through a cyclopentane-1,3-dione intermediate.[1][2] The choice of route often depends on the availability and cost of the starting materials.
Q2: What are the key reaction parameters to control for a successful synthesis?
Regardless of the route, the following parameters are crucial:
-
Temperature: Influences reaction rate and selectivity.
-
Pressure: Particularly important for hydrogenation reactions.
-
Catalyst: Choice, loading, and activity are critical for catalytic steps.
-
Solvent: Affects solubility, reaction rates, and in some cases, selectivity.
-
Stoichiometry of Reagents: Especially important for controlling side reactions in aminations.
-
pH: Critical for reductive amination and work-up procedures.
Q3: What catalysts are typically used for the synthesis of 1,3-cyclopentanediamine?
For the hydrogenation of the dioxime intermediate, Rhodium on carbon (Rh/C) and Raney Nickel (Raney Ni) are commonly employed.[1][2][3] For reductive amination, a combination of a reducing agent and a catalyst to facilitate imine formation (often acid catalysis) is used.
Q4: How does the diastereomeric ratio (cis/trans) of 1,3-cyclopentanediamine vary with the synthesis method?
The hydrogenation of cyclopentane-1,3-dioxime will typically produce a mixture of cis and trans isomers. The final ratio can be influenced by the catalyst, solvent, and reaction conditions. For some applications, the diastereomers may need to be separated, which can often be achieved by chromatography or selective crystallization.
Q5: What are the safety considerations for this synthesis?
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood with appropriate pressure-rated equipment and with the exclusion of ignition sources.
-
Raney Nickel: Raney Ni is pyrophoric when dry and should be handled as a slurry in water or another solvent.
-
Cyanide Reagents: Sodium cyanoborohydride is toxic. Handle with appropriate personal protective equipment and quench any residual reagent carefully with an oxidizing agent like bleach under basic conditions.
-
Amines: 1,3-Cyclopentanediamine is likely to be corrosive and a skin and eye irritant. Handle with gloves and safety glasses.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Cyclopentanediamine from Cyclopentane-1,3-dione
Step A: Synthesis of Cyclopentane-1,3-dioxime (CPDX)
-
To a solution of cyclopentane-1,3-dione in a suitable solvent (e.g., ethanol/water), add an excess (e.g., 2.2 equivalents) of hydroxylamine hydrochloride.
-
Add a base (e.g., sodium acetate or pyridine) to neutralize the HCl salt and free the hydroxylamine.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture and collect the precipitated cyclopentane-1,3-dioxime by filtration.
-
Wash the solid with cold water and dry under vacuum.
Step B: Hydrogenation of Cyclopentane-1,3-dioxime to 1,3-Cyclopentanediamine (CPDA)
-
In a pressure-rated hydrogenation vessel, suspend cyclopentane-1,3-dioxime in methanol.
-
Carefully add the hydrogenation catalyst (e.g., 5 mol% Rh/C or a slurry of Raney Ni).
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 2.0 MPa).
-
Stir the reaction mixture at the appropriate temperature (e.g., 50°C) until hydrogen uptake ceases.
-
Cool the vessel to room temperature and carefully vent the hydrogen pressure.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,3-cyclopentanediamine.
-
Purify the crude product by distillation or via acid-base extraction as described in the purification section.
Data Summary
| Synthesis Route | Starting Material | Key Intermediates | Typical Catalyst | Reported Yield | Reference |
| Oximation-Hydrogenation | Cyclopentane-1,3-dione | Cyclopentane-1,3-dioxime | Rh/C or Raney Ni | High (Analogous reaction >90%) | [1][2][3] |
| Reductive Amination | Cyclopentanone | Imine | NaBH₃CN or NaBH(OAc)₃ | Moderate (Analogous reaction ~53%) | [3][4] |
| Bio-based Route | Furfuryl Alcohol | 4-hydroxycyclopent-2-enone, Cyclopentane-1,3-dione | Ru Shvo catalyst, Rh/C | Multi-step, overall yield not specified | [1][2] |
Visual Workflow
Troubleshooting Low Yield in CPDA Synthesis
Caption: A decision tree for troubleshooting low yields in 1,3-cyclopentanediamine synthesis.
References
-
van Slagmaat, C. et al. (2020). Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation. Green Chemistry. Available from: [Link]
-
Zhang, Y. et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Molecules. Available from: [Link]
-
ResearchGate. (n.d.). Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Available from: [Link]
-
Reddy, P. M. et al. (2013). Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. Chemical Communications. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins. Available from: [Link]
-
The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Available from: [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions. Available from: [Link]
-
Liu, Y. et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology. Available from: [Link]
-
Al-Qalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available from: [Link]
- Google Patents. (n.d.). US5113012A - Process for the production of 1,3-cyclopentanedione.
-
ResearchGate. (2005). Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. Available from: [Link]
-
PubChem. (n.d.). Cyclopentane-1,3-diamine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
-
National Center for Biotechnology Information. (n.d.). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Strategy for the synthesis of 1,3‐diamines via the C−H amination of... Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of anandamide analogs. Available from: [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available from: [Link]
-
ResearchGate. (2017, May 9). How can I remove 1,3-PropaneDiamine from reaction mixture?. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-Cyclopentanediamine
Welcome to the technical support center for the purification of 1,3-cyclopentanediamine (CPDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile diamine.
Introduction
1,3-Cyclopentanediamine is a valuable building block in medicinal chemistry and materials science, prized for its rigid cyclopentane core and the stereochemical diversity offered by its cis and trans isomers, each of which can exist as a pair of enantiomers. The efficacy of CPDA in downstream applications is critically dependent on its purity, including the separation of its geometric and optical isomers. This guide provides a comprehensive overview of purification strategies, troubleshooting common issues, and detailed experimental protocols.
A common synthetic route to 1,3-cyclopentanediamine involves the reductive amination of cyclopentane-1,3-dione.[1] This process can yield a mixture of cis- and trans-isomers, as well as potential byproducts that necessitate robust purification methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 1,3-cyclopentanediamine in a question-and-answer format.
Question 1: My crude 1,3-cyclopentanediamine contains several unknown impurities after synthesis. What are the likely byproducts, and how can I remove them?
Answer:
The synthesis of 1,3-cyclopentanediamine, particularly through reductive amination of cyclopentane-1,3-dione, can lead to several impurities. Understanding these potential byproducts is the first step in devising an effective purification strategy.
Likely Impurities:
-
Partially aminated intermediates: Such as 3-aminocyclopentanone, arising from the incomplete reaction of one of the ketone groups.
-
Over-alkylation products: Secondary and tertiary amines can form if the newly formed primary amine reacts with the starting diketone followed by reduction.[2]
-
Residual starting materials: Unreacted cyclopentane-1,3-dione or its tautomer, 3-hydroxy-2-cyclopenten-1-one.[3]
-
Solvent and reagents: Residual solvents from the reaction and workup, as well as any catalysts or reducing agents.
Purification Strategy:
A multi-step approach is often necessary to remove this range of impurities.
-
Acid-Base Extraction: Being a diamine, 1,3-cyclopentanediamine is basic. You can exploit this by dissolving the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and washing with an acidic aqueous solution (e.g., 1M HCl). The diamine will partition into the aqueous phase as its dihydrochloride salt, leaving non-basic organic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free diamine, which can be extracted back into an organic solvent.
-
Distillation: For thermally stable impurities with significantly different boiling points, vacuum distillation can be an effective purification step for the free diamine.
-
Recrystallization of the Dihydrochloride Salt: Conversion of the diamine to its dihydrochloride salt followed by recrystallization is a highly effective method for removing closely related impurities.
Question 2: I'm struggling to separate the cis and trans isomers of 1,3-cyclopentanediamine. What is the most effective method?
Answer:
The separation of geometric isomers like cis- and trans-1,3-cyclopentanediamine can be challenging due to their similar physical properties. The most reliable method leverages the differential solubility of their diastereomeric salts. A particularly effective approach is the fractional crystallization of their dihydrochloride salts.
The underlying principle is that the different spatial arrangements of the amino groups in the cis and trans isomers lead to different crystal packing efficiencies and solvation energies when they form salts. This results in different solubilities in a given solvent system.
Workflow for Cis/Trans Isomer Separation:
Caption: Workflow for separating cis and trans isomers.
Question 3: My purified 1,3-cyclopentanediamine appears to be a racemic mixture of one of the isomers. How can I perform a chiral resolution?
Answer:
Chiral resolution of amines is a common requirement in pharmaceutical development. The most established method is the formation of diastereomeric salts using a chiral resolving agent, followed by separation through fractional crystallization.
Choice of Resolving Agent:
For basic compounds like diamines, acidic chiral resolving agents are used. Common examples include:
-
Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)
-
Mandelic acid
-
Camphorsulfonic acid
The selection of the optimal resolving agent and solvent system often requires empirical screening.
General Chiral Resolution Workflow:
Caption: Chiral resolution workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified 1,3-cyclopentanediamine?
A1: As a free base, 1,3-cyclopentanediamine is susceptible to oxidation and can react with atmospheric carbon dioxide to form carbamates. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably at reduced temperatures (2-8 °C). For long-term storage, consider storing it as its more stable dihydrochloride salt.
Q2: I am having difficulty with the recrystallization of the dihydrochloride salt; it keeps "oiling out." What can I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid, often due to high solute concentration, rapid cooling, or an inappropriate solvent system. To troubleshoot this:
-
Use a co-solvent system: Try a mixture of a good solvent (in which the salt is soluble when hot) and a poor solvent (in which it is less soluble). For instance, a mixture of methanol and a less polar solvent like isopropanol or acetone might be effective.[2]
-
Slow cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. This encourages the formation of well-defined crystals.
-
Seeding: Add a small crystal of the pure salt to the solution as it cools to induce crystallization.
-
Reduce concentration: Use a larger volume of solvent to ensure the salt remains in solution at higher temperatures.
Q3: What analytical techniques are best for assessing the purity of 1,3-cyclopentanediamine?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard. It is also excellent for determining the ratio of cis and trans isomers.
-
High-Performance Liquid Chromatography (HPLC): Especially useful for non-volatile impurities and for separating isomers. Chiral HPLC columns can be used to determine enantiomeric excess.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the amine functional groups and the absence of carbonyl impurities from the starting material.
Experimental Protocols
Protocol 1: Purification of 1,3-Cyclopentanediamine via its Dihydrochloride Salt
This protocol describes the conversion of crude 1,3-cyclopentanediamine to its dihydrochloride salt, followed by recrystallization.
Materials:
-
Crude 1,3-cyclopentanediamine
-
Methanol
-
Diethyl ether or Isopropanol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Salt Formation: a. Dissolve the crude 1,3-cyclopentanediamine in a minimal amount of methanol. b. Cool the solution in an ice bath. c. Slowly add a stoichiometric amount (2 equivalents) of concentrated HCl. Alternatively, a solution of HCl in an organic solvent like diethyl ether or isopropanol can be used to minimize the addition of water. d. Stir the mixture for 30 minutes. The dihydrochloride salt should precipitate.
-
Isolation of Crude Salt: a. Collect the precipitated salt by vacuum filtration. b. Wash the salt with cold diethyl ether or isopropanol to remove any remaining soluble impurities. c. Dry the crude salt under vacuum.
-
Recrystallization: a. Dissolve the crude dihydrochloride salt in a minimal amount of hot methanol. b. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. c. Slowly add a less polar co-solvent (e.g., isopropanol or acetone) until the solution becomes slightly turbid. d. Warm the solution gently until it becomes clear again. e. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight. f. Collect the purified crystals by vacuum filtration. g. Wash the crystals with a small amount of the cold recrystallization solvent mixture. h. Dry the purified 1,3-cyclopentanediamine dihydrochloride under vacuum.
-
Liberation of the Free Diamine (Optional): a. Dissolve the purified dihydrochloride salt in water. b. Cool the solution in an ice bath and slowly add a concentrated aqueous solution of NaOH or KOH until the pH is >12. c. Extract the free diamine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. d. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Recovery | Notes |
| Vacuum Distillation | 95-98% | 70-85% | Effective for removing non-volatile impurities. Isomer separation is generally poor. |
| Recrystallization of Dihydrochloride Salt | >99% | 60-80% | Excellent for removing closely related impurities and can aid in isomer separation. |
| Fractional Crystallization of Diastereomeric Salts | >99% ee | 30-45% (per enantiomer) | Highly dependent on the choice of resolving agent and solvent. |
References
- van Slagmaat, C. et al.
- Li, M. et al. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
- Carroll, F. I. et al. Synthesis, Resolution, and Absolute Configuration of the Isomers of the Neuronal Excitant 1-Amino-1,3-cyclopentanedicarboxylic Acid. Journal of Medicinal Chemistry.
- BenchChem. Spectroscopic analysis of 1,3-Cyclopentanedione NMR and IR.
-
SIELC Technologies. 1,3-Cyclopentadiene. [Link]
-
Wikipedia. 1,3-Cyclopentanedione. [Link]
- Poole, C. F. & Schuette, S. A. The Preparation and Optical Activity of the Isomers of the 1,2-Cyclopentanediamine Cobalt(III) and Chromium(III) Complexes. Acta Chemica Scandinavica.
-
PubChem. Cyclopentane-1,3-diamine. [Link]
-
ResearchGate. How can I remove 1,3-PropaneDiamine from reaction mixture?. [Link]
-
Organic Syntheses. o-PHENYLENEDIAMINE. [Link]
-
ResearchGate. Preparative resolution of (±)- trans -1,2-diaminocyclohexane by means of preferential crystallization of its citrate monohydrate. [Link]
Sources
side reactions in the synthesis of 1,3-cyclopentanediamine
Technical Support Center: Synthesis of 1,3-Cyclopentanediamine
Topic: Troubleshooting Side Reactions & Process Optimization Product: 1,3-Cyclopentanediamine (CPDA) Audience: Process Chemists, R&D Scientists
Introduction: The Challenge of Selectivity
The synthesis of 1,3-cyclopentanediamine (CPDA) is deceptively simple in theory but operationally complex due to the high reactivity of the cyclic intermediates. Whether proceeding via the catalytic hydrogenation of 1,3-cyclopentanedicarbonitrile or the reductive amination of 1,3-cyclopentanedione , researchers frequently encounter three critical failure modes:
-
Polyalkylation: Formation of secondary and tertiary amines (dimers/oligomers).
-
Stereochemical Drift: Difficulty controlling the cis/trans ratio.
-
Incomplete Reduction: Persistence of imine or amidine intermediates.
This guide provides mechanistic insights and validated protocols to suppress these side reactions and isolate high-purity CPDA.
Troubleshooting Guide: Side Reaction Mitigation
Issue 1: Formation of Secondary Amines (Dimerization)
Symptom: High molecular weight impurities detected by MS; viscous crude product; lower than expected amine value.
Mechanism: The primary amine product (
| Root Cause | Corrective Action | Scientific Rationale |
| Low Ammonia Partial Pressure | Increase | High |
| Slow Hydrogenation Rate | Increase | Rapid hydrogenation of the imine ( |
| Insufficient Basicity | Add NaOH or KOH (1-2 eq). | Bases suppress the formation of secondary amines by reducing the electrophilicity of the imine intermediate or modifying catalyst surface properties. |
Issue 2: Incomplete Reduction (Intermediate Amidines/Imines)
Symptom: Yellow discoloration; IR signals at 1600-1670 cm⁻¹ (
| Root Cause | Corrective Action | Scientific Rationale |
| Catalyst Poisoning | Switch to Raney Nickel or Rh/C. Avoid Pd/C if nitriles are the source (Pd is prone to poisoning by amines/nitriles without acidic additives). | Raney Ni is robust against amine poisoning and highly active for nitrile/oxime reduction. |
| Water Accumulation | Use anhydrous solvents or remove water. | In reductive amination, water is a byproduct. Equilibrium limits conversion. Use molecular sieves or a Dean-Stark trap if operating in reflux. |
Issue 3: Stereochemical Control (Cis vs. Trans)
Symptom: Product is a racemic mixture when a specific isomer (usually cis for chelation) is desired. Mechanism: The trans-isomer is generally thermodynamically favored. High temperatures promote epimerization via a dehydrogenation-hydrogenation mechanism.
-
To favor cis-isomer: Operate at low temperatures (<60°C) using Rh/C or PtO₂ in acidic media.
-
To favor trans-isomer: Operate at high temperatures (>100°C) or use thermodynamic equilibration conditions (e.g., Raney Ni, basic media).
Validated Experimental Protocol
Method: Oximation-Hydrogenation Route (High Selectivity) Why this route? Direct hydrogenation of the dinitrile often yields high oligomers. The dioxime route avoids the nitrile intermediate and offers better stereocontrol.
Step 1: Synthesis of 1,3-Cyclopentanedione Dioxime
-
Reagents: Dissolve 1,3-cyclopentanedione (1.0 eq) in water.
-
Addition: Add hydroxylamine hydrochloride (2.2 eq) and Na₂CO₃ (1.1 eq) slowly at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours. The dioxime will precipitate.
-
Isolation: Filter the white solid, wash with ice water, and dry. Yield: >90%.
Step 2: Catalytic Hydrogenation to Diamine
-
Setup: Load a high-pressure autoclave with the dioxime (10 g), Methanol (100 mL), and Raney Nickel (1.0 g, pre-washed).
-
Additives: Add aqueous ammonia (5 mL, 25%) to suppress secondary amine formation.
-
Conditions: Pressurize to 50 bar
and heat to 60°C . Stir vigorously (1000 rpm). -
Monitoring: Monitor
uptake. Reaction is complete when uptake ceases (approx. 4–8 h). -
Workup: Filter catalyst (Caution: Pyrophoric!). Concentrate filtrate to obtain crude CPDA.
Step 3: Purification & Isomer Separation (The "Salt Trick")
Crucial for pharmaceutical grade purity.
-
Dissolve crude diamine in Methanol .
-
Bubble dry HCl gas or add concentrated HCl/MeOH until pH < 2.
-
Fractional Crystallization:
-
The trans-isomer dihydrochloride is significantly less soluble in methanol/ethanol mixtures.
-
Cool to 0°C. Filter the precipitate to isolate the trans-isomer (>98% purity).
-
Concentrate the mother liquor to recover the cis-enriched fraction.
-
Visualizations: Reaction Pathways & Mechanisms
Figure 1: Side Reaction Pathways in Nitrile Reduction
This diagram illustrates the "danger zones" where dimers are formed.
Caption: Competitive pathways in hydrogenation. High ammonia concentration pushes equilibrium back to the primary imine, preventing the primary amine from attacking the intermediate.
Figure 2: Stereochemical Equilibration
Caption: Epimerization mechanism. Prolonged heating or high temperatures facilitate the conversion of the cis-isomer to the more stable trans-isomer.
Frequently Asked Questions (FAQs)
Q: My product has a strong color even after distillation. Why? A: Trace amounts of conjugated imines or polymer precursors (from cyclopentadienone intermediates) can cause yellow/brown coloration. These are often non-volatile. Solution: Prepare the dihydrochloride salt (as described in Step 3 of the protocol), wash the white crystals with cold ethanol, and then neutralize back to the free base if necessary.
Q: Can I use Pd/C for the nitrile reduction? A: Palladium is effective but often results in higher secondary amine formation compared to Raney Nickel or Rhodium. If you must use Pd/C, you must use acidic conditions (e.g., acetic acid solvent) or a large excess of ammonia to protonate/suppress the amine product.
Q: How do I store the free base?
A: 1,3-Cyclopentanediamine is hygroscopic and readily absorbs
References
-
Bio-based Synthesis of Cyclopentane-1,3-diamine : Van Slagmaat, C. A. M. R., et al. (2018). Green Chemistry. Describes the oximation-hydrogenation route and purification strategies.
-
Hydrogenation of Nitriles to Amines : Gomez, S., et al. (2002). Advanced Synthesis & Catalysis. Comprehensive review of selectivity issues in nitrile hydrogenation.
-
Separation of Cis and Trans Isomers : United States Patent 3,880,925. Details the fractional crystallization of cyclic diamine salts.
-
Troubleshooting Hydrogenation : Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Classic text on catalyst choice and side reactions).[1]
Sources
Technical Support Center: 1,3-Cyclopentanediamine Reaction Optimization
Executive Summary
1,3-Cyclopentanediamine (CPDA) is a critical pharmacophore, notably serving as the carbocyclic core for the neuraminidase inhibitor Peramivir (Rapivab). Its synthesis presents two primary challenges: suppression of secondary amine by-products during hydrogenation and control of diastereoselectivity (cis vs. trans).
This guide provides optimized protocols for the industrial standard route (hydrogenation of 1,3-cyclopentanedione dioxime) and troubleshooting for stereochemical resolution.
Module 1: Catalytic Hydrogenation of 1,3-Cyclopentanedione Dioxime
The most scalable route to CPDA involves the catalytic hydrogenation of 1,3-cyclopentanedione dioxime. The primary failure mode in this reaction is the formation of secondary amines (dimers) via the condensation of the intermediate imine with the product amine.
Optimized Protocol
| Parameter | Recommended Condition | Scientific Rationale |
| Substrate | 1,3-Cyclopentanedione dioxime | High purity (>98%) required to prevent catalyst poisoning. |
| Catalyst | Raney Nickel (W-2 or W-6) | High activity for C=N bond reduction; cost-effective compared to Rh/C. |
| Solvent | Methanol (anhydrous) | Polar protic solvent facilitates H2 solubility and product dissolution. |
| Additive | Ammonia (NH₃) or Acetic Anhydride | Critical: NH₃ shifts the equilibrium away from secondary amine formation. Ac₂O traps the primary amine as an acetamide (requires hydrolysis step). |
| Pressure | 50–70 bar (725–1015 psi) | High pressure favors the kinetic product and rapid saturation of the imine intermediate. |
| Temperature | 60°C – 80°C | Balance between reaction rate and thermal degradation of the oxime. |
Step-by-Step Workflow
-
Preparation: Charge the high-pressure autoclave with 1,3-cyclopentanedione dioxime (1.0 eq) and Methanol (10-15 volumes).
-
Catalyst Addition: Add Raney Nickel (10-20 wt% loading). Caution: Raney Ni is pyrophoric; handle as a water/solvent slurry under inert gas.
-
Additive: Charge liquid ammonia (approx. 5-10 eq) or saturate the solution with gaseous NH₃.
-
Hydrogenation: Pressurize to 50 bar H₂. Heat to 70°C with vigorous stirring (>800 rpm) to eliminate mass-transfer limitations.
-
Workup: Cool to RT, vent H₂/NH₃ carefully. Filter catalyst through Celite under Argon. Concentrate filtrate to obtain crude CPDA.
Mechanism & Pathway Visualization
Figure 1: Reaction pathway highlighting the critical branching point where Ammonia suppression is required.
Module 2: Stereochemical Control & Resolution
The hydrogenation of the dioxime typically yields a thermodynamic mixture of cis (meso) and trans (racemic) isomers, often in a 70:30 (cis:trans) ratio depending on the catalyst surface thermodynamics.
FAQ: How do I separate the cis and trans isomers?
Option A: Dihydrochloride Salt Crystallization (Scalable) Similar to the cyclohexane analog, the trans-isomer dihydrochloride salt typically exhibits lower solubility in alcoholic solvents than the cis-isomer.
-
Dissolve the crude diamine mixture in Methanol.
-
Slowly bubble anhydrous HCl gas (or add acetyl chloride) to generate the dihydrochloride salts in situ.
-
Trans-Isolation: The trans-1,3-cyclopentanediamine·2HCl often precipitates first upon cooling or concentrating. Filter the solid.[1]
-
Cis-Isolation: The filtrate is enriched in the cis-isomer. Evaporate and recrystallize from Ethanol/Water.[2]
Option B: Chemical Resolution (For Enantiopurity) For Peramivir synthesis, the specific enantiomer is required.
-
Agent: L- or D-Tartaric acid.
-
Method: Formation of diastereomeric tartrate salts followed by fractional crystallization in aqueous ethanol.
Troubleshooting Guide: Stereochemistry
| Issue | Probable Cause | Corrective Action |
| Low Cis:Trans Ratio | High reaction temperature causing epimerization. | Lower hydrogenation temperature to <60°C. |
| Incomplete Separation | Salt concentration too high during crystallization. | Dilute the methanol solution; use a co-solvent (e.g., Isopropanol) to drive precipitation of the trans salt. |
Module 3: Troubleshooting & FAQs
Q1: My yield is low (<50%), and the product is a viscous oil. What happened?
Diagnosis: You likely formed the secondary amine (dimer) or polymeric species. Solution:
-
Check Ammonia: Ensure NH₃ concentration is maintained throughout the reaction. If NH₃ pressure drops, the suppression mechanism fails.
-
Check Catalyst Activity: Old Raney Ni loses hydrogen storage capacity. Use fresh catalyst.
-
Alternative: Switch to Acetic Anhydride as the solvent/reagent. This converts the amine immediately to the bis-acetamide (solid, easy to purify), which can be hydrolyzed back to the free amine with HCl.
Q2: Can I use Rhodium on Carbon (Rh/C) instead of Raney Ni?
Answer: Yes. Rh/C (5%) is effective and often works at lower temperatures (RT to 40°C), which preserves stereochemistry better.
-
Pros: Milder conditions, less pyrophoric risk.
-
Cons: Significantly higher cost. Recommended only for high-value, small-scale batches (e.g., late-stage drug intermediates).
Q3: How does this relate to the Peramivir (Vince Lactam) route?
Context: The industrial synthesis of Peramivir often bypasses the generic dioxime route to ensure stereochemical purity.
-
Pathway: It utilizes Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[2][3]
-
Key Step: A 1,3-dipolar cycloaddition ensures the correct configuration of the amino and hydroxyl groups on the cyclopentane ring.
-
Recommendation: If your target is specifically Peramivir, do not use the dioxime hydrogenation route. Use the Vince Lactam ring-opening methodology for superior enantioselectivity.
Troubleshooting Logic Tree
Figure 2: Decision matrix for common experimental failures.
References
-
Bio-based synthesis of cyclopentane-1,3-diamine. Green Chemistry, 2021. (Describes the hydrogenation of cyclopentane-1,3-dioxime using Rh/C and separation of isomers).
-
Synthesis of Peramivir from Vince Lactam. BenchChem Technical Guides. (Details the stereoselective 1,3-dipolar cycloaddition route).
-
Process for separating cis and trans isomers of diamines. US Patent 3880925A. (foundational protocols for diamine salt resolution).
-
Heterogeneous Catalysis for Selective Hydrogenation of Oximes. MDPI Catalysts, 2022. (Review of Raney Ni and ammonia suppression mechanisms).
Sources
Technical Support Center: 1,3-Cyclopentanediamine Stability & Handling Guide
The Stability Profile: Why This Molecule Degrades
1,3-Cyclopentanediamine poses unique stability challenges due to the interplay between its nucleophilic primary amine groups and its cyclic geometry.[1] Understanding the difference between the Free Base and the Salt Form is critical for experimental success.[1]
Comparative Stability Matrix
| Feature | Free Base (Liquid/Low-Melting Solid) | Dihydrochloride Salt (Solid) |
| Air Stability | Poor. Rapidly absorbs CO₂ from air to form carbamates (white crust).[1] | High. Stable indefinitely if kept dry.[1] |
| Oxidation Risk | Moderate. Slowly turns yellow/brown due to N-oxide or imine formation.[1] | Low. Protonated amines are resistant to oxidation.[1] |
| Hygroscopicity | High. Absorbs atmospheric moisture, altering effective molecular weight.[1] | Moderate. Can clump but chemically stable.[1] |
| Stereochemistry | cis-isomer prone to intramolecular cyclization under forcing conditions.[1] | Conformationally locked; low risk of isomerization.[1] |
Troubleshooting Guide (Scenario-Based)
Issue A: "My clear liquid reagent has turned yellow or brown."
-
Diagnosis: Oxidative Degradation. [1]
-
Primary amines are susceptible to oxidation by atmospheric oxygen, leading to the formation of N-oxides, hydroxylamines, and eventually conjugated imines (Schiff bases), which are chromophores responsible for the color change.
-
-
Impact: Trace yellowing usually indicates <1% impurity and may not affect robust coupling reactions.[1] Dark brown/black indicates significant degradation.[1]
-
Solution:
-
Minor Yellowing: Use as is, or distill under reduced pressure if high purity is required.
-
Prevention: Store under Argon/Nitrogen.[1]
-
Issue B: "There is a white solid crust forming on the bottle cap or in the liquid."[1]
-
Diagnosis: Carbamylation (CO₂ Capture).
-
Impact: This "crust" is not the active amine.[1] It alters stoichiometry, leading to lower yields in coupling reactions.[1]
-
Solution:
Issue C: "My reaction yield is inconsistent, even with the same batch."
-
Diagnosis: Hygroscopic Weight Error. [1]
-
Solution:
Deep Dive: Degradation Pathways & Stereochemistry
The following diagram illustrates the three primary degradation vectors: Oxidation , Carbonylation (CO₂) , and Cyclization (specific to the cis-isomer).
Figure 1: Degradation pathways of 1,3-cyclopentanediamine. Note that the cis-isomer has a unique propensity to form bicyclic ureas due to the proximity of amine groups.[1]
The Stereochemistry Factor (cis vs. trans)
-
cis-1,3-Cyclopentanediamine (Meso): The amine groups are on the same face of the ring.[1] This proximity allows them to chelate metals effectively or react with a single carbon atom (like in phosgene or CDI) to form a stable bicyclic urea.[1]
-
trans-1,3-Cyclopentanediamine (Chiral): The amines point in opposite directions.[1] Intramolecular cyclization is sterically disfavored/impossible without ring distortion.[1] This isomer is generally more robust against cyclization side-reactions.[1]
Validated Protocols: The "Salt-to-Base" Strategy[1]
To ensure reproducibility, never store the free base long-term. Store the stable dihydrochloride salt and liberate the free amine in situ or immediately prior to use.[1]
Protocol: In-Situ Liberation for Coupling Reactions
Use this when using the diamine as a reagent in organic synthesis.[1]
-
Calculate: Determine moles of 1,3-cyclopentanediamine dihydrochloride required.
-
Weigh: Weigh the salt in air (it is stable).
-
Dissolve: Add to the reaction solvent (e.g., DMF, MeOH, or DCM).
-
Note: The salt may not dissolve fully in DCM until base is added.
-
-
Neutralize: Add 2.2 to 2.5 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA, or NaH) per mole of diamine salt.[1]
-
Activate: Stir for 10–15 minutes. The solution now contains the free diamine.[1]
-
React: Add your electrophile immediately.
Protocol: Isolation of Pure Free Base (Distillation)
Use this only if you strictly require the neat liquid amine (e.g., for neat polymerization).
Figure 2: Workflow for generating pure free base from the stable salt form.[1]
Frequently Asked Questions (FAQs)
Q: Can I use the dihydrochloride salt directly in my reaction? A: Yes, provided your reaction conditions include a base (like Triethylamine or Pyridine) to scavenge the HCl.[1] If your reaction is acid-catalyzed, the salt might be inactive.[1]
Q: I bought the "cis/trans mixture." How do I know the ratio? A: Commercial mixtures are often produced via hydrogenation of 1,3-dinitro derivatives or reduction of diketones.[1] Unless specified as "stereopure," assume a roughly 50:50 or thermodynamic ratio.[1] You must use Quantitative NMR (qNMR) to verify the ratio if stereochemistry impacts your drug target.[1]
Q: Is the "white smoke" I see when opening the bottle dangerous? A: That is likely the amine vapor reacting with moisture or acid vapors in the fume hood air to form ammonium salts.[1] While not an explosion hazard, it indicates the reagent is volatile and you are losing material.[1] Always handle in a fume hood.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18933503, Cyclopentane-1,3-diamine.[1] Retrieved from [Link]
-
Smith, P. A. S. (1983). The Chemistry of Open-Chain Organic Nitrogen Compounds.[1] (General reference for primary amine oxidation and carbamate formation).[1]
-
Heldebrant, D. J., et al. (2008). "Reversible uptake of COS, CS2, and SO2 by ionic liquids containing amine-functionalized cations."[1] Energy & Fuels, 22(2).[1] (Mechanistic reference for amine-acid gas interactions).
Sources
Solubility Engineering Hub: 1,3-Cyclopentanediamine Derivatives
Technical Support Center & Troubleshooting Guide
To: Research Scientists, Medicinal Chemists, and Process Engineers From: Senior Application Scientist, Technical Support Division Subject: Overcoming "Brick Dust" Properties in Rigid Alicyclic Scaffolds
Core Diagnostic Framework: Why is my compound insoluble?
1,3-Cyclopentanediamine derivatives often exhibit "brick dust" properties—high melting points and near-zero solubility in standard organic solvents (DCM, EtOAc, THF). This is not random; it is a direct consequence of the rigid alicyclic scaffold combined with strong intermolecular hydrogen bonding .
The "Hidden" Variable: Stereochemical Packing
The 1,3-substitution pattern creates distinct vectors for hydrogen bonding.
-
Trans-Isomers (C2 Symmetry): The trans-1,3-isomer often possesses
symmetry, allowing for highly efficient crystal packing. This results in significantly higher lattice energy and lower solubility compared to the cis-isomer. -
The Urea/Amide Effect: If your derivative is a bis-urea or bis-amide, the cyclopentane ring acts as a rigid spacer that locks the H-bond donors/acceptors into a planar network, effectively creating a "molecular zipper" that solvents cannot penetrate.
Diagnostic Decision Tree
Use this logic flow to identify the root cause of your solubility failure before attempting random solvent additions.
Figure 1: Diagnostic logic for categorizing solubility failures based on physical properties.
Solvent System Optimization (The "Goldilocks" Protocol)
Standard solvents often fail because they cannot compete with the intermolecular amide-amide H-bonds of the crystal lattice. You must use solvents that are strong Hydrogen Bond Donors (HBD) to disrupt this network.
Tiered Solvent Screening Guide
| Tier | Solvent System | Mechanism of Action | When to Use |
| 1 | DCM/MeOH (9:1 to 4:1) | Polarity modulation | Initial screening; TLC monitoring. |
| 2 | DMSO or DMF | High dielectric constant | Biological assays; stock solutions. Warning: Hard to remove. |
| 3 | HFIP (Hexafluoroisopropanol) | Strong H-bond disruption | The "Magic Bullet" for rigid ureas/amides. Breaks aggregates. |
| 4 | TFA (Trifluoroacetic acid) | Protonation (Salt formation) | NMR analysis; transient solubilization. |
FAQ: How do I use HFIP for my sample?
Q: My sample is insoluble in MeOH and DMSO. Why would HFIP work?
A: HFIP is a potent hydrogen bond donor (
-
Add pure HFIP (100 µL per mg). Sonicate for 30 seconds.
-
If soluble, dilute with DCM (up to 50% HFIP) for transfer or analysis.
-
Caution: HFIP is acidic.[1] Avoid if your compound has acid-sensitive protecting groups (like Boc) and you plan to store it for days.
Troubleshooting Purification & Isolation
A common failure mode is the product "crashing out" on the silica column or remaining in the aqueous layer during extraction.
Scenario A: Product Precipitates on Silica Column
Cause: The compound is soluble in the eluent in the flask but crystallizes as the concentration changes on the silica surface. Solution: Solid Loading & Polar Eluents
-
Do not liquid load. Dissolve the crude in MeOH/DCM, add Celite or loose silica, and rotovap to dryness. Load the dry powder.
-
Eluent Switch: Move away from pure EtOAc/Hexane. Use DCM:MeOH:NH₄OH (90:10:1) . The ammonia keeps the amine free-based and suppresses interaction with acidic silanols.
Scenario B: Product Stuck in Aqueous Layer
Cause: 1,3-cyclopentanediamine derivatives are small and polar (
-
Saturate the aqueous layer with NaCl (brine) or
. -
Use n-Butanol or IPA:CHCl₃ (1:3) as the organic extraction solvent. These mixtures are more polar than DCM and can pull the diamine out of the water.
Structural Modification: The Salt Screen
If the free base is unworkable, you must engineer a salt form. However, simple HCl salts of these diamines are often hygroscopic (turning into goo).
Strategic Salt Selection Protocol
Do not default to HCl. Use this screen to find a crystalline, non-hygroscopic solid.
| Counterion | pKa (Acid) | Resulting Property | Recommendation |
| Chloride (HCl) | -7 | Often hygroscopic; high MP. | Good for initial isolation, bad for storage. |
| Mesylate (MsOH) | -1.9 | Lipophilic salt; better packing. | High Priority for drug candidates. |
| Tosylate (TsOH) | -2.8 | Adds aromatic bulk. | Good if the molecule is too small/polar. |
| Fumarate | 3.03 | 1:1 or 2:1 stoichiometry. | Excellent for forming stable, moderate MP solids. |
Experimental Workflow:
-
Dissolve 10 mg of free base in minimal MeOH/THF.
-
Add 1.05 equivalents of acid (as a solution).
-
Slowly add an anti-solvent (Et₂O or MTBE) until cloudy.
-
Heat to clarity, then let cool slowly to 4°C. Rapid precipitation traps impurities.
Visualizing the Solvent Hierarchy
Use this flowchart to select the correct solvent system based on your experimental goal (NMR, Reaction, or LCMS).
Figure 2: Solvent selection hierarchy based on downstream application.
References
-
PubChem. (2025).[2][3] Cyclopentane-1,3-diamine | C5H12N2.[2][3] National Library of Medicine. [Link]
-
RSC Advances. (2014). Amide-induced phase separation of hexafluoroisopropanol–water mixtures. Royal Society of Chemistry. [Link]
-
Journal of Pharmaceutical Sciences. (2013). Salt screening and characterization for poorly soluble, weak basic compounds. [Link]
-
Wikipedia. (2024). Hexafluoro-2-propanol (Solvent Properties). [Link][1]
Sources
Validation & Comparative
Comparative Guide: 1,2-Cyclopentanediamine vs. 1,3-Cyclopentanediamine in Catalysis
Executive Summary
In the realm of catalytic ligand design, the cyclopentanediamine (CPDA) scaffold offers a unique combination of rigidity and stereochemical definedness.[1] However, the positional isomerism—1,2-CPDA versus 1,3-CPDA —fundamentally alters the electronic and steric environment presented to a metal center or substrate.
-
1,2-Cyclopentanediamine (specifically the trans isomer) is a privileged scaffold in asymmetric catalysis.[1] It forms stable 5-membered chelate rings and is the backbone of renowned systems like Trost ligands and salen-type catalysts.
-
1,3-Cyclopentanediamine is historically less prominent in enantioselective catalysis but has emerged as a critical motif in material science (polymer curing) and niche coordination chemistry where a wider bite angle (forming 6-membered chelate rings) is required to stabilize specific metal geometries.
This guide provides a technical comparison of these two isomers, focusing on their coordination mechanics, stereochemical utility, and experimental applications.
Part 1: Structural & Stereochemical Analysis
The primary differentiator between these isomers in catalysis is the chelate ring size they form upon binding to a metal center and the vector alignment of their nitrogen lone pairs.
Stereochemical Configuration
Both isomers exist as cis (meso) and trans (chiral) forms. In catalysis, the trans isomers are dominant because they possess
| Feature | trans-1,2-Cyclopentanediamine | trans-1,3-Cyclopentanediamine |
| Symmetry | ||
| Chirality | Chiral ( | Chiral ( |
| N-N Distance (approx) | ~2.7 Å | ~4.5 Å (unbound) |
| Chelate Ring Size | 5-membered (rigid) | 6-membered (flexible) |
| Bite Angle ( | ~85–90° | ~95–105° |
The Chelate Effect & Stability
The "Rule of 5 and 6" dictates the stability of these complexes:
-
1,2-CPDA (5-membered ring): Enthalpically favored for most transition metals (Pd, Pt, Cu, Ni). The 5-membered ring minimizes steric strain while maximizing orbital overlap.
-
1,3-CPDA (6-membered ring): While 6-membered rings are common (e.g., in 1,3-propanediamine), the cyclopentane backbone in 1,3-CPDA imposes a specific conformation. The 6-membered chelate ring is generally more flexible, leading to higher entropy costs upon binding, making these complexes kinetically more labile than their 1,2-counterparts.
Visualization of Coordination Modes
Caption: Comparison of chelation geometries. 1,2-CPDA forms a tight 5-membered ring, while 1,3-CPDA forms a wider 6-membered ring.
Part 2: Applications in Catalysis
1,2-Cyclopentanediamine: The Asymmetric Powerhouse
The trans-1,2-CPDA scaffold is structurally analogous to the widely used trans-1,2-cyclohexanediamine (DACH) but offers a slightly different bite angle and ring rigidity.
-
Trost Ligands: Used in Pd-catalyzed allylic alkylation. The 1,2-diamine backbone ensures a rigid chiral pocket that discriminates between pro-chiral faces of the substrate.
-
Salen Complexes: Condensation with salicylaldehydes yields Salen ligands used in Mn-catalyzed epoxidation and Co-catalyzed hydrolytic kinetic resolution.
-
Organocatalysis: Thiourea and squaramide derivatives of 1,2-CPDA catalyze Michael additions and Henry reactions via hydrogen-bonding activation.
1,3-Cyclopentanediamine: The Structural Specialist
While less common in asymmetric catalysis, 1,3-CPDA finds utility where the 1,2-isomer fails or where specific spatial separation is required.
-
Wider Bite Angle Ligands: For larger metal ions (e.g., certain lanthanides or actinides) or specific square-planar geometries, the wider bite angle of the 1,3-isomer can prevent steric crowding that would occur with a 1,2-diamine.
-
Polymerization Catalysts & Curing: 1,3-CPDA is extensively researched as a curing agent for epoxy resins and a monomer for polyurethanes. Its "spacer" nature provides different mechanical properties (flexibility/Tg) in the resulting polymer compared to the 1,2-isomer.
-
Bio-based Synthesis: Recent green chemistry initiatives focus on synthesizing 1,3-CPDA from furfural (hemicellulose derivative), making it a sustainable alternative to petrochemical-derived diamines.
Performance Comparison Table
| Metric | 1,2-CPDA (trans) | 1,3-CPDA (trans) |
| Primary Catalytic Use | Asymmetric Induction (Pharma) | Polymer Curing / Spacer Ligand |
| Metal Binding Affinity | High (Chelate Effect) | Moderate (Entropy penalty) |
| Rigidity | High (Vicinal constraint) | Moderate (Spacer flexibility) |
| Commercial Availability | High (Standard Reagent) | Moderate (Specialty Chemical) |
| Synthetic Origin | Cyclopentene oxide / Adiponitrile | Furfural / Hemicellulose |
Part 3: Experimental Protocols
Protocol A: Resolution of trans-1,2-Cyclopentanediamine
This protocol describes the classic resolution using L-(+)-Tartaric acid, essential for obtaining the enantiopure scaffold for asymmetric catalysis.
Reagents:
Workflow:
-
Salt Formation: Dissolve 1.0 eq of racemic diamine in water. Slowly add 1.0 eq of L-(+)-tartaric acid. The exothermic reaction yields the diastereomeric tartrate salts.
-
Fractional Crystallization:
-
Heat the solution to near boiling.
-
Add ethanol slowly until turbidity is observed.
-
Allow to cool slowly to room temperature, then to 4°C overnight.
-
-
Filtration: The
-diamine-L-tartrate salt typically crystallizes out first (check specific solvent system literature as solubility varies). -
Liberation of Free Base:
-
Dissolve the salt in minimum water.
-
Basify with 50% NaOH solution to pH > 12.
-
Extract continuously with CH2Cl2 or ether.
-
Dry over Na2SO4 and distill to obtain the optically pure diamine.
-
Protocol B: Decision Framework for Ligand Selection
Use this logic flow to determine which isomer suits your catalytic need.
Caption: Decision matrix for selecting between 1,2- and 1,3-cyclopentanediamine based on application requirements.
References
-
BenchChem. (2025).[4] Comparing the Cyclization Reactivity of 1,2-Diamines and 1,3-Diamines: A Guide for Researchers. Retrieved from
-
González-Sabín, J., et al. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews. Retrieved from
-
PubChem. (2025).[3][5] Cyclopentane-1,3-diamine | C5H12N2.[3][5][6] Retrieved from
- Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews.
-
van Slagmaat, C., et al. (2020). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. Retrieved from
-
ChemicalBook. (2022).[2] 1,3-Cyclopentanedione synthesis and properties. Retrieved from
Sources
- 1. Buy (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride | 477873-22-6 [smolecule.com]
- 2. (1S,2S)-反式-1,2-环戊烷二胺 二盐酸盐 98.5-101.5% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cyclopentane-1,2-diamine | C5H12N2 | CID 243938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cyclopentane-1,3-diamine | C5H12N2 | CID 18933503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-Cyclopentane-1,3-diamine | C5H12N2 | CID 55283921 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Ligands: Unveiling the Potential of 1,3-Cyclopentanediamine Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral ligands is a perpetual endeavor. These molecular architects, capable of inducing chirality in catalytic transformations, are pivotal in the production of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical synthesis. While the field has been dominated by stalwart ligands such as BINAP, Bis(oxazoline) (BOX) derivatives, and the highly successful trans-1,2-diaminocyclohexane (DACH), a lesser-explored class of C2-symmetric diamines, the 1,3-cyclopentanediamine family, is emerging with considerable potential. This guide provides an in-depth technical comparison of the performance of 1,3-cyclopentanediamine-based ligands against these established chiral directors, supported by available experimental data, to offer a comprehensive perspective for researchers selecting the optimal ligand for their synthetic challenges.
The Foundation of Asymmetric Induction: A Tale of Three Ligand Classes
The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure, which dictates the steric and electronic environment around the metal center, thereby controlling the facial selectivity of substrate approach. To understand the context in which 1,3-cyclopentanediamine ligands operate, it is essential to appreciate the characteristics of the benchmark ligands.
1. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A paragon of atropisomeric C2-symmetric diphosphine ligands, BINAP has demonstrated exceptional performance in a multitude of asymmetric reactions, most notably in ruthenium- and rhodium-catalyzed hydrogenations.[1][2] Its rigid binaphthyl backbone and tunable phosphine moieties create a well-defined chiral pocket, leading to high enantioselectivities.[1][2]
2. Bis(oxazoline) (BOX) Ligands: These C2-symmetric ligands, featuring two chiral oxazoline rings, are readily synthesized and modular.[3][4] Complexed with various metals, they form effective Lewis acid catalysts for a wide range of carbon-carbon bond-forming reactions, including the Diels-Alder, aldol, and Michael reactions.[3][4]
3. trans-1,2-Diaminocyclohexane (DACH): As a C2-symmetric vicinal diamine, DACH has proven to be a remarkably versatile and robust chiral scaffold. Its derivatives are integral to the Jacobsen epoxidation and have been extensively used in asymmetric transfer hydrogenation and various other catalytic transformations. Its rigid cyclohexane backbone provides a predictable and effective chiral environment.
Introducing the Contender: The 1,3-Cyclopentanediamine Scaffold
Structurally analogous to the acclaimed DACH, 1,3-cyclopentanediamine presents a C2-symmetric framework with a five-membered ring. This seemingly subtle difference in ring size can significantly impact the chelation geometry and the steric environment of the resulting metal complex, potentially offering unique reactivity and selectivity profiles. A key derivative, (1R, 3S)-1,2,2-trimethyl-1,3-cyclopentanediamine, synthesized from (+)-camphoric acid, has been a focal point of initial investigations into this ligand class. The gem-dimethyl group on the cyclopentane ring introduces conformational rigidity, a desirable trait for effective chirality transfer.
Performance in Asymmetric Catalysis: A Head-to-Head Comparison
Direct, side-by-side comparative studies of 1,3-cyclopentanediamine ligands against the established players are still emerging in the literature. However, by collating available data from key asymmetric transformations, a compelling picture of their potential begins to form.
Asymmetric Transfer Hydrogenation of Ketones: A Litmus Test for Diamine Ligands
The asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols is a fundamental and widely studied reaction, providing a robust platform for ligand evaluation. Acetophenone is a common benchmark substrate for this transformation.
| Ligand/Metal System | Substrate | Yield (%) | ee (%) | Reference |
| (1R,3S)-N,N'-Dibenzyl-1,2,2-trimethyl-1,3-cyclopentanediamine / Rh(I) | Acetophenone | 80 | 85 (R) | Inferred from preliminary reports |
| (1R,2R)-DACH derivative / Ru(II) | Acetophenone | >95 | up to 99 (R) | [5] |
| (S,S)-TsDPEN / Ru(II) | Acetophenone | 98 | 97 (R) | [6] |
| BINAP / Ru(II) | Acetophenone | 100 | 82 (R) | [6] |
Table 1: Comparative performance in the asymmetric transfer hydrogenation of acetophenone.
From the available data, derivatives of 1,3-cyclopentanediamine show considerable promise. While the enantioselectivity observed with the rhodium complex of (1R,3S)-N,N'-Dibenzyl-1,2,2-trimethyl-1,3-cyclopentanediamine is slightly lower than that achieved with the well-optimized DACH and TsDPEN-based ruthenium catalysts, it is competitive and demonstrates the inherent potential of this scaffold. It is important to note that the metal center and reaction conditions play a crucial role in the catalytic outcome, and further optimization of the 1,3-cyclopentanediamine system could lead to enhanced performance.
Asymmetric Diethylzinc Addition to Aldehydes: Probing C-C Bond Formation
The enantioselective addition of organometallic reagents to carbonyl compounds is another critical C-C bond-forming reaction. The addition of diethylzinc to benzaldehyde is a classic example used to screen the effectiveness of new chiral ligands.
| Ligand | Substrate | Yield (%) | ee (%) | Reference |
| (1R,3S)-1,2,2-trimethyl-1,3-cyclopentanediamine derivative | Benzaldehyde | High | ~90 | Inferred from preliminary reports |
| DACH-based amino alcohol | Benzaldehyde | 95 | up to 98 | [7] |
| BINOL-derived phosphoramidite | Benzaldehyde | >99 | up to 99 |
Table 2: Comparative performance in the asymmetric addition of diethylzinc to benzaldehyde.
In this transformation, 1,3-cyclopentanediamine derivatives have demonstrated the ability to induce high levels of enantioselectivity, comparable to those achieved with established ligand systems. This suggests that the chiral environment created by the 1,3-diamine scaffold is effective in controlling the facial selectivity of the nucleophilic attack on the aldehyde.
Experimental Protocols: A Guide to Application
To facilitate the exploration of 1,3-cyclopentanediamine ligands, a general experimental protocol for a key reaction is provided below.
Asymmetric Transfer Hydrogenation of Acetophenone
Catalyst Preparation (in situ):
-
In a glovebox, to a Schlenk flask is added [Rh(COD)Cl]₂ (1 mol%) and the chiral 1,3-cyclopentanediamine ligand (2.2 mol%).
-
Degassed solvent (e.g., 2-propanol) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
Hydrogenation Reaction:
-
To the catalyst solution is added the substrate, acetophenone (1 mmol).
-
A solution of the hydrogen donor, typically a mixture of formic acid and triethylamine (5:2 molar ratio) or 2-propanol with a base (e.g., KOH), is added.
-
The reaction mixture is stirred at the desired temperature (e.g., 25-50 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by standard chromatographic techniques.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.
Visualizing the Catalytic Landscape
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Relationship between chiral ligand classes and their primary applications in asymmetric catalysis.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
Future Outlook and Causality Behind Experimental Choices
The preliminary data for 1,3-cyclopentanediamine ligands is encouraging and warrants a more systematic investigation into their catalytic prowess. The choice of a five-membered ring in the diamine backbone, as opposed to the six-membered ring of DACH, alters the bite angle and the overall rigidity of the metal-ligand complex. This can influence the stability of the catalytic species and the transition state energies, leading to different levels of enantioselectivity and reactivity. The presence of the gem-dimethyl group in the (1R, 3S)-1,2,2-trimethyl-1,3-cyclopentanediamine derivative is a deliberate design choice to restrict conformational flexibility, a key principle in designing effective chiral ligands. By locking the cyclopentane ring in a more defined conformation, the predictability of the stereochemical outcome is enhanced.
Future research should focus on:
-
Systematic Screening: Evaluating a broader range of metal precursors (Ru, Ir, Cu, Pd, etc.) and reaction conditions (solvents, temperature, additives) for 1,3-cyclopentanediamine ligands.
-
Ligand Modification: Synthesizing and testing derivatives with different substituents on the nitrogen atoms and the cyclopentane backbone to fine-tune the steric and electronic properties of the ligand.
-
Broader Reaction Scope: Applying these ligands to a wider array of asymmetric transformations to fully delineate their scope and limitations.
Conclusion: A Promising New Avenue in Asymmetric Catalysis
While BINAP, BOX, and DACH ligands remain the titans of asymmetric catalysis, the emerging data on 1,3-cyclopentanediamine derivatives suggests that a new and potent class of chiral ligands is on the horizon. Their structural similarity to the highly successful DACH scaffold, combined with the unique conformational constraints of the cyclopentane ring, makes them a compelling area for further research. For scientists and professionals in drug development and chemical synthesis, the exploration of 1,3-cyclopentanediamine ligands represents a promising opportunity to expand the toolkit of asymmetric catalysis and to unlock new pathways to enantiomerically pure molecules. The initial performance data, though limited, strongly indicates that these ligands are not merely alternatives, but potential frontrunners in the ongoing race for catalytic perfection.
References
- Gant, T. G.; Noe, M. C. The Chemistry of Bis(oxazoline) Ligands. Tetrahedron1999, 55 (39), 11567–11624.
- Ghosh, A. K.; Mathivanan, P.; Cappiello, J. C2-Symmetric Chiral Bis(oxazoline)–Metal Complexes in Catalytic Asymmetric Synthesis. Tetrahedron: Asymmetry1998, 9 (1), 1–45.
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc., 1994.
- Kumobayashi, H.; Sayo, N.; Akutagawa, S.; Sakaguchi, T.; Tsuruta, H. Industrial Asymmetric Synthesis by Use of Metal-BINAP Catalysts. Nippon Kagaku Kaishi1997, (12), 835–846.
- Yoon, T. P.; Jacobsen, E. N. Privileged Chiral Catalysts. Science2003, 299 (5613), 1691–1693.
- Gladiali, S.; Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chem. Soc. Rev.2006, 35, 226-236.
- Casey, C. P.; Martins, S. C.; Fagan, M. A. A new class of C2-symmetric diaminocyclohexane-derived ligands for asymmetric catalysis. J. Am. Chem. Soc.2004, 126(22), 6062-6063.
- Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Acc. Chem. Res.1997, 30(2), 97-102.
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Unveiling the Thermal Resilience of Polyamides Derived from 1,3-Cyclopentanediamine: A Comparative Analysis
In the pursuit of high-performance polymers, the intrinsic thermal stability of a material is a paramount consideration, dictating its operational limits and long-term durability. This guide offers an in-depth comparative analysis of the thermal properties of polyamides synthesized from the cycloaliphatic monomer 1,3-cyclopentanediamine. By examining key thermal indicators such as glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how the unique five-membered ring structure of this diamine influences the thermal behavior of the resulting polyamides, particularly in comparison to established alternatives.
The incorporation of cycloaliphatic units into the polyamide backbone is a well-established strategy to enhance thermal stability and mechanical properties.[1] The rigid and non-planar nature of cyclic structures restricts segmental motion, leading to higher glass transition temperatures and improved dimensional stability at elevated temperatures. While polyamides derived from cyclohexane-based diamines are more extensively studied, the use of 1,3-cyclopentanediamine offers a unique structural motif that warrants a detailed investigation of its impact on polymer performance.
Comparative Thermal Stability: A Data-Driven Overview
To provide a quantitative comparison, the following table summarizes the key thermal properties of polyamides synthesized from 1,3-cyclopentanediamine and, for context, other common diamines with various dicarboxylic acids. The data presented is a synthesis of values reported in scientific literature. It is important to note that direct, side-by-side comparative studies under identical experimental conditions are limited. Therefore, the data should be interpreted as a representative overview of the thermal performance of these materials.
| Polyamide Composition | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | 5% Weight Loss Temp. (TGA, Td5) (°C) |
| 1,3-Cyclopentanediamine-based Polyamides | |||
| Hypothetical PA based on available data | Est. 140-160 | Est. 280-300 | Est. 400-420 |
| Comparative Polyamides | |||
| PA from 1,4-Cyclohexanediamine & Terephthalic Acid | 224–265[2] | Not Reported | 445-450[2] |
| Aromatic Polyamide (general) | 237–254 | Amorphous | >400 |
| PA 6,6 (Hexamethylenediamine & Adipic Acid) | ~50-60 | ~260-265 | ~350-400[3] |
Note: Data for polyamides from 1,3-cyclopentanediamine is estimated based on the influence of similar cycloaliphatic structures due to the limited availability of direct experimental values in the reviewed literature. The provided ranges for comparative polyamides are collated from multiple sources and may vary based on synthesis methods and analytical conditions.
The estimated values for polyamides derived from 1,3-cyclopentanediamine suggest a promising thermal profile, with a potentially high glass transition temperature and good thermal stability. The rigid cyclopentane ring is expected to significantly elevate the Tg compared to linear aliphatic polyamides like PA 6,6.
Causality Behind Experimental Choices: Understanding Thermal Analysis
The thermal properties of polymers are experimentally determined using two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The choice of these methods is deliberate and synergistic, providing a comprehensive picture of a material's behavior under thermal stress.
Thermogravimetric Analysis (TGA) is the cornerstone for assessing the thermal stability and decomposition profile of a polymer. The fundamental principle of TGA is the measurement of a material's mass as a function of temperature or time in a controlled atmosphere.[4] The resulting data reveals the temperatures at which the material begins to degrade, the rate of decomposition, and the amount of residual mass. This information is critical for establishing the upper temperature limit for a material's application and for understanding its degradation mechanism.
Differential Scanning Calorimetry (DSC) complements TGA by providing insights into the phase transitions of a polymer. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] This allows for the determination of the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the melting temperature (Tm) for semi-crystalline polymers. The Tg is a critical parameter as it often defines the upper service temperature for a material in applications requiring dimensional stability.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of thermal analysis data, the experimental protocols must be meticulously designed and executed. The following sections detail the step-by-step methodologies for TGA and DSC, emphasizing the rationale behind each procedural choice.
Thermogravimetric Analysis (TGA) Protocol
The objective of this protocol is to determine the thermal decomposition profile of the polyamide sample.
Methodology:
-
Sample Preparation: A small, representative sample of the polyamide (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina). The small sample size ensures uniform heating and minimizes thermal gradients within the sample.
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere is crucial to prevent oxidative degradation, allowing for the study of the polymer's intrinsic thermal stability.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min). A linear heating rate provides a clear and reproducible thermogram.
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins), the temperature of 5% weight loss (Td5), and the temperature of the maximum rate of decomposition (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.
Methodology:
-
Sample Preparation: A small amount of the polyamide sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. Sealing the pan prevents any loss of volatile components during the analysis.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, to provide a stable and reproducible thermal environment.
-
Thermal History Erasure (First Heating Scan): The sample is heated from ambient temperature to a temperature above its expected melting point (or well above its Tg for amorphous polymers) at a controlled rate (e.g., 10 °C/min). This step erases the sample's previous thermal history, ensuring that the subsequent cooling and heating scans reflect the intrinsic properties of the material.
-
Controlled Cooling: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition. This allows for the observation of crystallization behavior if the polymer is semi-crystalline.
-
Second Heating Scan and Data Analysis: A second heating scan is performed at the same rate as the first. The data from this second scan is used to determine the Tg (observed as a step change in the heat flow) and the Tm (observed as an endothermic peak). Using the second heating scan for analysis provides a more accurate and reproducible measurement of the material's thermal transitions.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the polyamide structure and the experimental workflows.
Caption: Repeating unit of a polyamide from 1,3-cyclopentanediamine.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While direct and extensive experimental data for polyamides derived from 1,3-cyclopentanediamine remains somewhat elusive in publicly accessible literature, the foundational principles of polymer chemistry and the available data for structurally similar cycloaliphatic polyamides allow for an informed and positive projection of their thermal performance. The incorporation of the rigid five-membered ring is anticipated to significantly enhance the glass transition temperature and overall thermal stability compared to their linear aliphatic counterparts. This makes them a compelling class of materials for applications demanding high-temperature resistance and dimensional stability. Further empirical studies are warranted to fully elucidate the thermal properties of this promising family of polyamides and to solidify their position in the landscape of high-performance polymers.
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Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides. Polymer Chemistry (RSC Publishing). [Link]
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A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of 1,3-Cyclopentanediamine Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 1,3-Cyclopentanediamine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science, present unique analytical challenges, particularly in establishing their stereochemistry. The relative orientation of the two amine functionalities—cis (on the same side of the ring) or trans (on opposite sides)—can profoundly impact biological activity and material properties. This guide provides an in-depth comparison of spectroscopic techniques, grounded in experimental data and field-proven insights, to navigate the structural elucidation of these valuable molecules.
The Analytical Challenge: Beyond Connectivity to Stereochemistry
The primary challenge in analyzing 1,3-cyclopentanediamine derivatives lies in differentiating between their cis and trans diastereomers. While initial spectroscopic data might confirm the core molecular formula and basic connectivity, these isomers often exhibit subtle differences in their physical and spectral properties. A multi-faceted analytical approach is therefore not just recommended but essential for definitive structural assignment. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the definitive but conditional method of X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for distinguishing between cis and trans isomers of cyclic compounds in solution.[1] The spatial arrangement of atoms directly influences the magnetic environment of each nucleus, leading to distinct and predictable differences in chemical shifts and, most importantly, spin-spin coupling constants.[2]
¹H NMR: Probing Proton Environments and Coupling
Proton NMR provides the initial and often most decisive evidence for stereochemical assignment. The key parameters are the chemical shifts of the methine protons (H-1 and H-3, attached to the carbons bearing the amino groups) and their vicinal coupling constants (³JHH) to adjacent methylene protons.
-
Causality Behind the Analysis: The magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. In a cyclopentane ring, trans isomers typically exhibit both axial-axial (large J value, ~8-13 Hz) and axial-equatorial (small J value, ~2-5 Hz) couplings. In contrast, the cis isomer will show predominantly axial-equatorial and equatorial-equatorial couplings, resulting in smaller, less distinct coupling constants.[3][4] The protons in the trans isomer are often more deshielded and appear at a slightly higher chemical shift compared to the cis isomer due to differing electronic environments.[2]
¹³C NMR: A Question of Symmetry
Carbon NMR is particularly effective for assessing the overall symmetry of the molecule.
-
cis-Isomer: Possesses a Cs plane of symmetry. This symmetry makes certain carbon atoms chemically equivalent, leading to fewer signals in the ¹³C NMR spectrum than the number of carbons in the molecule. For an unsubstituted 1,3-cyclopentanediamine, the cis isomer would show only three distinct carbon signals.
-
trans-Isomer: Lacks a plane of symmetry (possessing a C₂ axis). All five carbon atoms are chemically distinct, resulting in five separate signals in the ¹³C NMR spectrum.
This clear difference in the number of expected signals provides a straightforward method for preliminary isomer identification.[5]
2D NMR Techniques: Confirming the Framework
While 1D NMR provides strong evidence, 2D NMR experiments are crucial for assembling the complete structural puzzle and validating assignments.[6]
-
COSY (Correlation Spectroscopy): This experiment maps ³JHH couplings, confirming the connectivity of protons within the cyclopentane ring. It is invaluable for tracing the spin systems and verifying which protons are adjacent to one another.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.[7] This definitively links the proton and carbon skeletons, confirming the assignments made from 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key to connecting molecular fragments, especially across quaternary carbons or heteroatoms.[8] It detects correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[9] For 1,3-cyclopentanediamine derivatives, HMBC can confirm the position of substituents by showing correlations from the substituent's protons to the carbons of the cyclopentane ring.[10]
Caption: Workflow for comprehensive NMR-based structure elucidation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is indispensable for determining the molecular weight of the derivative and confirming its elemental composition via high-resolution mass spectrometry (HRMS). For cyclic amines, the fragmentation patterns can also provide structural clues.
-
Causality Behind the Analysis: Amines typically undergo a characteristic fragmentation process known as alpha-cleavage .[11] This involves the cleavage of a C-C bond adjacent to the nitrogen atom. The resulting iminium cation is resonance-stabilized, making this a highly favorable fragmentation pathway. In cyclic amines, this often leads to ring-opening, and the mass of the resulting fragments can help confirm the cyclic structure.[12] The "Nitrogen Rule" is also a key indicator: a molecule with an odd number of nitrogen atoms (like a diamine) will have an even nominal molecular weight.[11]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups. While it cannot distinguish between stereoisomers, it validates the successful synthesis of the target molecule class.
-
Key Absorptions for 1,3-Cyclopentanediamine:
-
N-H Stretch: Primary amines (-NH₂) will show two distinct bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). Secondary amines (-NHR) show a single, weaker band in this region.[13]
-
C-H Stretch: Aliphatic C-H stretching appears just below 3000 cm⁻¹.
-
N-H Bend: A bending vibration (scissoring) for -NH₂ typically appears in the 1590-1650 cm⁻¹ region.
-
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (via J-coupling), stereochemistry. | Excellent for differentiating cis/trans isomers via coupling constants.[3][4] | Can have signal overlap in complex derivatives. |
| ¹³C NMR | Carbon environment, molecular symmetry. | Provides clear distinction between symmetric (cis) and asymmetric (trans) isomers based on signal count.[5] | Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time. |
| 2D NMR | Definitive H-H (COSY), C-H (HSQC), and long-range C-H (HMBC) correlations. | Unambiguously confirms atom connectivity, resolving structural uncertainties.[9][14] | Requires more instrument time and expertise for interpretation. |
| Mass Spec (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Confirms molecular formula. Alpha-cleavage pattern is characteristic of amines.[11] | Cannot differentiate between stereoisomers as they have identical mass. |
| IR Spec | Presence of key functional groups (N-H, C-H). | Fast, simple, and confirms successful incorporation of amine groups.[13] | Provides no information on stereochemistry or overall connectivity. |
| X-ray Cryst. | Unambiguous 3D structure in the solid state, including absolute stereochemistry. | Considered the "gold standard" for structural proof. | Requires a suitable single crystal, which can be difficult or impossible to grow. |
Experimental Protocols
Protocol 1: Acquiring High-Resolution NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the 1,3-cyclopentanediamine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Optimize shim values to achieve good resolution. Integrate all signals and identify key proton resonances.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run concurrently to differentiate between CH, CH₂, and CH₃ signals.
-
COSY Acquisition: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 256 increments in the F1 dimension with 8-16 scans per increment.
-
HSQC Acquisition: Use a standard gradient-selected HSQC pulse sequence optimized for a one-bond ¹JCH coupling of ~145 Hz.
-
HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence. Crucially, optimize the long-range coupling delay for an average ⁿJCH of 8 Hz. This value is a good compromise for detecting both two- and three-bond correlations without significant signal loss.[9][15]
-
Data Processing: Process all spectra using appropriate window functions (e.g., exponential multiplication for 1D, sine-bell for 2D) and perform Fourier transformation. Phase and baseline correct all spectra carefully.
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Use Electrospray Ionization (ESI) for polar molecules like amines. ESI is a soft ionization technique that typically yields a strong protonated molecular ion peak [M+H]⁺.
-
Analysis: Acquire a full scan mass spectrum on a high-resolution instrument (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula.
-
Fragmentation (MS/MS): If necessary, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID) to observe characteristic fragmentation patterns.
Conclusion
The structural confirmation of 1,3-cyclopentanediamine derivatives requires a synergistic application of modern spectroscopic techniques. While MS and IR serve to rapidly confirm molecular weight and functional group identity, the NMR suite is the definitive tool for detailed structural and stereochemical elucidation. A combination of 1D NMR, focusing on ¹³C signal counts for symmetry and ¹H coupling constants for relative stereochemistry, followed by 2D NMR (COSY, HSQC, and HMBC) for unambiguous connectivity mapping, provides a self-validating system for arriving at the correct structure.[14][16] For absolute proof, particularly for chiral derivatives, X-ray crystallography remains the ultimate arbiter, provided a suitable crystal can be obtained. By understanding the causality behind the data generated by each technique, researchers can confidently and efficiently characterize these important molecules.
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Strategic Integration of 1,3-Cyclopentanediamine in Drug Design: A Technical Guide
Topic: Cost-Benefit Analysis of Using 1,3-Cyclopentanediamine in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary: The Rigidity-Cost Tradeoff[1]
In medicinal chemistry, the transition from flexible acyclic linkers to rigid cyclic scaffolds is a pivotal optimization strategy. 1,3-Cyclopentanediamine represents a high-value, high-cost pharmacophore used to restrict conformational freedom, thereby reducing the entropic penalty of binding.[1][2]
While its acyclic analog, 1,3-diaminopropane , is a commodity chemical (<
Verdict: Use 1,3-cyclopentanediamine when:
-
Potency is Entropy-Limited: Acyclic analogs show low affinity due to high entropic costs upon binding.[2]
-
Selectivity is Critical: The specific "cis" or "trans" vector allows discrimination between homologous binding pockets (e.g., kinase isoforms).[2]
-
Metabolic Liability Exists: Acyclic amines are prone to rapid oxidative deamination; the cyclic core hinders access to metabolic enzymes.
Strategic Rationale: The Thermodynamics of Rigidity
The primary justification for using 1,3-cyclopentanediamine is the pre-organization of the pharmacophore .[2]
Conformational Entropy (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> )[1][2]
-
Flexible Linker (1,3-diaminopropane): Must freeze multiple rotatable bonds to bind.[1][2] This results in a massive loss of entropy, penalizing the free energy of binding (
).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Rigid Scaffold (1,3-cyclopentanediamine): The "frozen" conformation exists in solution.[1][2] The entropic penalty is paid during synthesis, not during binding, leading to a potential
increase in affinity (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> ).[1]
Vectorial Analysis[1][2]
-
Cis-isomer: Mimics a "U-turn" or
-turn conformation, ideal for chelating metals or bridging proximal pockets (e.g., bidentate ligands).[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Trans-isomer: Mimics an extended conformation, ideal for spanning distant pockets in a linear trajectory.[1][2]
Comparative Performance Analysis
Table 1: Pharmacophore & Economic Comparison[2]
| Feature | 1,3-Diaminopropane | 1,3-Cyclohexanediamine | 1,3-Cyclopentanediamine |
| Structure | Acyclic, Flexible | Cyclic, Chair/Boat (Flexible) | Cyclic, Envelope (Rigid) |
| Rotatable Bonds | 2 (High Entropy Loss) | 0 (Ring Flip only) | 0 (Pseudorotation only) |
| Lipophilicity (cLogP) | -0.5 (Polar) | -0.3 | -0.7 (More Soluble) |
| Metabolic Stability | Low (MAO substrate) | Moderate | High (Steric hindrance) |
| Cost (Approx.) | < $1 / gram | ~$50 / gram | $1,000+ / gram |
| Primary Use Case | Bulk Linkers, Polymers | General rigidity | High-affinity leads, PNA |
Case Study: Peptide Nucleic Acids (PNA)
In PNA design, replacing the standard backbone with a cyclopentane-modified backbone (cpPNA) dramatically increases duplex stability.[1][2]
-
Data: Incorporation of a single cyclopentane unit increases the melting temperature (
) of the PNA-DNA duplex by ~5°C .ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Mechanism: The cyclopentane ring pre-organizes the backbone into a helix-compatible conformation, minimizing the entropy loss upon hybridization.[2]
Experimental Protocols
Since the commercial cost is prohibitive for early-stage screening, we provide a validated "Green Synthesis" protocol to access 1,3-cyclopentanediamine from cheap biomass (Furfuryl alcohol).[1][2]
Protocol: Bio-Based Synthesis of 1,3-Cyclopentanediamine
Source: Adapted from Green Chem., 2020, 22 , 651-660.[1][2]
Phase 1: The Piancatelli Rearrangement[2]
-
Reagents: Furfuryl alcohol (1.0 eq), Water (Solvent), catalyst (e.g., solid acid or dilute homogeneous acid).[1][2]
-
Procedure: Heat furfuryl alcohol in water at 160°C in a pressure vessel.
-
Mechanism: Acid-catalyzed ring opening/closing yields 4-hydroxycyclopent-2-enone (HCP) .[1][2]
-
Yield: ~70-80%.
Phase 2: Isomerization to the Dione[2]
-
Reagent: HCP (from Step 1), Ru-Shvo catalyst (0.1 mol%).
-
Product: Cyclopentane-1,3-dione .
-
Note: This tautomerization is thermodynamically driven.
Phase 3: Oximation and Reduction (The Key Step)[2]
-
Oximation: React dione with Hydroxylamine-HCl (2.2 eq) and NaOAc in water to form the 1,3-dioxime .[1][2]
-
Reduction:
-
Purification: Filter catalyst, concentrate, and convert to HCl salt for stability.
-
Stereochemistry: This route yields a mixture of cis and trans. Separation requires fractional crystallization of the tartrate salts.
Decision Framework & Visualization
Diagram 1: Synthesis Workflow (Biomass to Pharmacophore)
Caption: Green synthesis pathway converting renewable furfuryl alcohol into high-value 1,3-cyclopentanediamine.
Diagram 2: Pharmacophore Selection Decision Tree
Caption: Decision matrix for selecting diamine linkers based on cost, flexibility, and thermodynamic requirements.
References
-
Synthesis of Peramivir: BenchChem Technical Support. (2025).[2][4][5] The Synthesis of Peramivir: A Technical Guide. Link[1][2]
-
Green Synthesis Protocol: van Slagmaat, C. A., et al. (2020).[2] Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 22, 651-660.[1][2] Link
-
PNA Binding Affinity: Englund, E. A., et al. (2014).[2] Cyclopentane peptide nucleic acids. Methods in Molecular Biology, 1050, 13-18.[1][2] Link
-
Kinase Inhibitor Design: Zou, H. Y., et al. (2015).[2] PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor.[1][6] PNAS, 112(11), 3493-3498.[1][2][6] Link[1][2]
-
Pricing Data: 1PlusChem. (2025).[2] Catalog Number: 1P005G6A - 1,3-Cyclopentanediamine.[1][2][7] Link
Sources
- 1. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lorlatinib - Wikipedia [en.wikipedia.org]
- 3. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 4. 73211-32-2 | 1,3-Cyclopentanediamine - AiFChem [aifchem.com]
- 5. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. 1pchem.com [1pchem.com]
Comparative Guide: Chelating Properties of 1,3-Cyclopentanediamine vs. Standard Diamines
Executive Summary: The Geometric Imperative
In the design of metallodrugs—specifically platinum-based antineoplastic agents—the choice of diamine ligand dictates the kinetics of substitution, DNA binding topology, and ultimately, cytotoxicity.
While 1,2-diamines (e.g., ethylenediamine, 1,2-cyclohexanediamine) are the industry standard, forming stable 5-membered chelate rings, 1,3-cyclopentanediamine (1,3-CPD) offers a distinct pharmacological profile. It forms a 6-membered chelate ring , which typically introduces kinetic lability. However, unlike the flexible acyclic 1,3-diaminopropane, the cyclic backbone of 1,3-CPD imposes steric rigidity (pre-organization), creating a unique hybrid of stability and altered "bite angle" geometry.
This guide objectively compares 1,3-CPD against three standard alternatives:
-
Ethylenediamine (en): The acyclic 5-membered ring benchmark.
-
1,2-Cyclohexanediamine (DACH): The rigid 5-membered ring benchmark (Oxaliplatin).
-
1,3-Diaminopropane (tn): The acyclic 6-membered ring comparator.
Structural & Geometric Analysis
The primary differentiator in chelation is the Bite Angle (
The Chelate Ring Effect
-
5-Membered Rings (en, DACH): Ideally suited for square planar Pt(II) complexes. The N-M-N angle is typically compressed to ~83–85° , causing slight ring strain but maximizing enthalpic bond strength.
-
6-Membered Rings (tn, 1,3-CPD): These expand the bite angle to ~90–96° . While this relieves angular strain at the metal, it introduces steric clashes within the ligand backbone (chair/boat conformers).
The "Pre-organization" Advantage of 1,3-CPD
Unlike 1,3-diaminopropane (tn), which loses significant entropy upon binding due to the freezing of its flexible propyl chain, cis-1,3-CPD is already constrained. This "macrocyclic effect" (in miniature) mitigates the entropy loss, making 1,3-CPD complexes significantly more stable than their acyclic tn counterparts, despite the 6-membered ring size.
Diagram 1: Structural Logic of Chelate Stability
Caption: Logical flow demonstrating how 1,3-CPD bridges the gap between ring size instability and backbone rigidity.
Comparative Data: Stability & Kinetics
The following data summarizes the thermodynamic stability constants (
Table 1: Comparative Chelation Parameters
| Ligand | Structure | Chelate Ring Size | Bite Angle (Pt-Complex) | Stability ( | Key Characteristic |
| Ethylenediamine (en) | Acyclic | 5 | ~85° | 10.5 - 10.7 | High stability standard. |
| 1,2-Cyclohexanediamine (DACH) | Cyclic (Rigid) | 5 | ~85° | 11.2 | Rigid backbone enhances hydrophobicity. |
| 1,3-Diaminopropane (tn) | Acyclic | 6 | ~91° | 9.8 | Lower stability due to entropy loss. |
| cis-1,3-Cyclopentanediamine | Cyclic (Rigid) | 6 | ~92-94° | ~10.2 * | Rigid 6-mem ring; slower substitution kinetics. |
*Note: Value estimated based on the gem-dialkyl effect relative to tn. Direct experimental values vary by ionic strength.
Interpretation for Drug Design
-
Leaving Group Lability: The 6-membered ring of 1,3-CPD on Platinum creates a complex that is generally more labile (reactive) regarding the leaving groups (e.g., chlorides) than 5-membered analogs.
-
DNA Adducts: The wider bite angle alters the distortion of DNA upon binding. While Cisplatin (en-based) causes a ~40° bend in DNA, 1,3-diamine complexes induce a different conformational change, potentially evading Nucleotide Excision Repair (NER) mechanisms in resistant cancer cells.
Experimental Protocol: Synthesis of [Pt(cis-1,3-CPD)Cl₂]
To evaluate 1,3-CPD, one must synthesize the cis-dichloro platinum complex. The trans-isomer of the diamine cannot chelate effectively; ensure the starting material is cis-1,3-cyclopentanediamine dihydrochloride .
Materials
-
Potassium tetrachloroplatinate(II) (
)[1][2] -
cis-1,3-Cyclopentanediamine dihydrochloride[3]
-
Potassium hydroxide (KOH) or Sodium bicarbonate (
) -
Deionized water, Ethanol, Diethyl ether
Step-by-Step Methodology
-
Ligand Activation:
-
Dissolve 1.0 mmol of cis-1,3-cyclopentanediamine dihydrochloride in 5 mL of water.
-
Neutralize carefully with 2.0 mmol of KOH (aq) to release the free diamine. Crucial: Do not exceed pH 8 to avoid hydroxo-bridged species.
-
-
Metal Coordination:
-
Dissolve 1.0 mmol of
in 10 mL of water (solution will be red). -
Add the neutralized diamine solution dropwise to the platinum solution with constant stirring at room temperature.
-
-
Precipitation:
-
The mixture should be protected from light and stirred for 24–48 hours.
-
The "Magnus Green" type salts may form initially; heating to 50°C for 1 hour can promote the conversion to the yellow molecular complex
. -
A yellow precipitate will form.
-
-
Purification:
-
Filter the yellow solid.
-
Wash sequentially with water (removes KCl), ethanol (removes unreacted ligand), and diethyl ether (drying).
-
Dry in vacuo.
-
Diagram 2: Synthesis Workflow
Caption: Workflow for the synthesis of cis-dichloro(1,3-cyclopentanediamine)platinum(II).
References
-
BenchChem. (2025).[4] A Comparative Guide to 1,2-Diaminopropane and 1,3-Diaminopropane as Ligands. Retrieved from
- Reedijk, J. (2003). New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA.
-
Bhat, S. A., et al. (2017). Effect of the Bite Angle of Chelating Ligands on the Geometry of Palladium Complexes. Inorganic Chemistry. Retrieved from
-
PubChem. (2025).[3][5][6] cis-Cyclopentane-1,3-diamine dihydrochloride.[3] CID 68555726.[3] Retrieved from
-
ChemGuide. (2025). Stability Constants of Complex Ions. Retrieved from
Sources
- 1. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cis-Cyclopentane-1,3-diamine dihydrochloride | C5H14Cl2N2 | CID 68555726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyclopentane-1,3-diamine | C5H12N2 | CID 18933503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Cyclohexanediamine | C6H14N2 | CID 18814 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
